Diphosphate
Description
Properties
IUPAC Name |
phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074514 | |
| Record name | Diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-31-8 | |
| Record name | Pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14000-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Diphosphate in Biochemistry: From Discovery to Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of biochemistry, the molecule diphosphate, also known as pyrophosphate (PPi), holds a place of fundamental importance. Often overshadowed by its more famous cousin, adenosine triphosphate (ATP), this compound is far from a mere byproduct of metabolic reactions. Its discovery and the subsequent elucidation of its roles have been pivotal in shaping our understanding of bioenergetics, metabolic regulation, and cellular signaling. This whitepaper provides a comprehensive overview of the history of this compound discovery, details the key experimental methodologies that unveiled its functions, presents quantitative data on its properties and prevalence, and illustrates its involvement in critical signaling pathways.
A Historical Journey: The Discovery of this compound's Biochemical Significance
The story of this compound in biochemistry is a compelling narrative of scientific inquiry, spanning several decades and involving numerous pioneering scientists.
Early Observations: A Glimmer of Biological Relevance
While inorganic pyrophosphate had been known to chemists since the 19th century, its biological significance remained obscure for a long time. The first hint of its presence in a biological context came in 1941 when Carl and Gerty Cori , during their groundbreaking research on carbohydrate metabolism, observed the accumulation of a phosphate compound in rat liver extracts under specific conditions.[1] Although not definitively identified as pyrophosphate at the time, this observation laid the groundwork for future investigations. The Coris' meticulous work on glycogen metabolism and their discovery of glucose-1-phosphate, the "Cori ester," were instrumental in unraveling the intricate steps of energy metabolism where this compound would later be found to play a crucial role.[2][3][4]
The Breakthrough: Kornberg's Discovery of a this compound-Producing Reaction
The definitive entry of this compound into the biochemical landscape occurred in 1948, thanks to the elegant work of Arthur Kornberg . While studying the enzymatic synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), Kornberg identified a reaction in yeast extracts where this compound was a product. He named this process "pyrophosphorolysis," a reverse of phosphorolysis.[1] This was the first described biological reaction in which PPi was formed, a landmark discovery that opened the floodgates for understanding its widespread involvement in biosynthesis.[1] Kornberg's subsequent work on DNA synthesis further solidified the importance of this compound, as he demonstrated its release during the polymerization of nucleotides by DNA polymerase.[5][6][7]
The "Kornberg Rationale": this compound as a Driver of Irreversibility
In the 1950s, numerous other biosynthetic reactions were discovered to produce this compound. This led Kornberg to propose a unifying principle in a 1957 review: the enzymatic hydrolysis of this compound by inorganic pyrophosphatases, which are ubiquitous in cells, renders these biosynthetic reactions effectively irreversible.[1][8] This concept, now a cornerstone of biochemistry, explains how cells can drive thermodynamically unfavorable reactions, such as the synthesis of macromolecules, in the forward direction.[8][9]
Key Experimental Protocols
The discoveries outlined above were underpinned by rigorous experimental work. Below are detailed methodologies for some of the key experiments that were instrumental in establishing the role of this compound in biochemistry.
The Cori and Cori Experiments on Glycogen Phosphorylase
Carl and Gerty Cori's work on glycogen phosphorylase, the enzyme responsible for the first step in glycogenolysis, was crucial for understanding phosphate's role in carbohydrate metabolism.
Experimental Protocol: Assay of Glycogen Phosphorylase Activity
-
Preparation of Muscle Extract: Minced skeletal muscle from frogs was homogenized in a cold buffer solution to create a cell-free extract containing the enzymes of interest.[10]
-
Incubation Mixture: The extract was incubated in a reaction mixture containing glycogen, inorganic phosphate, and adenylic acid (an activator of phosphorylase).
-
Measurement of Glucose-1-Phosphate Formation: The reaction was stopped at various time points, and the amount of glucose-1-phosphate formed was determined. Early methods involved the acid hydrolysis of the ester-phosphate bond and subsequent measurement of the liberated inorganic phosphate.
-
Enzyme Purification: The Coris later purified glycogen phosphorylase from these extracts through a series of precipitation and crystallization steps, allowing for more detailed kinetic studies.[11][12]
A more modern colorimetric assay for glycogen phosphorylase activity involves the following steps:[2][13]
-
Reaction Mixture: A reaction is set up containing the enzyme, glycogen, and glucose-1-phosphate. The enzyme will catalyze the release of inorganic phosphate from glucose-1-phosphate as it is incorporated into glycogen.
-
Colorimetric Detection of Phosphate: The amount of inorganic phosphate released is quantified using a colorimetric reagent, such as BIOMOL® Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[13]
Kornberg's Experiments on NAD+ Pyrophosphorolysis and DNA Polymerase
Arthur Kornberg's experiments were characterized by their use of purified enzymes and radiolabeled substrates, which allowed for precise measurements of reaction products.
Experimental Protocol: Assay for NAD+ Pyrophosphorolysis
-
Enzyme Preparation: A partially purified enzyme preparation was obtained from yeast extracts.
-
Reaction Mixture: The enzyme was incubated with NAD+ and radiolabeled inorganic pyrophosphate (³²PPi).
-
Separation of Products: The reaction products, ATP and nicotinamide mononucleotide (NMN), were separated from the substrates using paper chromatography.
-
Detection and Quantification: The radioactive ATP spot on the chromatogram was identified and its radioactivity measured using a Geiger counter, allowing for the quantification of the pyrophosphorolysis reaction.
Experimental Protocol: Assay for DNA Polymerase Activity
-
Enzyme Purification: DNA polymerase I was purified from E. coli extracts through a multi-step procedure involving streptomycin sulfate precipitation and various chromatography techniques.[5][14][15]
-
Reaction Mixture: The purified enzyme was incubated with a DNA template, a primer, and a mixture of all four deoxyribonucleoside triphosphates (dNTPs), with one of them being radiolabeled (e.g., [¹⁴C]thymidine triphosphate).[5]
-
Precipitation of DNA: The reaction was stopped, and the newly synthesized, radiolabeled DNA was precipitated using an acid solution, separating it from the unincorporated, soluble dNTPs.
-
Quantification of DNA Synthesis: The radioactivity of the precipitated DNA was measured, providing a direct quantification of the amount of new DNA synthesized.[15]
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound in biochemistry, providing a valuable resource for researchers.
| Parameter | Value | Reference(s) |
| Standard Free Energy of Hydrolysis (ΔG°') | -19.3 kJ/mol | [16] |
| Enthalpy of Hydrolysis (ΔH) | -35 kJ/mol | [17][18] |
Table 1: Thermodynamic Properties of this compound Hydrolysis. The hydrolysis of the phosphoanhydride bond in this compound is a highly exergonic reaction, providing the thermodynamic driving force for many biosynthetic pathways.
| Enzyme | Organism | Substrate | K_m (mM) | V_max (μmol/min/mg) | Reference(s) |
| Inorganic Pyrophosphatase | E. coli | MgPPi²⁻ | 0.0025 | 570 s⁻¹ (turnover) | [19][20] |
| PPi-dependent Phosphofructokinase | Porphyromonas gingivalis | Fructose-6-P | 2.2 | - | [8] |
| PPi-dependent Phosphofructokinase | Giardia lamblia | PPi | - | 83 s⁻¹ (k_cat) | [21] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism. The kinetic properties of enzymes that produce or consume this compound are critical for understanding the regulation of metabolic pathways.
| Tissue/Organism | Concentration (nmol/g wet weight or per 10⁶ cells) | Reference(s) |
| Human Plasma | 2.72 ± 0.14 μM | [6][22] |
| Human Serum | 6.09 ± 0.36 μM | [6][22] |
| Human Skin Fibroblasts | 332 ± 66 pmol/10⁶ cells | [22][23] |
| Human Articular Chondrocytes | 655 ± 46 pmol/10⁶ cells | [22] |
| Human Red Blood Cells | 1.74 ± 0.28 pmol/10⁶ cells | [22] |
| Pea and Corn Tissues | 5 - 39 nmol/g fresh weight | [11] |
Table 3: Cellular and Tissue Concentrations of Inorganic this compound. The concentration of this compound varies across different tissues and organisms, reflecting its diverse metabolic roles.
This compound in Cellular Signaling
Beyond its role in bioenergetics, this compound and its derivatives are now recognized as important signaling molecules. Two prominent examples are the inositol pyrophosphate and the P2Y receptor signaling pathways.
Inositol Pyrophosphate Signaling
Inositol pyrophosphates (PP-InsPs) are a class of signaling molecules involved in a wide range of cellular processes, including phosphate homeostasis, energy metabolism, and vesicle trafficking.
Caption: Inositol Pyrophosphate Biosynthetic Pathway.[19][24][25][26]
This pathway begins with inositol trisphosphate (IP3) and, through a series of phosphorylation steps catalyzed by enzymes like inositol polyphosphate multikinase (IPMK), leads to the formation of inositol hexakisphosphate (IP6).[24][25][26] IP6 is then further phosphorylated by IP6 kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to generate the highly energetic inositol pyrophosphates, such as 5-IP7 and 1,5-IP8.[24][25][26] These molecules can then interact with target proteins, such as those containing SPX domains, to regulate downstream cellular processes like phosphate homeostasis signaling.[27][28][29]
P2Y Receptor Signaling
Extracellular nucleotides, including ATP and ADP (which contains a this compound moiety), act as signaling molecules by binding to purinergic receptors, such as the P2Y family of G protein-coupled receptors.
Caption: P2Y Receptor Signaling Pathways.[1][30][31][32][33]
Upon binding of ligands like ADP or ATP, P2Y receptors activate heterotrimeric G proteins.[1][30][31] Depending on the specific receptor and G protein subtype, this can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Alternatively, G protein activation can modulate the activity of adenylyl cyclase (AC), thereby regulating the levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). These downstream effectors then orchestrate a variety of cellular responses, including proliferation, differentiation, and inflammation.[1][30][31]
Conclusion
The discovery of this compound's role in biochemistry represents a classic example of how fundamental research can lead to profound insights into the workings of living organisms. From its initial observation as an accumulating phosphate compound to its current status as a key player in bioenergetics and cellular signaling, the journey of this compound has been one of continuous revelation. The experimental methodologies developed by pioneers like the Coris and Kornberg not only unraveled the functions of this compound but also laid the foundation for modern enzymology and molecular biology. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and signaling pathways of this compound is essential for tackling a wide range of biological questions and for the development of novel therapeutic strategies targeting metabolic and signaling disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. britannica.com [britannica.com]
- 4. Cori cycle - Wikipedia [en.wikipedia.org]
- 5. DNA polymerase I - Wikipedia [en.wikipedia.org]
- 6. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Carl and Gerty Cori: A collaboration that changed the face of biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meet the Nobel-winning biochemist who uncovered how the body stores and consumes sugars [asbmb.org]
- 13. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 17. Constant Enthalpy Change Value during Pyrophosphate Hydrolysis within the Physiological Limits of NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Constant enthalpy change value during pyrophosphate hydrolysis within the physiological limits of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scholarly Article or Book Chapter | Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase | ID: rn301891n | Carolina Digital Repository [cdr.lib.unc.edu]
- 21. Kinetic mechanism of pyrophosphate-dependent phosphofructokinase from Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. IP7-SPX Domain Interaction Controls Fungal Virulence by Stabilizing Phosphate Signaling Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. IP7-SPX Domain Interaction Controls Fungal Virulence by Stabilizing Phosphate Signaling Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Reactome | P2Y receptors [reactome.org]
An In-depth Technical Guide to the Structure and Chemical Properties of Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphate, also known as pyrophosphate, is a simple yet pivotal molecule in biochemistry and various industrial applications. Comprising two phosphate groups linked by a phosphoanhydride bond, its unique structure confers a set of chemical properties that are fundamental to cellular energy metabolism, biosynthetic pathways, and signaling cascades. This technical guide provides a comprehensive overview of the core structural and chemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key biological processes.
This compound Structure
The this compound anion (P₂O₇⁴⁻) consists of two PO₄ tetrahedra sharing a common oxygen atom. This P-O-P linkage is the defining feature of its structure and is the source of its high-energy nature.
Bond Lengths and Angles
The geometry of the this compound ion has been determined through X-ray crystallography of its salts. The bond lengths and angles can vary slightly depending on the counter-ion and the crystal packing forces. A representative structure is that of sodium pyrophosphate (Na₄P₂O₇).[1]
| Parameter | Value (in Na₄P₂O₇) | Notes |
| P-O (bridging) | 1.631 Å and 1.642 Å | Longer than the terminal P-O bonds due to the nature of the P-O-P linkage.[1] |
| P-O (terminal) | Average of 1.512 Å and 1.514 Å | Shorter and stronger than the bridging bonds.[1] |
| P-O-P Angle | 127.5° | This angle can vary in different pyrophosphate-containing compounds.[1] |
| O-P-O Angles | ~109.5° | The arrangement around each phosphorus atom is approximately tetrahedral. |
Conformational Analysis
The P-O-P bond in this compound allows for rotational flexibility, leading to different conformations. The two main conformations are the eclipsed and staggered forms. In the solid state, the conformation is influenced by the crystal lattice, while in solution, an equilibrium between different conformations exists. The nearly eclipsed configuration is observed in the crystal structure of Na₄P₂O₇.[1]
Chemical Properties
The chemical behavior of this compound is dominated by the high-energy phosphoanhydride bond, its ability to act as a good leaving group, its strong coordination with metal ions, and its acid-base properties.
Acid-Base Properties (pKa Values)
Pyrophosphoric acid (H₄P₂O₇) is a tetraprotic acid, meaning it can donate four protons. The dissociation constants (pKa) are key to understanding its charge state at different pH values.
| Dissociation Step | pKa Value |
| H₄P₂O₇ ⇌ H₃P₂O₇⁻ + H⁺ | 0.85 |
| H₃P₂O₇⁻ ⇌ H₂P₂O₇²⁻ + H⁺ | 1.96 |
| H₂P₂O₇²⁻ ⇌ HP₂O₇³⁻ + H⁺ | 6.60 |
| HP₂O₇³⁻ ⇌ P₂O₇⁴⁻ + H⁺ | 9.41 |
At physiological pH (~7.4), this compound exists primarily as a mixture of HP₂O₇³⁻ and H₂P₂O₇²⁻.
Hydrolysis and Stability
The phosphoanhydride bond of this compound is thermodynamically unstable in aqueous solution and undergoes hydrolysis to form two molecules of orthophosphate (Pi).
P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻
This reaction is kinetically slow in the absence of a catalyst but is significantly accelerated by enzymes (pyrophosphatases), acid, and certain metal ions.
Table of Hydrolysis Rate Constants for Pyrophosphate
| Condition | Rate Constant (s⁻¹) | Temperature (°C) | Reference |
| Spontaneous (MgPPi²⁻, pH 8.5) | 2.8 x 10⁻¹⁰ | 25 | [2] |
| Enzyme-catalyzed (E. coli pyrophosphatase, pH 8.5) | 570 | 25 | [2] |
| pH dependent (general trend) | Rate decreases with increasing pH | 25 | [3] |
Metal Ion Complexation
This compound is an excellent chelating agent for a wide range of metal ions, particularly divalent and trivalent cations. This property is crucial for its biological function, as it is often complexed with Mg²⁺ in the cell. The stability of these complexes is described by their stability constants (log K).
Table of Stability Constants (log K) for Metal-Pyrophosphate Complexes
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Conditions | Reference |
| Mg²⁺ | 5.4 | 2.6 | I = 0.1 M, 25 °C | |
| Ca²⁺ | 5.0 | - | I = 0.1 M, 25 °C | |
| Mn²⁺ | 7.0 | - | I = 0.1 M, 25 °C | |
| Zn²⁺ | 8.7 | 4.8 | I = 0.1 M, 25 °C | [4] |
| Fe³⁺ | 16.5 | - | I = 0.1 M, 25 °C |
(Note: A comprehensive table with directly comparable values under identical conditions is challenging to compile from the literature due to variations in experimental setups. The provided values are indicative.)
Experimental Protocols
A variety of analytical techniques are employed for the quantification and characterization of this compound.
Ion Chromatography for this compound Analysis
Objective: To separate and quantify pyrophosphate from a complex mixture, such as a food sample.[5][6]
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a calibration curve using standards of known pyrophosphate concentrations.
-
Quantify the pyrophosphate in the sample by comparing its peak area to the calibration curve.
-
Enzymatic Assay for Pyrophosphate Quantification
Objective: To quantify low concentrations of pyrophosphate in biological samples.
Principle: This method relies on the enzymatic conversion of pyrophosphate to ATP, which is then measured using a luciferase-based bioluminescence assay.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), luciferase, and luciferin.
-
Measurement of ATP: In a separate reaction, measure the endogenous ATP concentration in the sample without the addition of ATP sulfurylase and APS.
-
Measurement of ATP + PPi: Add the sample to the complete reaction mixture to convert endogenous PPi to ATP. The resulting luminescence will be proportional to the total ATP (endogenous + newly synthesized).
-
Calculation: Subtract the endogenous ATP concentration from the total ATP concentration to determine the amount of pyrophosphate in the original sample.
³¹P NMR Spectroscopy of this compound
Objective: To characterize the structure and environment of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve the this compound-containing sample in a suitable solvent (e.g., D₂O for locking).
-
Acquisition: Acquire a ³¹P NMR spectrum. The chemical shift of the phosphorus atoms in this compound will be distinct from that of orthophosphate and other phosphorus-containing compounds.
-
Analysis: The chemical shift, coupling constants (if applicable), and peak integration can provide information about the protonation state, metal ion coordination, and relative concentration of this compound.
This compound in Signaling Pathways
While ATP and other nucleotides are well-established signaling molecules, inorganic pyrophosphate (PPi) and its derivatives, the diphosphoinositol polyphosphates (PP-InsPs), are emerging as important players in cellular regulation.
Inorganic Pyrophosphate (PPi) in Cellular Regulation
PPi is generated in numerous biosynthetic reactions, such as the synthesis of DNA, RNA, and proteins.[7] Its intracellular concentration is tightly regulated by the activity of inorganic pyrophosphatases.[8] Dysregulation of PPi metabolism has been implicated in various pathological conditions, including chondrocalcinosis, where calcium pyrophosphate dihydrate crystals deposit in joints.[9] Transforming growth factor-beta 1 (TGF-β1) has been shown to increase extracellular PPi levels in chondrocytes by inducing the expression of the ANK transporter, a process mediated by the Ras/Raf-1/ERK signaling pathway.[9]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 4. Determination of stability constants for zinc-pyrophosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inorganic pyrophosphate generation by transforming growth factor-beta-1 is mainly dependent on ANK induction by Ras/Raf-1/extracellular signal-regulated kinase pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphosphate as a Precursor in Nucleotide Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nucleotide metabolism is a cornerstone of cellular proliferation, bioenergetics, and signaling. Central to these pathways is the role of diphosphate, most critically in the form of 5-phosphoribosyl-α-1-diphosphate (PRPP), which serves as a key precursor for the de novo and salvage synthesis of all purine and pyrimidine nucleotides. The generation of PRPP and the subsequent release and hydrolysis of inorganic pyrophosphate (PPi) are tightly regulated and thermodynamically crucial steps that drive nucleotide biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these processes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.
The Central Role of 5-Phosphoribosyl-α-1-Diphosphate (PRPP)
PRPP is a pivotal molecule in cellular metabolism, acting as the activated form of ribose 5-phosphate.[1] It is synthesized from ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (EC 2.7.6.1), a rate-limiting enzyme in nucleotide synthesis.[2][3] PRPP provides the ribose-phosphate backbone for the synthesis of purine and pyrimidine nucleotides, as well as for the biosynthesis of the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][4]
PRPP in De Novo Nucleotide Synthesis
In de novo purine synthesis, the purine ring is constructed step-wise upon the ribose-phosphate moiety of PRPP. The pathway commences with the conversion of PRPP to 5-phosphoribosylamine, a committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). In contrast, de novo pyrimidine synthesis involves the initial assembly of the pyrimidine ring (as orotate), which is then covalently linked to the ribose-phosphate from PRPP to form orotidine-5'-monophosphate (OMP).
PRPP in Salvage Pathway Nucleotide Synthesis
The salvage pathways for nucleotide synthesis are energetically favorable alternatives to the de novo pathways, recycling free purine and pyrimidine bases and nucleosides from the degradation of DNA and RNA. In these pathways, phosphoribosyltransferases, such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyze the addition of a ribose-phosphate group from PRPP to the free bases, forming the corresponding nucleoside monophosphates.
Quantitative Data in Nucleotide Metabolism
Enzyme Kinetics
The activity of key enzymes in nucleotide metabolism is a critical determinant of pathway flux. Below are kinetic parameters for PRPP synthetase and a representative phosphoribosyltransferase.
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | Reference |
| PRPP Synthetase | Human Erythrocytes | Ribose-5-Phosphate | 33 | - | [5] |
| Human Erythrocytes | MgATP | 14 | - | [5] | |
| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 µM/min/mg | [6] | |
| Orotate Phosphoribosyltransferase | Escherichia coli | PRPP | - | - | [3] |
| Escherichia coli | Uracil | - | - | [3] |
Metabolite Concentrations
The intracellular concentrations of PRPP and pyrophosphate are tightly regulated to meet the metabolic demands of the cell.
| Metabolite | Cell Type/Organism | Concentration | Reference |
| PRPP | Yeast | ~0.1 mM | [7] |
| Murine B16 Melanoma Cells | ~200 pmol/10⁶ cells | [8] | |
| Human Melanoma & Colon Carcinoma Cells | ~100 pmol/10⁶ cells | [8] | |
| Pyrophosphate (PPi) | Various Animal Tissues | Variable | [9] |
Thermodynamics of Pyrophosphate Hydrolysis
The hydrolysis of pyrophosphate (PPi) into two molecules of inorganic phosphate (Pi) is a highly exergonic reaction that drives many biosynthetic processes, including nucleotide synthesis.
| Reaction | Parameter | Value | Reference |
| PPi + H₂O → 2 Pi | ΔG°' (Standard Free Energy Change) | ~ -35 kJ/mol | [2] |
| ΔH (Enthalpy Change) | -35 kJ/mol | [10][11] |
Experimental Protocols
Assay for PRPP Synthetase Activity
This protocol describes a continuous spectrophotometric assay for PRPP synthetase activity by coupling the production of AMP to the oxidation of NADH.
Materials:
-
Sodium Phosphate Buffer (125 mM, pH 7.6 at 37°C) containing 7 mM MgCl₂
-
Ribose 5-Phosphate (R-5-P) solution (60 mM)
-
Adenosine 5'-Triphosphate (ATP) solution (120 mM)
-
Phospho(enol)pyruvate (PEP) solution (60 mM)
-
β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (12 mM)
-
Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) suspension
-
Myokinase (MK) suspension
-
Cell lysate or purified enzyme sample
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing sodium phosphate buffer, ATP, PEP, and β-NADH.
-
In a cuvette, combine the reaction cocktail, R-5-P solution, PK/LDH suspension, and MK suspension. For a blank, omit the R-5-P solution.
-
Equilibrate the cuvettes to 37°C.
-
Initiate the reaction by adding the cell lysate or purified PRPP synthetase.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of PRPP synthetase is proportional to the rate of decrease in A340.
Quantification of Intracellular Pyrophosphate
This protocol outlines a colorimetric method for the determination of inorganic pyrophosphate in biological samples.[12]
Materials:
-
TRIS Buffer (50 mM, pH 9.0 at 25°C)
-
Sodium Pyrophosphate solution (10 mM)
-
Magnesium Chloride solution (10 mM)
-
Ammonium Molybdate solution (10% in 10N H₂SO₄)
-
Ferrous Sulfate solution
-
Inorganic Pyrophosphatase (IPP)
-
Deproteinized tissue or cell extract
-
Spectrophotometer capable of reading at 660 nm
Procedure:
-
Enzymatic Reaction:
-
Incubate the deproteinized sample with IPP in TRIS buffer containing MgCl₂. This will hydrolyze PPi to inorganic phosphate (Pi).
-
Prepare a blank without the IPP enzyme.
-
-
Color Reaction:
-
Stop the enzymatic reaction.
-
Add ammonium molybdate solution, followed by ferrous sulfate solution. The Pi will react to form a blue-colored complex.
-
-
Measurement:
-
Measure the absorbance at 660 nm.
-
Quantify the PPi concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium pyrophosphate.
-
HPLC Analysis of Intracellular Nucleotides
This protocol describes the separation and quantification of nucleotides from cell extracts using ion-paired reverse-phase High-Performance Liquid Chromatography (HPLC).[1][13][14]
Materials:
-
Cell extract (prepared by perchloric acid extraction followed by neutralization)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase A: Potassium phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate)
-
Nucleotide standards (ATP, ADP, GTP, GDP, etc.)
Procedure:
-
Sample Preparation:
-
Harvest cells and extract nucleotides using ice-cold perchloric acid.
-
Neutralize the extract with potassium hydroxide and remove the precipitate by centrifugation.
-
Filter the supernatant through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the nucleotides using a gradient of Mobile Phase B.
-
Detect the nucleotides by monitoring the UV absorbance at 254 nm.
-
-
Quantification:
-
Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.
-
Visualizing Key Pathways and Workflows
De Novo Purine Biosynthesis Pathway
Caption: Overview of the de novo purine nucleotide biosynthesis pathway, highlighting the central role of PRPP.
Nucleotide Salvage Pathway
Caption: The nucleotide salvage pathway, illustrating the conversion of free bases to nucleotides using PRPP.
Experimental Workflow for HPLC Analysis of Nucleotides
Caption: A streamlined workflow for the extraction and quantification of intracellular nucleotides via HPLC.
Implications for Drug Development
The critical role of this compound-mediated reactions in nucleotide metabolism makes the enzymes involved attractive targets for therapeutic intervention, particularly in oncology and virology. Inhibitors of PRPP synthetase or the various phosphoribosyltransferases can disrupt the supply of nucleotides required for rapid cell proliferation. Furthermore, understanding the regulation of these pathways can inform the development of novel strategies to enhance the efficacy of existing antimetabolite drugs. The detailed protocols and quantitative data presented in this guide provide a robust foundation for the preclinical evaluation of such therapeutic agents.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Phosphoribosyl this compound (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 7. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Constant Enthalpy Change Value during Pyrophosphate Hydrolysis within the Physiological Limits of NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constant enthalpy change value during pyrophosphate hydrolysis within the physiological limits of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Analysis of Nucleotides [protocols.io]
- 14. academic.oup.com [academic.oup.com]
The Engine of Cellular Synthesis: An In-depth Technical Guide to the In Vivo Enzymatic Synthesis of Diphosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphosphate-containing molecules are fundamental to a vast array of cellular processes, acting as essential precursors for nucleotide and amino acid biosynthesis, as key components in the production of isoprenoids, and as critical signaling molecules in metabolic regulation. The in vivo enzymatic synthesis of these compounds is a tightly controlled and intricate process, the understanding of which is paramount for advancements in drug development and biotechnology. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for the synthesis of three major classes of this compound compounds: inositol pyrophosphates, phosphoribosyl this compound (PRPP), and isoprenoid diphosphates. Detailed experimental protocols for key enzyme assays, quantitative data on enzyme kinetics and substrate concentrations, and visualizations of the pertinent signaling and biosynthetic pathways are presented to serve as a critical resource for researchers in the field.
Inositol Pyrophosphates: Energetic Signaling Molecules
Inositol pyrophosphates (PP-IPs), such as 5-diphosphoinositol pentakisphosphate (5-IP7), are a class of inositol metabolites characterized by the presence of high-energy phosphoanhydride bonds.[1] These molecules are not merely metabolic intermediates but are crucial signaling molecules involved in a plethora of cellular functions, including growth, vesicular trafficking, and energy homeostasis.[1][2]
Biosynthetic Pathway
The synthesis of inositol pyrophosphates is primarily mediated by two classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[1][3] These enzymes catalyze the transfer of a phosphate group from ATP to inositol hexakisphosphate (IP6), the most abundant inositol polyphosphate in cells.[1][4]
The synthesis can proceed through two main routes:
-
IP6K Pathway: IP6Ks phosphorylate IP6 at the 5-position to generate 5-IP7.[2]
-
PPIP5K Pathway: PPIP5Ks phosphorylate IP6 at the 1-position to produce 1-IP7.[5]
The concerted action of both IP6Ks and PPIP5Ks can lead to the formation of bis-diphosphoinositol tetrakisphosphate (IP8).[5][6] The degradation of inositol pyrophosphates is carried out by diphosphoinositol polyphosphate phosphohydrolases (DIPPs), which hydrolyze the pyrophosphate bond.[2]
Regulation and Signaling Functions
The synthesis of inositol pyrophosphates is tightly linked to the cell's bioenergetic state.[5] The activity of IP6Ks is sensitive to the cellular ATP/ADP ratio, suggesting that these enzymes can act as metabolic sensors.[5] Inositol pyrophosphates themselves function as signaling molecules through two primary mechanisms: allosteric regulation of target proteins and protein pyrophosphorylation, where the terminal phosphate of the pyrophosphate moiety is transferred to a pre-phosphorylated serine residue on a target protein.[1][7]
Key signaling roles of inositol pyrophosphates include:
-
Phosphate Homeostasis: IP7 and IP8 regulate phosphate export by inhibiting the phosphate transporter XPR1.[8]
-
Insulin Signaling: IP6K1 and its product 5-IP7 have been implicated in the regulation of insulin secretion and sensitivity.[7]
-
Vesicle Trafficking: Inositol pyrophosphates are involved in regulating vesicle trafficking through the pyrophosphorylation of key proteins.[9]
-
Apoptosis: IP6K2 plays a role in sensitizing cancer cells to apoptosis.[1]
Quantitative Data
| Enzyme | Substrate | Product | Km (ATP) | Km (Inositol Phosphate) | Reference |
| Human PPIP5K2 | InsP6 | 1-InsP7 | ~40 µM | ~1 µM | [5] |
| Human PPIP5K2 | 5-InsP7 | InsP8 | ~40 µM | ~0.5 µM | [5] |
| IP6K | ATP | - | >1 mM | - | [5] |
Experimental Protocols
Assay for Inositol Hexakisphosphate Kinase (IP6K) Activity:
A common method for assaying IP6K activity involves the use of radiolabeled ATP to track the transfer of the gamma-phosphate to IP6.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.2), 5 mM MgCl₂, 1 mM DTT, 10 µM IP6, and 1 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol).
-
Enzyme: Add purified recombinant IP6K or cell lysate containing IP6K to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 1 M formic acid.
-
Separation: Separate the radiolabeled product (IP7) from the unreacted [γ-³²P]ATP using anion-exchange HPLC or polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactivity incorporated into IP7 using a scintillation counter or phosphorimager.
Phosphoribosyl this compound (PRPP): A Central Metabolite
5-Phospho-α-D-ribose 1-diphosphate (PRPP) is a crucial intermediate in cellular metabolism, serving as the precursor for the de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as for the synthesis of the amino acids histidine and tryptophan.[10][11]
Biosynthetic Pathway
PRPP is synthesized from ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (PRS).[10][11] This enzyme transfers the pyrophosphoryl group from ATP to the C-1 position of ribose 5-phosphate.[10]
Regulation
The activity of PRPP synthetase is tightly regulated to match the cellular demand for its products. The primary regulatory mechanisms include:
-
Allosteric Inhibition: The enzyme is allosterically inhibited by purine and pyrimidine ribonucleoside diphosphates, particularly ADP and GDP.[12][13] This feedback inhibition ensures that PRPP synthesis is curtailed when nucleotide pools are replete.
-
Allosteric Activation: Inorganic phosphate (Pi) acts as an allosteric activator of PRPP synthetase.[12]
-
Substrate Availability: The intracellular concentrations of the substrates, ribose 5-phosphate and ATP, also play a crucial role in regulating the rate of PRPP synthesis.
Quantitative Data
| Enzyme | Organism | Km (Ribose 5-Phosphate) | Km (MgATP) | Reference |
| PRPP Synthetase | Human erythrocytes | 33 µM | 14 µM | [13] |
| PRPP Synthetase | Salmonella typhimurium | - | - | [14] |
| Metabolite | Cell Type | Intracellular Concentration | Reference |
| PRPP | Human erythrocytes | Low µM range | [15] |
Experimental Protocols
Non-Radioactive Assay for PRPP Synthetase Activity:
This continuous spectrophotometric assay measures PRPP production by coupling it to the formation of NADH.[16][17]
-
Reaction Principle: PRPP produced by PRPP synthetase is used by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine to inosine monophosphate (IMP). IMP is then oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[17]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM ribose 5-phosphate, 1 mM ATP, 0.5 mM hypoxanthine, 1 mM NAD+, and saturating amounts of purified HGPRT and IMPDH.
-
Enzyme Source: Add cell lysate or purified PRPP synthetase to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH formation is directly proportional to the activity of PRPP synthetase. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Isoprenoid Diphosphates: Building Blocks of a Diverse Class of Molecules
Isoprenoids are a vast and diverse class of natural products synthesized from the five-carbon building blocks isopentenyl this compound (IPP) and its isomer dimethylallyl this compound (DMAPP).[18][19] These precursors are then elongated to form larger prenyl diphosphates such as geranyl this compound (GPP, C10), farnesyl this compound (FPP, C15), and geranylgeranyl this compound (GGPP, C20).[20]
Biosynthetic Pathways
Two independent pathways exist for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[18][19]
-
Mevalonate (MVA) Pathway: This pathway, typically found in eukaryotes, archaea, and the cytosol of plants, starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid.[18][21] The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step.[22]
-
Methylerythritol Phosphate (MEP) Pathway: This pathway operates in most bacteria, apicomplexan parasites, and in the plastids of plants.[19][23] It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[19]
Regulation
The MVA pathway is primarily regulated at the level of HMG-CoA reductase through transcriptional control, protein degradation, and feedback inhibition by downstream products like cholesterol.[22] The regulation of the MEP pathway is more complex and less understood, but involves feedback inhibition of key enzymes.
Quantitative Data
| Enzyme | Organism | Substrate | Km | Reference |
| Geranylgeranyl this compound Synthase | Human | Isopentenyl this compound | 2.9 µM | [24] |
Experimental Protocols
Spectrophotometric Assay for Geranylgeranyl this compound Synthase (GGPPS) Activity:
This assay measures the activity of GGPPS and other short-chain prenyltransferases by quantifying the release of inorganic pyrophosphate (PPi).[20]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and the substrates isopentenyl this compound (IPP) and farnesyl this compound (FPP).
-
Enzyme: Add purified recombinant GGPPS or a crude enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
PPi Quantification: Stop the reaction and quantify the amount of PPi released using a commercially available pyrophosphate assay kit (e.g., EnzChek Pyrophosphate Assay Kit). This kit utilizes an enzyme-coupled reaction that ultimately leads to the production of a fluorescent or colored product that is proportional to the amount of PPi.
-
Calculation: The specific activity of GGPPS is calculated based on the rate of PPi formation.
Alternatively, a radio-GC method can be employed:
-
Reaction: Perform the enzymatic reaction using [¹⁴C]IPP.
-
Hydrolysis: After the reaction, hydrolyze the this compound products to their corresponding alcohols by adding acid.
-
Extraction: Extract the radiolabeled alcohols with an organic solvent like pentane.
-
Analysis: Analyze the extracted products by radio-gas chromatography (radio-GC) to separate and quantify the different prenyl alcohols (e.g., geraniol, farnesol, geranylgeraniol).[25]
Conclusion
The enzymatic synthesis of diphosphates is a central pillar of cellular metabolism and signaling. This guide has provided a detailed overview of the in vivo synthesis of inositol pyrophosphates, phosphoribosyl this compound, and isoprenoid diphosphates, highlighting the key enzymes, regulatory mechanisms, and experimental approaches to study these pathways. A thorough understanding of these processes is not only fundamental to basic cell biology but also holds immense potential for the development of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer and infectious diseases. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to further unravel the complexities of this compound metabolism and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Inositol pyrophosphates: structure, enzymology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol Pyrophosphates as Versatile Metabolic Messengers | Annual Reviews [annualreviews.org]
- 5. The kinetic properties of a human PPIP5K reveal that its kinase activities are protected against the consequences of a deteriorating cellular bioenergetic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System [mdpi.com]
- 9. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Phosphoribosylpyrophosphate synthetase and the regulation of phosphoribosylpyrophosphate production in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 17. PRPP-S Assay Kit [novocib.com]
- 18. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 20. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl this compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 23. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. geranylgeranyl this compound synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. Geranyl this compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
The Crucible of Life: Non-Enzymatic Diphosphate Formation Under Prebiotic Conditions
A Technical Guide for Researchers and Drug Development Professionals
The emergence of life on Earth necessitated the availability of key molecules capable of storing and transferring energy. Among these, diphosphate (pyrophosphate, PPi) and its derivatives are central to modern biochemistry. This technical guide delves into the plausible non-enzymatic pathways for the formation of the crucial P-O-P phosphoanhydride bond of this compound under conditions consistent with the prebiotic Earth. Understanding these fundamental chemical processes offers insights into the origins of metabolism and can inform the development of novel phosphorylation-based therapeutics.
Plausible Prebiotic Pathways to this compound
The formation of a phosphoanhydride bond from two orthophosphate (Pi) molecules is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[1] However, several plausible prebiotic mechanisms have been identified that could have overcome this barrier on the early Earth. These pathways, supported by experimental evidence, highlight the roles of thermal energy, condensing agents, mineral catalysts, reduced phosphorus compounds, and environmental cycling.
Thermal Condensation and Dehydration
One of the most straightforward mechanisms for the formation of this compound is the removal of a water molecule from two orthophosphate molecules at elevated temperatures.[2] This process is significantly enhanced in environments with low water activity, such as desiccating lagoons or volcanic terrains.[3][4] The heating of orthophosphate minerals like brushite and whitlockite has been proposed as a geochemically plausible route to condensed phosphates.[4][5]
The Role of Condensing Agents
Prebiotically plausible small molecules, known as condensing agents, could have facilitated the formation of the P-O-P bond by activating the phosphate group, even at lower temperatures.[1][6] Compounds such as urea, cyanate, and cyanamide have been demonstrated to promote the synthesis of this compound from orthophosphate in aqueous solutions.[7][8] For instance, cyanogen has been shown to induce the phosphorylation of glucose-1-phosphate to glucose 1,6-diphosphate with yields of 1-3% at room temperature, indicating the facility of such reactions.[1][6]
Mineral-Catalyzed Formation
The surfaces of minerals present on the early Earth could have acted as catalysts, concentrating phosphate and facilitating the condensation reaction.[9] Minerals such as apatite and various clays are known to adsorb phosphate, creating a localized environment with reduced water activity conducive to polymerization.[10] Apatite, in the presence of activating agents like cyanate, has been shown to be a realistic pathway for phosphorylation on a solid surface.[7][8]
Oxidation of Reduced Phosphorus Compounds
A significant source of reactive phosphorus on the prebiotic Earth may have been extraterrestrial material, such as meteorites containing the mineral schreibersite ((Fe,Ni)₃P).[4][5][11] The oxidation of reduced phosphorus compounds like phosphite (H₃PO₃), derived from the weathering of schreibersite, in the presence of oxidants like H₂O₂ and iron ions, can lead to the formation of this compound in significant yields (5-30%).[5] This pathway is particularly compelling as it bypasses the need for high temperatures or extreme desiccation.
Hydrothermal Synthesis
Hydrothermal vent systems, with their unique chemical and thermal gradients, have been proposed as another plausible environment for prebiotic synthesis.[3] Under mild hydrothermal conditions (165–180°C), magnesium pyrophosphate can be readily formed from magnesium salts and orthophosphate.[3] The presence of a low water-to-rock ratio in these environments is key to driving the dehydration reaction necessary for this compound formation.[3]
Wet-Dry Cycles
Geochemical environments subject to periodic wetting and drying, such as tidal pools or seasonal ponds, could have provided a powerful mechanism for driving condensation reactions.[12][13] During the dry phase, the concentration of reactants increases, and water activity decreases, favoring the formation of this compound. Subsequent rehydration would allow the newly formed this compound to participate in other reactions. This cycling provides a plausible means to overcome the thermodynamic barrier to polymerization in an overall aqueous world.
Quantitative Data on this compound Formation
The following tables summarize the quantitative data from key experimental studies on the non-enzymatic formation of this compound under various prebiotic conditions.
| Pathway | Reactants | Conditions | This compound (PPi) Yield | Reference |
| Thermal Condensation | Ammonium Phosphate | 125°C | Primary products are pyrophosphate and tripolyphosphate | [2] |
| Precipitated Calcium Phosphate | 37°C, pH 8.0, 10 days | 0.057% | [14] | |
| Leachates from P-glass | 180°C, 72 hours | 2.5% of leached phosphate | [15][16] | |
| Condensing Agents | Glucose-1-phosphate, Cyanogen | Room Temperature | 1-3% (of diphosphorylated product) | [1][6] |
| Orthophosphate, Imidazole, Cyanate | Aqueous solution | Up to 34% (as imidazole phosphate) | [15][16] | |
| Oxidation of Reduced P | Phosphite, H₂O₂, Fe²⁺/Fe³⁺ | Room Temperature | 5-30% | [5] |
| Hydrothermal Synthesis | Magnesium salts, Orthophosphate | 165–180°C | Readily formed | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of prebiotic this compound formation.
Formation of this compound from Precipitated Calcium Phosphate
-
Objective: To demonstrate the formation of this compound from orthophosphate in the presence of a precipitate at low temperature.
-
Materials: ³²P-labeled orthophosphate (³²Pi), calcium chloride, solutions to maintain pH 8.0.
-
Procedure:
-
Prepare a solution containing ³²Pi at pH 8.0.
-
Induce the precipitation of calcium phosphate by adding calcium chloride.
-
Incubate the mixture at 37°C for 10 days.
-
Analyze the supernatant and the precipitate for the presence of ³²P-labeled this compound (³²PPi) using appropriate analytical techniques (e.g., chromatography).
-
-
Reference: This protocol is based on the work described in[14].
This compound Formation via Oxidation of Phosphite
-
Objective: To investigate the formation of this compound from the oxidation of phosphite.
-
Materials: Sodium phosphite, hydrogen peroxide (H₂O₂), ferrous (Fe²⁺) or ferric (Fe³⁺) chloride, buffer solution for room temperature experiments.
-
Procedure:
-
Prepare an aqueous solution of sodium phosphite.
-
Add a solution of Fe²⁺ or Fe³⁺ chloride.
-
Initiate the reaction by adding hydrogen peroxide.
-
Maintain the reaction at room temperature.
-
Monitor the formation of this compound over time using ³¹P NMR spectroscopy or another suitable analytical method.
-
-
Reference: This protocol is based on the experimental approach described in[5].
Thermal Formation of this compound from Phosphate-Rich Glass Leachates
-
Objective: To simulate the formation of condensed phosphates in a volcanic-driven scenario.
-
Materials: Phosphate-enriched basaltic glass (P-glass), deionized water.
-
Procedure:
-
Leach phosphate from the P-glass by immersing it in water.
-
Separate the leachate from the glass particles.
-
Dry the leachate at 180°C for 72 hours.
-
Redissolve the dried product in water.
-
Analyze the resulting solution for this compound and other condensed phosphates using ion chromatography.
-
Visualizing Prebiotic this compound Formation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the non-enzymatic formation of this compound.
Caption: Overview of major pathways for non-enzymatic this compound formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Links Between Hydrothermal Environments, Pyrophosphate, Na+, and Early Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. How Prebiotic Chemistry and Early Life Chose Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A perspective on the role of minerals in prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Prebiotic Precursor to Life’s Phosphate Transfer System with an ATP Analog and Histidyl Peptide Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Magmatic immiscibility provides phosphate for prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Diphosphate vs. Pyrophosphate: Navigating the Nuances of Scientific Nomenclature
For researchers, scientists, and drug development professionals, precision in scientific language is paramount. The interchangeable use of "diphosphate" and "pyrophosphate" can lead to ambiguity. This technical guide provides an in-depth analysis of these terms, their origins, correct usage according to IUPAC nomenclature, and context-dependent applications in scientific literature.
The Core of the Matter: Defining the Terms
At its heart, the confusion between "this compound" and "pyrophosphate" stems from the fact that they can refer to the same chemical entity: the anion P₂O₇⁴⁻, as well as its corresponding acid (diphosphoric acid or pyrophosphoric acid) and salts.
-
Pyrophosphate: This term originates from the method of its synthesis, which involves the heating (pyrolysis) of phosphates. For instance, heating two equivalents of a hydrogenphosphate salt results in the formation of a pyrophosphate and water. The prefix "pyro-" signifies its formation by fire.
-
This compound: This term is a more systematic name that indicates the presence of two phosphate units. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, "this compound" is the preferred term for the P₂O₇⁴⁻ anion.
While IUPAC favors "this compound," the term "pyrophosphate" remains deeply entrenched in biochemical literature, largely for historical reasons.
IUPAC Nomenclature: The Official Stance
The IUPAC 'Red Book', which outlines the nomenclature of inorganic chemistry, provides clear guidance on this matter.
-
For the P₂O₇⁴⁻ anion, the recommended name is This compound .
-
For the corresponding acid, H₄P₂O₇, the recommended name is diphosphoric acid .
However, IUPAC also acknowledges the widespread use of "pyrophosphate" and "pyrophosphoric acid" as acceptable, albeit older, terms.
In the context of organic chemistry, the term "this compound" is used to denote two phosphate groups attached to an organic molecule, as in adenosine this compound (ADP). Here, "this compound" refers to the P₂O₇³⁻ group.
Context is Key: Usage in Different Scientific Fields
The choice between "this compound" and "pyrophosphate" often depends on the scientific discipline:
-
Inorganic Chemistry: "this compound" is the preferred term, in line with IUPAC's systematic nomenclature.
-
Biochemistry and Molecular Biology: "Pyrophosphate" is still widely used, particularly when referring to the inorganic anion (PPi) released during various metabolic reactions, such as the hydrolysis of ATP to AMP. This is largely due to historical precedent and the common use of the abbreviation "PPi".
-
Pharmacology and Drug Development: Both terms are used, and the choice can depend on the specific context or the journal's style guide. It is crucial for clarity that the specific chemical entity is unambiguous.
Comparative Analysis of Terminology
The following table summarizes the key aspects of "this compound" and "pyrophosphate" terminology:
| Feature | This compound | Pyrophosphate |
| IUPAC Preferred Name | Yes | No (acknowledged as a common alternative) |
| Etymology | "di-" (two) + "phosphate" | "pyro-" (fire) + "phosphate" |
| Primary Chemical Entity | P₂O₇⁴⁻ anion and its derivatives | P₂O₇⁴⁻ anion and its derivatives |
| Common Abbreviation | PPi | PPi |
| Primary Field of Use | Inorganic Chemistry | Biochemistry, Molecular Biology |
| Organic Chemistry Context | Used to denote two phosphate groups on an organic molecule (e.g., Adenosine this compound) | Less common in this context |
Experimental Protocol: Analysis of Pyrophosphate in a Biological Sample
To provide a practical context, here is a generalized protocol for the enzymatic determination of pyrophosphate in a biological sample.
Principle:
This method is based on the cleavage of pyrophosphate (PPi) by inorganic pyrophosphatase to form two molecules of orthophosphate (Pi). The resulting orthophosphate is then quantified colorimetrically.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
Inorganic pyrophosphatase (from Saccharomyces cerevisiae)
-
Malachite Green reagent
-
Perchloric acid
-
Standard solution of pyrophosphate
Procedure:
-
Sample Preparation: Deproteinate the biological sample by adding perchloric acid and then centrifuging to remove the precipitate.
-
Enzymatic Reaction:
-
To a microcentrifuge tube, add the deproteinized sample, Tris-HCl buffer, and inorganic pyrophosphatase.
-
Incubate at 37°C for 30 minutes to allow for the complete hydrolysis of PPi to Pi.
-
-
Colorimetric Detection:
-
Add the Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the orthophosphate produced.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the solution at 620 nm using a spectrophotometer.
-
Determine the concentration of PPi in the original sample by comparing the absorbance to a standard curve generated with known concentrations of pyrophosphate.
-
Visualizing the Concepts
The following diagrams illustrate the chemical structures and relationships discussed.
Caption: The structure of the this compound anion (P₂O₇⁴⁻).
Caption: The relationship between the terms and their contexts.
Caption: A guide for choosing the appropriate term.
Conclusion and Recommendations
For maximum clarity and adherence to international standards, the following best practices are recommended:
-
In publications related to inorganic chemistry, prioritize the use of "this compound."
-
In biochemical contexts, while "pyrophosphate" is common, consider using "this compound" with the abbreviation (PPi) to bridge the gap between historical usage and modern nomenclature. For example, "inorganic this compound (PPi)."
-
When referring to organic esters, "this compound" is the correct term (e.g., adenosine this compound).
-
Regardless of the term chosen, it is good practice to define it upon first use in a manuscript to avoid any potential ambiguity.
By understanding the historical, systematic, and contextual differences between "this compound" and "pyrophosphate," researchers can communicate their findings with greater precision and clarity.
Diphosphate in Cellular Function: A Comparative Analysis of Prokaryotic and Eukaryotic Systems
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphosphate, in its various forms, plays fundamental and strikingly divergent roles in the cellular machinery of prokaryotic and eukaryotic organisms. In prokaryotes, this compound derivatives are central to survival and adaptation, acting as critical "alarmone" signals in response to environmental stress. The stringent response, mediated by guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), orchestrates a global reprogramming of cellular metabolism to conserve resources. In contrast, while eukaryotes also utilize inorganic pyrophosphate (PPi) to drive biosynthetic reactions, the evolution of complex signaling networks has led to the emergence of inositol pyrophosphates (PP-IPs) as key metabolic messengers. These molecules, such as inositol heptakisphosphate (IP7) and inositol octakisphosphate (IP8), are integral to a wide array of cellular processes, including growth, apoptosis, and the regulation of metabolic homeostasis. This technical guide provides an in-depth comparison of the functions of this compound in these two domains of life, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and drug development.
Core Functions of this compound: A Tale of Two Domains
The role of inorganic pyrophosphate (PPi) as a byproduct of biosynthesis is a conserved feature in both prokaryotes and eukaryotes. The hydrolysis of PPi by inorganic pyrophosphatases provides a thermodynamic driving force for numerous essential reactions, including DNA and RNA synthesis.[1][2][3] However, beyond this shared fundamental role, the utilization of this compound-containing molecules diverges significantly.
Prokaryotes: The Stringent Response and Energy Conservation
In the prokaryotic world, this compound is at the heart of a critical survival mechanism known as the stringent response.[4] This response is triggered by harsh environmental conditions, such as amino acid starvation, and is mediated by the alarmones (p)ppGpp.[4][5]
-
(p)ppGpp Synthesis and Signaling: When faced with nutritional stress, the enzyme RelA is activated, synthesizing (p)ppGpp from GTP (or GDP) and ATP.[4][6] These alarmones then act as global regulators, binding to RNA polymerase to alter its promoter specificity.[5] This leads to a downregulation of genes involved in growth, such as those for ribosomal RNA, and an upregulation of genes for amino acid biosynthesis and stress survival.[4][5]
-
Membrane Bioenergetics: A unique feature of many prokaryotes is the presence of membrane-bound pyrophosphatases that couple the hydrolysis of PPi to the pumping of protons or sodium ions across the cell membrane.[1][7] This establishes an electrochemical gradient that can be used to generate ATP, representing an alternative energy conservation strategy.[7]
Eukaryotes: Inositol Pyrophosphates as Pleiotropic Signals
In eukaryotic cells, the signaling landscape is considerably more complex, with inositol pyrophosphates (PP-IPs) taking center stage as highly energetic and dynamic signaling molecules.[8][9][10]
-
PP-IPs Synthesis and Function: PP-IPs, such as 5-diphosphoinositol pentakisphosphate (5-IP7) and bisdiphosphoinositol tetrakisphosphate (IP8), are synthesized from inositol hexakisphosphate (IP6) by a family of inositol hexakisphosphate kinases (IP6Ks).[8] These molecules are involved in a vast array of cellular processes, including:
-
Phosphate Homeostasis: PP-IPs play a crucial role in sensing and regulating cellular phosphate levels.[9][11]
-
Metabolic Regulation: They are implicated in insulin signaling and the control of cellular energy metabolism.[12]
-
Vesicular Trafficking and Apoptosis: PP-IPs influence essential cellular events like vesicle transport and programmed cell death.[8][12]
-
-
Modes of Action: PP-IPs exert their effects through two primary mechanisms: allosteric regulation of target proteins and a unique post-translational modification known as protein pyrophosphorylation.[8][13]
Quantitative Analysis of this compound Molecules and Associated Enzymes
The cellular concentrations of this compound signaling molecules and the kinetic properties of the enzymes that regulate them are critical for understanding their function. The following tables summarize key quantitative data from the literature.
| Parameter | Prokaryote (E. coli) | Eukaryote (Mammalian/Yeast) | Reference(s) |
| (p)ppGpp Concentration | |||
| Basal Level | < 0.2 mM | Not applicable | [10] |
| Stringent Response | Up to 1 mM | Not applicable | [14] |
| Inositol Pyrophosphate Concentration | |||
| 5-IP7 | Not applicable | 0.5 - 5 µM | [1][7] |
| IP8 | Not applicable | < 10-20% of 5-IP7 | [1][7] |
Table 1: Intracellular Concentrations of this compound Signaling Molecules.
| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference(s) |
| RelA | E. coli | GDP | ~300 µM | - | [15] |
| IP6K1 | Human | ATP | 1.0 - 1.4 µM | - | [16] |
| Inorganic Pyrophosphatase | H. pylori | PPi | 214.4 µM | 594 µmol/min/mg | [17] |
| Inorganic Pyrophosphatase | P. horikoshii | PPi | 113 µM | 744 s⁻¹ | [18] |
| Inorganic Pyrophosphatase | E. coli | MgPPi²⁻ | 2.5 µM | 570 s⁻¹ | [2] |
Table 2: Kinetic Parameters of Key this compound-Metabolizing Enzymes.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Inorganic pyrophosphatase - Wikipedia [en.wikipedia.org]
- 2. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]
- 4. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp [ouci.dntb.gov.ua]
- 5. utupub.fi [utupub.fi]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. researchgate.net [researchgate.net]
- 9. takara.co.kr [takara.co.kr]
- 10. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
- 12. eubopen.org [eubopen.org]
- 13. Pyrophosphate Assay | Lonza [bioscience.lonza.com]
- 14. mdpi.com [mdpi.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the Family I inorganic pyrophosphatase from Pyrococcus horikoshii OT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis | PLOS One [journals.plos.org]
Methodological & Application
Quantitative Analysis of Intracellular Diphosphate Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of intracellular diphosphate levels. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing the appropriate methods for their specific research needs.
Introduction
Inorganic pyrophosphate (PPi), a type of this compound, is a crucial molecule in cellular metabolism, produced in numerous biochemical reactions such as ATP hydrolysis, DNA and RNA polymerization, and fatty acid activation.[1] Diphosphoinositol polyphosphates (PP-IPs), another class of diphosphates, are important signaling molecules involved in a wide range of cellular processes, including apoptosis, vesicle trafficking, and stress responses.[2] The accurate quantification of these intracellular molecules is essential for understanding their physiological roles and for the development of novel therapeutics.
This guide covers the principal analytical techniques for measuring intracellular this compound levels, including highly sensitive fluorometric and enzymatic assays, and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methods for Quantification
Several methods are available for the quantification of intracellular this compound levels, each with its own advantages in terms of sensitivity, specificity, and throughput.
Fluorometric Assays
Fluorometric assays offer a simple, sensitive, and rapid method for detecting pyrophosphate in biological samples.[3] These assays are typically performed in a 96-well or 384-well microplate format, making them suitable for high-throughput screening.
Principle: Many commercial kits utilize an enzymatic cascade that ultimately produces a fluorescent product proportional to the amount of PPi in the sample. For example, PPi can be used to generate ATP, which then participates in a reaction that produces hydrogen peroxide. The hydrogen peroxide, in the presence of a specific probe and horseradish peroxidase, generates a highly fluorescent product.[3]
Enzymatic Assays
Enzymatic assays provide a specific method for PPi measurement in the presence of other phosphates.
Principle: One common enzymatic assay uses the UDPG pyrophosphorylase reaction coupled with other enzymes to ultimately produce NADPH, which can be measured fluorometrically.[4] Another approach involves the enzyme pyrophosphate:fructose-6-phosphate 1-phosphotransferase, which uses PPi to phosphorylate fructose-6-phosphate. The product, fructose-1,6-bisphosphate, is then measured through a series of coupled enzymatic reactions leading to the oxidation of NADH, which can be monitored spectrophotometrically.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of intracellular diphosphates due to its high sensitivity and specificity.[6] This technique allows for the precise measurement of specific this compound species, such as tenofovir this compound (TFV-DP), an active metabolite of the antiretroviral drug tenofovir.[6]
Principle: The workflow involves the isolation of cells, lysis, and extraction of the intracellular metabolites. The extracted analytes are then separated by liquid chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the analyte to that of a known concentration of an internal standard.[6][7]
Data Presentation
The following table summarizes typical intracellular concentrations of various diphosphates in mammalian cells, providing a reference for expected values.
| This compound Species | Cell Type | Intracellular Concentration | Reference |
| Inositol Heptakisphosphate (IP7) | Most mammalian tissues | 1 - 5 µM | [8] |
| Inositol Octakisphosphate (IP8) | Mammalian cells | 10-20% of IP7 levels | [9] |
| 5-diphosphoinositol pentakisphosphate (5-IP7) | Cultured mammalian cells | 0.5 - 5 µM | [9] |
| Pyrophosphate (PPi) | Human skin fibroblasts | 332 ± 66 pmoles / 10^6 cells | [4] |
| Pyrophosphate (PPi) | Human articular chondrocytes | 655 ± 46 pmoles / 10^6 cells | [4] |
| Pyrophosphate (PPi) | Human red blood cells | 1.74 ± 0.28 pmoles / 10^6 cells | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
Proper sample preparation is critical for accurate metabolomic analysis. The primary goals are to rapidly quench metabolic activity and efficiently extract the metabolites of interest.
1. Cell Culture and Harvesting:
-
Culture cells to the desired density in appropriate plates (e.g., 6 cm, 10 cm, or 15 cm dishes are recommended over multi-well plates for individual processing).[10]
-
For adherent cells, remove the culture medium.
-
For suspension cells, pellet the cells by centrifugation.
2. Quenching:
-
To halt metabolic activity, immediately wash the cells with an ice-cold quenching solution. A common and effective method is to use cold saline or a buffer like PBS.[11]
-
Perform washes quickly to minimize metabolite leakage.
3. Cell Lysis and Metabolite Extraction:
-
After washing, add a pre-chilled extraction solvent. A common choice is a mixture of methanol and water (e.g., 70-80% methanol).[7][12]
-
For adherent cells, add the solvent directly to the plate, scrape the cells, and collect the lysate.
-
For cell pellets, resuspend the pellet in the extraction solvent.
-
Incubate the samples at a low temperature (e.g., -20°C) to facilitate cell lysis and protein precipitation.[12]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cell debris.[12]
-
Collect the supernatant containing the intracellular metabolites.
-
The supernatant can then be dried and reconstituted in an appropriate buffer for analysis.[12]
Protocol 2: Fluorometric Assay for Intracellular Pyrophosphate (PPi)
This protocol is a general guideline based on commercially available kits. Refer to the specific kit manual for detailed instructions.
1. Reagent Preparation:
-
Prepare a PPi standard curve by serially diluting a provided PPi standard solution.[13]
-
Prepare a Master Reaction Mix containing the PPi sensor, assay buffer, and any necessary enzymes as per the kit instructions.[13]
2. Assay Procedure:
-
Add a defined volume (e.g., 50 µL) of the prepared standards and unknown samples to the wells of a black 96-well plate.[13]
-
Add the Master Reaction Mix (e.g., 50 µL) to each well.[13]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[13]
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 370/470 nm).[14]
3. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the PPi concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
Protocol 3: LC-MS/MS for Intracellular this compound Quantification
This protocol provides a general workflow for the analysis of a specific this compound, such as Tenofovir this compound (TFV-DP).
1. Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.[7]
-
Perform a cell count.
-
Lyse a known number of cells (e.g., 2 x 10^6 cells/mL) with a solution like 70% methanol.[7]
-
Spike with an internal standard.
-
Extract the analytes using protein precipitation with a solvent like acetonitrile.[7]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.[7]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
3. Data Analysis:
-
Quantify the this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.[6]
Visualizations
The following diagrams illustrate key pathways and workflows described in this document.
Figure 1. General experimental workflow for the quantitative analysis of intracellular diphosphates.
Figure 2. Simplified biosynthetic pathway of diphosphoinositol polyphosphates (PP-IPs).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Diphosphoinositol Polyphosphates: What are the Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes & Protocols: Quantitative Analysis of Diphosphates by 31P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the accurate quantification of diphosphates (pyrophosphates). This powerful analytical technique offers a non-destructive and highly specific method for the analysis of phosphorus-containing compounds, making it an invaluable tool in various stages of research and development.
Introduction to ³¹P NMR for Diphosphate Quantification
Phosphorus-31 (³¹P) NMR spectroscopy is a premier analytical technique for the characterization and quantification of phosphorus-containing compounds.[1] Its utility stems from the unique properties of the ³¹P nucleus, which has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1] The wide chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments, minimizing spectral overlap and simplifying analysis.[1][2]
For diphosphates (pyrophosphates), ³¹P NMR provides distinct signals that can be integrated to determine their concentration in a sample. This method is particularly advantageous as it often requires minimal sample preparation and can avoid the complex derivatization steps sometimes necessary for other analytical techniques like chromatography.[1] The accuracy and precision of ³¹P qNMR are often comparable to those of established chromatographic methods.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of ³¹P NMR for the analysis of diphosphates and related polyphosphates as reported in the literature.
Table 1: Performance Metrics for this compound Quantification
| Compound | Linearity (R²) | Detection Limit (DL) | Quantification Limit (QL) | Matrix | Reference |
| Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇) | 0.9974 | - | - | Pork Meat | [3] |
| Tetrapotassium Pyrophosphate (K₄P₂O₇) | 0.9524 | 0.0070 mol L⁻¹ | 0.0234 mol L⁻¹ | Pork Meat | [3] |
| Tetrasodium Pyrophosphate (Na₄P₂O₇) | - | - | - | Pet Food | [4] |
Table 2: Precision and Accuracy of this compound Analysis
| Method | Precision (CV%) | Accuracy (Recovery %) | Matrix | Reference |
| ³¹P NMR | ≤ 2.0 (within-day) | ≥ 95 | Pork Meat | [3] |
| ³¹P NMR | - | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the quantification of diphosphates using ³¹P NMR spectroscopy.
General Sample Preparation Protocol
A critical step in quantitative NMR is the preparation of a homogeneous and representative sample. The following is a general protocol that can be adapted for various sample matrices.
Workflow for Sample Preparation
Caption: A generalized workflow for preparing samples for ³¹P NMR analysis.
Detailed Steps:
-
Extraction: For solid samples such as tissues or food products, an extraction step is necessary. A common procedure involves extraction with hydrochloric acid (HCl) or a solution of sodium hydroxide and ethylenediaminetetraacetic acid (NaOH-EDTA).[6]
-
Purification: The extract may need to be purified to remove interfering substances. This can be achieved through techniques like freeze-drying and filtration.[6]
-
pH Adjustment: The pH of the final solution should be adjusted to ensure the chemical shifts of the phosphate species are consistent and well-resolved. For inositol phosphates, a pH of 12.6 has been used.[6] For other applications, maintaining a consistent pH, for example by using a buffer, is crucial as the chemical shifts of phosphates are pH-dependent.[7]
-
Addition of a Standard: For quantification, either an internal or external standard is required.
-
Internal Standard: A known amount of a phosphorus-containing compound that does not overlap with the analyte signals is added directly to the sample. Triphenyl phosphate is a common choice.[8]
-
External Standard: A separate NMR tube containing a known concentration of a reference compound (e.g., phosphoric acid) is used.[8]
-
-
Solvent: The sample is typically dissolved in a deuterated solvent (e.g., D₂O) to provide a lock signal for the NMR spectrometer.[9]
NMR Data Acquisition Protocol
Accurate quantification requires careful setup of the NMR acquisition parameters to ensure a fully relaxed spectrum, where the signal intensity is directly proportional to the number of nuclei.
Key Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.[8] To ensure accurate integration, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) which can lead to inaccurate quantification.[10]
-
Pulse Angle: A 30° pulse angle is often used to reduce the overall experiment time while maintaining good signal.[8]
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to ensure complete relaxation. The T₁ values for phosphate species can be long, and their determination is recommended for accurate quantification.[11] The presence of paramagnetic ions can significantly shorten T₁ values.[11]
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio for the signals of interest.
-
Proton Decoupling: Broadband proton decoupling is applied during the acquisition period to collapse proton-phosphorus couplings, resulting in sharper signals and simplified spectra.[12]
Logical Flow for Quantitative ³¹P NMR Data Acquisition and Processing
Caption: The logical steps from instrument setup to final quantification.
Data Processing and Quantification
-
Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction.
-
Integration: The area under the characteristic ³¹P NMR signal for the this compound is integrated. The chemical shift for pyrophosphate is typically around -4 to -5 ppm.[11]
-
Quantification: The concentration of the this compound is calculated by comparing its integral to the integral of the known concentration of the internal or external standard.
Applications
³¹P NMR has been successfully applied to quantify diphosphates and other polyphosphates in a variety of matrices:
-
Food Analysis: Determination of added polyphosphates in meat products and pet foods.[3][4]
-
Biological Samples: Analysis of inositol phosphates in diets, digesta, and feces.[6] It is also used to study phosphorus-containing metabolites in biological extracts and in vivo.[13][14]
-
Pharmaceuticals: Purity assessment of phosphorus-containing active pharmaceutical ingredients (APIs) and excipients.[15]
Challenges and Considerations
-
Long Relaxation Times (T₁): As mentioned, phosphorus nuclei can have long T₁ values, necessitating long relaxation delays and increasing experiment time.[12] The addition of a relaxation agent like chromium(III) acetylacetonate or the presence of paramagnetic ions can shorten T₁ values.[11]
-
Signal Overlap: In complex mixtures, signals from different phosphate species may overlap. Adjusting the pH can often improve resolution.[7]
-
Sensitivity: While ³¹P is a sensitive nucleus, NMR is inherently less sensitive than techniques like mass spectrometry. For trace-level quantification, longer acquisition times may be required.[12]
By following the detailed protocols and considering the factors outlined in these application notes, researchers can confidently employ ³¹P NMR spectroscopy for the robust and accurate quantification of diphosphates in a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Quantification of inositol phosphates using (31)P nuclear magnetic resonance spectroscopy in animal nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A promising 31P NMR-multivariate analysis approach for the identification of milk phosphorylated metabolites and for rapid authentication of milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute Quantification of Phosphor‐Containing Metabolites in the Liver Using 31P MRSI and Hepatic Lipid Volume Correction at 7T Suggests No Dependence on Body Mass Index or Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluorescent Probes for Real-Time Imaging of Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphate (also known as pyrophosphate or PPi) is a crucial anion involved in a multitude of fundamental biological processes. It is a byproduct of ATP hydrolysis and plays a significant role in DNA and RNA synthesis, bone metabolism, and various enzymatic reactions.[1] Aberrant levels of PPi have been implicated in several pathological conditions, including chondrocalcinosis and arthritis, making it an important biomarker for disease diagnosis and a target for therapeutic intervention.[2] Real-time imaging of PPi in living systems is therefore essential for understanding its physiological and pathological roles. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, and spatiotemporal resolution for the dynamic monitoring of PPi in live cells and organisms.
This document provides detailed application notes and protocols for the use of fluorescent probes in the real-time imaging of this compound, intended for researchers, scientists, and professionals in drug development.
Types of Fluorescent Probes for this compound
A variety of fluorescent probes for PPi have been developed, primarily categorized by their sensing mechanism and chemical structure. The most common types include metal-ion complex-based probes, aggregation-induced emission (AIE) probes, and probes based on other recognition motifs.
Metal-Ion Complex-Based Probes
These probes are the most widely used and typically consist of a fluorophore, a metal ion (commonly Zn²⁺, Cu²⁺, or Fe³⁺), and a chelating ligand. The sensing mechanism often relies on a "turn-on" or "turn-off" fluorescence response upon PPi binding. In a common "turn-on" scenario, the metal ion quenches the fluorescence of the fluorophore. The strong coordination between PPi and the metal ion displaces the fluorophore, restoring its fluorescence.
Quantitative Data for Selected Metal-Ion Complex-Based Probes:
| Probe Name/Type | Fluorophore | Metal Ion | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Zn-DPA based | Acedan | Zn²⁺ | ~390 | ~510 | Not Specified | [3][4] |
| Quinoline-ligated dinuclear zinc complex | Quinoline | Zn²⁺ | 317 | 455 | Not Specified | [5] |
| Coumarin-Iron(III) Complex | Coumarin | Fe³⁺ | ~370 | ~470 | 1.45 x 10⁻⁸ M | [6] |
| Pd(II) complex with Methylcalcein blue | Methylcalcein blue | Pd²⁺ | Not Specified | Not Specified | Micromolar range | [7] |
Aggregation-Induced Emission (AIE) Probes
AIE probes are based on fluorogens that are non-emissive in solution but become highly fluorescent upon aggregation. The presence of PPi can induce the aggregation of specifically designed AIE-active molecules, leading to a "turn-on" fluorescence signal. This strategy offers the advantage of a low background signal and high sensitivity.[8][9][10]
Quantitative Data for Selected AIE Probes:
| Probe Name/Type | Fluorophore Core | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| 5-Chlorosalicylaldehyde azine-Cu²⁺ | Salicylaldehyde azine | Displacement and AIE | Not Specified | Not Specified | 0.064 µmol L⁻¹ | [8] |
| Tetraphenylethylene-based | Tetraphenylethylene | PPi-induced aggregation | Not Specified | Not Specified | 133 nM | [11] |
Coumarin-Based Probes
Coumarin derivatives are popular fluorophores for designing PPi probes due to their excellent photophysical properties.[12][13] They are often incorporated into metal-ion complex-based systems, where their fluorescence is modulated by the interaction with PPi.[6][14]
Quantitative Data for a Coumarin-Based Probe:
| Probe Name/Type | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Reference | |---|---|---|---|---|---|---| | Coumarin-Fe³⁺ complex | Displacement | ~370 | ~470 | 1.25 x 10⁻⁸ M |[14] |
Experimental Protocols
Protocol 1: In Vitro Detection of this compound Using a Metal-Ion Complex-Based Fluorescent Probe
This protocol describes a general procedure for the detection of PPi in an aqueous solution using a "turn-on" fluorescent probe.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Metal ion stock solution (e.g., 1 mM of ZnCl₂ or FeCl₃ in water)
-
PPi standard solutions of varying concentrations
-
HEPES buffer (10 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe-Metal Complex Formation:
-
Prepare a working solution of the fluorescent probe in HEPES buffer.
-
Add the metal ion solution to the probe solution in a 1:1 or 2:1 molar ratio (optimize as needed) to form the non-fluorescent complex.
-
Incubate the mixture for a few minutes at room temperature.
-
-
Sample Preparation:
-
Add a specific volume of the PPi standard solutions or the experimental sample to the wells of the 96-well plate.
-
-
Detection:
-
Add the prepared probe-metal complex solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the PPi concentration to generate a calibration curve.
-
Determine the concentration of PPi in the experimental samples by interpolating their fluorescence intensity on the calibration curve.
-
Protocol 2: Real-Time Imaging of Intracellular this compound in Live Cells
This protocol provides a general guideline for labeling live cells with a fluorescent PPi probe and subsequent imaging using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescent PPi probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[15]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with an appropriate filter set and a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Cell Culture:
-
Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in the cell culture medium at a final concentration typically ranging from 1 to 10 µM (this should be optimized for each cell line and probe).
-
Remove the old medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined experimentally.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any excess probe.[16]
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Place the dish or coverslip in the live-cell imaging chamber on the microscope stage.
-
Acquire fluorescent images using the appropriate excitation and emission wavelengths for the probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[15][16]
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software to quantify the fluorescence intensity in different cellular compartments or over time. Changes in fluorescence intensity will correlate with changes in intracellular PPi concentration.
-
Visualizations
Signaling Pathway: this compound Homeostasis
References
- 1. Essential role of pyrophosphate homeostasis mediated by the pyrophosphate-dependent phosphofructokinase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on acedan-based mononuclear zinc complexes toward selective fluorescent probes for pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative fluorescent detection of pyrophosphate with quinoline-ligated dinuclear zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A fluorescent sensor for pyrophosphate based on a Pd(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence turn-on detection of pyrophosphate based on aggregation-induced emission property of 5-chlorosalicylaldehyde azine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of new coumarin-based COUPY fluorophores [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing Deoxyribonucleoside Diphosphates (dNDPs) as Substrates for DNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Abstract
DNA polymerases are fundamental enzymes that catalyze the synthesis of DNA. The canonical substrates for this reaction are deoxyribonucleoside triphosphates (dNTPs). However, recent studies have demonstrated that a variety of DNA polymerases, including both thermostable and mesophilic enzymes, can also utilize deoxyribonucleoside diphosphates (dNDPs) as substrates for DNA synthesis.[1][2] This process, while generally less efficient than dNTP-driven polymerization, offers unique biochemical characteristics and opens new avenues for research and drug development. The key distinction lies in the reaction byproduct: dNDP incorporation releases inorganic phosphate (Pi), whereas dNTP incorporation releases pyrophosphate (PPi).[2] This note provides a detailed overview of the biochemical principles, quantitative kinetic data, potential applications, and experimental protocols for studying and utilizing dNDPs in DNA polymerase-catalyzed reactions.
Biochemical Principle: A Tale of Two Substrates
The universally accepted mechanism of DNA synthesis involves the nucleophilic attack of the 3'-hydroxyl group of the primer strand on the α-phosphate of an incoming dNTP.[3] This reaction forms a phosphodiester bond and releases a pyrophosphate (PPi) molecule.[4] The subsequent hydrolysis of PPi into two molecules of inorganic phosphate (Pi) by pyrophosphatases makes the forward reaction thermodynamically favorable and essentially irreversible in vivo.[5][6]
When dNDPs are used as substrates, the fundamental mechanism remains similar, but the leaving group is a single inorganic phosphate (Pi) molecule instead of PPi.[2] Consequently, the reverse reaction is phosphorolysis—the cleavage of the terminal nucleotide from a DNA strand using Pi—as opposed to the more commonly studied pyrophosphorolysis.[1][5] Several DNA polymerases from both A and B families, including Taq, Vent (exo-), Pfu (exo-), and even the mesophilic Bacillus subtilis DNA polymerase I, have been shown to facilitate this alternative reaction.[2]
Quantitative Data Summary
The efficiency of dNDP utilization by DNA polymerases is significantly lower than that of canonical dNTPs. Kinetic studies reveal higher Michaelis constants (Kₘ) and lower maximum reaction velocities (Vₘₐₓ) for dNDP substrates. A summary of key kinetic parameters for Taq DNA polymerase highlights these differences.
| Enzyme | Reaction | Substrate | Kₘ | Vₘₐₓ (s⁻¹) | Relative Efficiency | Source |
| Taq Polymerase | Forward (Synthesis) | dNTP | ~20x lower than dNDP | ~17x higher than dNDP | Higher | [1][5] |
| Forward (Synthesis) | dNDP | ~20x higher than dNTP | 0.0010 ± 0.0005 | Lower | [1][5] | |
| Reverse (Cleavage) | Pyrophosphate (PPi) | 57 ± 5 µM | 0.205 ± 0.005 | Higher | [5] | |
| Reverse (Cleavage) | Phosphate (Pi) | ~10 ± 5 mM | 0.0010 ± 0.0005 | ~200x less efficient | [5] | |
| Human Pol β | Forward (Insertion) | dGTP | - | ~32,000x higher than dGDP | Higher | [7] |
| Forward (Insertion) | dGDP | - | ~32,000x lower than dGTP | Lower | [7] |
Applications
The ability of DNA polymerases to utilize dNDPs, while kinetically less favorable, provides unique opportunities in basic research and drug development.
-
Fundamental Research:
-
Evolutionary Biology: The feasibility of dNDP-based DNA synthesis, particularly at elevated temperatures, suggests that dNDPs could have served as plausible substrates for genome replication on early Earth, before the evolution of high-energy triphosphate metabolism.[1][8]
-
Enzyme Mechanism Studies: Analyzing the kinetics and structural basis of dNDP incorporation can provide deeper insights into the catalytic mechanism of DNA polymerases and the specific role of the γ-phosphate in substrate binding and catalysis.[7]
-
-
Drug Development and Screening:
-
Novel Assay Development: Assays based on the direct detection of inorganic phosphate (Pi) can be developed to monitor polymerase activity. This offers an alternative to PPi-based detection methods (e.g., pyrosequencing) and can be adapted for high-throughput screening of polymerase inhibitors.[9]
-
Inhibitor Characterization: Some polymerase inhibitors may exhibit differential effects depending on whether the substrate is a dNTP or a dNDP. Using dNDPs allows for the characterization of inhibitors that may specifically target substrate binding or the chemical step, independent of the γ-phosphate interaction.
-
Pyrophosphorolysis-Activated Polymerization (PAP): The reverse reaction, pyrophosphorolysis, is harnessed in the PAP technique for the highly specific detection of rare alleles.[10][11] This method uses a 3'-blocked oligonucleotide that can only be activated (unblocked) by pyrophosphorolysis when perfectly matched to a target template, enabling subsequent amplification.[11]
-
Experimental Protocols
Protocol 1: Primer Extension Assay for Validating dNDP Incorporation
This protocol is designed to qualitatively and quantitatively assess the ability of a DNA polymerase to extend a primer using dNDPs as substrates. The method relies on a radiolabeled primer, and the extension products are resolved using denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
DNA Polymerase (e.g., Taq, Vent (exo-))
-
10X Polymerase Reaction Buffer
-
PAGE-purified primer and template oligonucleotides
-
γ-³²P ATP for primer labeling
-
T4 Polynucleotide Kinase (PNK)
-
dNDP and dNTP stock solutions (e.g., 100 mM)
-
Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%) and electrophoresis apparatus
-
Phosphor imager screen and scanner
Methodology:
-
Primer Labeling:
-
Set up a 20 µL reaction containing: 10 pmol of primer, 1X T4 PNK buffer, 10 units of T4 PNK, and 10 µCi of γ-³²P ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Heat-inactivate the enzyme at 65°C for 20 minutes.
-
Purify the labeled primer using a suitable spin column to remove unincorporated nucleotides.
-
-
Primer/Template Annealing:
-
In a single tube, mix the ³²P-labeled primer and the template in a 1:1.5 molar ratio (e.g., 100 nM primer, 150 nM template) in 1X polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare reaction mixes in separate tubes. A typical 20 µL reaction includes:
-
1X Polymerase Reaction Buffer
-
2 µL of the annealed primer/template mix (~10 nM final concentration)
-
Substrates:
-
Positive Control: 200 µM of each dNTP
-
Test Reaction: 1-5 mM of each dNDP (higher concentration is needed to compensate for higher Kₘ)
-
Negative Control: No nucleotides
-
-
1-2 units of DNA Polymerase
-
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 72°C for Taq) for a specified time course (e.g., 1, 5, 15, 30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop each reaction by adding an equal volume (20 µL) of formamide loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load 5-10 µL of each sample onto a denaturing polyacrylamide gel.
-
Run the gel until the dyes have migrated sufficiently to resolve the primer from the expected full-length product.
-
Expose the gel to a phosphor imager screen, then scan and quantify the bands corresponding to the unextended primer and the extension products.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Label [label="Label Primer\n(e.g., γ-³²P ATP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Anneal [label="Anneal Labeled Primer\nto Template DNA", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Setup Extension Reactions\n(Controls & dNDP Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at Optimal\nTemperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench Reactions\n(Add Formamide Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; PAGE [label="Resolve Products\nvia Denaturing PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Gel\n(Phosphor Imaging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Label [color="#5F6368"]; Label -> Anneal [color="#5F6368"]; Anneal -> Setup [color="#5F6368"]; Setup -> Incubate [color="#5F6368"]; Incubate -> Quench [color="#5F6368"]; Quench -> PAGE [color="#5F6368"]; PAGE -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } } Caption: Experimental workflow for the primer extension assay.
Protocol 2: Colorimetric Assay for Polymerase Activity via Phosphate (Pi) Detection
This protocol describes a non-radioactive, continuous assay to measure DNA polymerase activity with dNDP substrates by quantifying the release of inorganic phosphate (Pi) using a Malachite Green-based reagent.
Materials:
-
DNA Polymerase
-
10X Polymerase Reaction Buffer (ensure it is phosphate-free)
-
Primer/Template DNA duplex
-
dNDP stock solutions
-
Phosphate Assay Kit (e.g., Malachite Green-based, available from various suppliers)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare all reaction components (buffer, enzyme, DNA, dNDPs) using phosphate-free water.
-
Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the provided stock solution to generate a standard curve.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Set up Polymerase Reactions:
-
In a 96-well plate, set up the reactions in a final volume of 50 µL. Include the following controls:
-
No Enzyme Control: All components except the polymerase.
-
No Substrate Control: All components except the dNDPs.
-
No DNA Control: All components except the primer/template.
-
-
A typical reaction well contains:
-
1X Phosphate-Free Reaction Buffer
-
100-200 nM Primer/Template DNA
-
1-5 mM of each dNDP
-
1-5 units of DNA Polymerase
-
-
Add the polymerase last to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the polymerase.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take one of two actions depending on the desired assay format:
-
Endpoint Assay: Stop the reaction by adding EDTA to a final concentration of 20 mM. Proceed to the detection step.
-
Kinetic Assay: Directly add the detection reagent at each time point to a set of replicate wells. (Note: This requires careful optimization as the reagent is typically acidic and will stop the reaction).
-
-
-
Phosphate Detection:
-
Add the Malachite Green reagent to each well (including standards and controls) as per the kit's protocol (e.g., add 100 µL of reagent to 50 µL of reaction mix).[6]
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at the specified wavelength (typically ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no phosphate) from all readings.
-
Plot the standard curve of absorbance versus phosphate concentration.
-
Use the standard curve to determine the concentration of Pi produced in each experimental well.
-
Calculate the rate of the reaction (µM Pi produced per minute) to determine the polymerase activity.
-
References
- 1. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA synthesis from this compound substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Deoxyguanosine this compound Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrophosphorolysis by Type II DNA polymerases: implications for pyrophosphorolysis-activated polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrophosphorolysis-activated polymerization (PAP): application to allele-specific amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Diphosphate in In Vitro Transcription: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of large quantities of RNA from a DNA template. This process is fundamental to a wide range of applications, from the production of mRNA for vaccines and therapeutics to the generation of RNA probes and functional RNAs for research. A critical, yet often overlooked, component of the IVT reaction is the byproduct, diphosphate (also known as pyrophosphate or PPi). The accumulation of this compound can significantly inhibit the efficiency of the transcription reaction. This document provides detailed application notes on the role of this compound, its management, and protocols for optimizing in vitro transcription reactions.
The Inhibitory Effect of this compound
During in vitro transcription, RNA polymerase catalyzes the polymerization of ribonucleoside triphosphates (NTPs) into an RNA strand, releasing a molecule of this compound for each nucleotide incorporated.[1] This accumulation of this compound can impede the transcription process through two primary mechanisms:
-
Product Inhibition: The enzymatic reaction of RNA synthesis is reversible. An increase in the concentration of this compound, a product of the reaction, can shift the equilibrium back towards the reactants (NTPs and a shorter RNA strand), a process known as pyrophosphorolysis.[2] This backward reaction effectively reduces the net rate of RNA synthesis.
-
Sequestration of Magnesium Ions: this compound can chelate magnesium ions (Mg²⁺), which are essential cofactors for RNA polymerase activity. The formation of insoluble magnesium this compound precipitates reduces the concentration of free Mg²⁺ in the reaction, thereby inhibiting the polymerase and further reducing transcription efficiency.[3]
Managing this compound with Inorganic Pyrophosphatase
To counteract the inhibitory effects of this compound, in vitro transcription reactions are often supplemented with inorganic pyrophosphatase (PPase). This enzyme catalyzes the hydrolysis of this compound into two molecules of orthophosphate (Pi), which do not inhibit the RNA polymerase or precipitate with magnesium ions.[1][4] The addition of inorganic pyrophosphatase offers several advantages:
-
Increased RNA Yield: By removing the inhibitory this compound, PPase drives the transcription reaction forward, resulting in a significant increase in the final RNA yield, with reports of a 15-25% increase in RNA output depending on the template and buffer composition.[1]
-
Enhanced Reaction Efficiency: The removal of this compound allows the RNA polymerase to function optimally, leading to a faster rate of transcription.
-
Improved Reproducibility: By preventing the precipitation of magnesium this compound, PPase ensures more consistent reaction conditions, leading to better reproducibility between experiments.
Interestingly, for the synthesis of very long self-amplifying RNAs (saRNAs) of approximately 9.4 kb, one study found that the addition of pyrophosphatase had a negligible impact on the final RNA yield.[5] This suggests that for certain templates and optimized reaction conditions with high magnesium concentrations, the inhibitory effect of this compound may be less pronounced.
Quantitative Data on In Vitro Transcription Components
Optimizing the concentrations of key components is crucial for maximizing RNA yield. The following tables summarize the recommended concentrations and observations from various studies.
Table 1: Recommended Concentrations of Key IVT Components
| Component | Recommended Concentration | Notes |
| DNA Template | 0.5 - 1 µg per 20 µL reaction | Higher concentrations can increase yield but may also lead to the formation of double-stranded RNA (dsRNA) byproducts. |
| NTPs | 1 - 10 mM each | Higher concentrations can increase yield, but a balanced ratio with Mg²⁺ is critical. Excessive NTPs can be inhibitory.[5][6] |
| Mg²⁺ | 15 - 75 mM | Magnesium concentration is a critical factor influencing RNA yield. The optimal concentration is dependent on the NTP concentration.[5][6] |
| T7 RNA Polymerase | 100 units per 20 µL reaction | Enzyme concentration can be optimized, but lower concentrations may hinder the reaction rate.[7] |
| Inorganic Pyrophosphatase | 0.05 - 1 U/mL or 0.1 units per 20 µL reaction | The optimal amount may vary depending on the specific reaction conditions.[7][8] |
| RNase Inhibitor | 20 - 40 units per 20 µL reaction | Essential for preventing RNA degradation by contaminating RNases. |
Table 2: Impact of Pyrophosphatase on RNA Yield
| RNA Transcript | Condition | Reported RNA Yield Increase | Reference |
| General Transcripts | With Inorganic Pyrophosphatase | 15 - 25% | [1] |
| Self-amplifying RNA (~9.4 kb) | With Inorganic Pyrophosphatase | Negligible impact | [5] |
Experimental Protocols
Protocol 1: High-Yield In Vitro Transcription of mRNA
This protocol is designed for the synthesis of high yields of standard-length mRNA (0.5 - 5 kb).
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1 µg/µL)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
NTP solution (100 mM each of ATP, CTP, GTP, UTP)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
Inorganic Pyrophosphatase (e.g., 1 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| NTP solution (25 mM each) | 2 µL | 2.5 mM each |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| Inorganic Pyrophosphatase | 1 µL | 0.05 U/µL |
| T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Incubation: Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I (e.g., 2 U/µL) to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer or a fluorometric assay. Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel.
Protocol 2: Optimization of Magnesium Concentration for High-Yield IVT
This protocol provides a framework for optimizing the magnesium concentration in the presence of inorganic pyrophosphatase.
Materials:
-
Same as Protocol 1, with the exception of a custom 10x Transcription Buffer without MgCl₂.
-
1 M MgCl₂ solution.
Procedure:
-
Prepare a Master Mix: Prepare a master mix of all reaction components except for the MgCl₂.
-
Set up a Titration: In separate nuclease-free tubes, set up a series of 20 µL reactions. To each tube, add the master mix and then add varying amounts of the 1 M MgCl₂ solution to achieve a range of final concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Adjust the final volume to 20 µL with nuclease-free water.
-
Incubation and Analysis: Incubate the reactions at 37°C for 2 hours. Purify and quantify the RNA from each reaction as described in Protocol 1.
-
Determine Optimal Concentration: Compare the RNA yields from the different magnesium concentrations to determine the optimal concentration for your specific template and reaction conditions.
Visualizing the Role of this compound and Pyrophosphatase
The following diagrams illustrate the key pathways in in vitro transcription and the impact of this compound.
Conclusion
The management of this compound is a critical consideration for successful in vitro transcription. Its accumulation can significantly inhibit RNA synthesis through product inhibition and sequestration of essential magnesium ions. The inclusion of inorganic pyrophosphatase is a standard and effective method to mitigate these inhibitory effects, leading to higher RNA yields and more robust and reproducible reactions. However, the necessity of pyrophosphatase may be context-dependent, and optimization of reaction components, particularly magnesium and NTP concentrations, is crucial for maximizing the efficiency of any in vitro transcription system. The protocols and data presented here provide a comprehensive guide for researchers to understand and control the impact of this compound in their in vitro transcription experiments.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. The Role of Pyrophosphorolysis in the Initiation-to-Elongation Transition by E. coli RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. synthego.com [synthego.com]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. karger.com [karger.com]
- 7. neb.com [neb.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for the Synthesis of Radiolabeled Diphosphates in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled diphosphonates are a cornerstone of nuclear medicine, primarily utilized for the diagnosis and palliative treatment of bone-related pathologies. Their strong affinity for hydroxyapatite, a primary component of the bone matrix, allows for targeted delivery of radionuclides to sites of active bone metabolism. This property makes them invaluable as tracers in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging to visualize areas of increased osteoblastic activity, such as in metastatic bone disease, fractures, and infections. Furthermore, when labeled with therapeutic radionuclides, they can deliver targeted radiation to bone metastases, offering a therapeutic avenue for pain palliation.
This document provides detailed application notes and protocols for the synthesis of diphosphonates radiolabeled with Technetium-99m (⁹⁹ᵐTc), Lutetium-177 (¹⁷⁷Lu), and Fluorine-18 (¹⁸F), which are commonly used in tracer studies for both diagnostic and therapeutic applications.
Mechanism of Action: Diphosphonate Uptake in Bone
Radiolabeled diphosphonates localize in the bone through a process of chemisorption onto the surface of hydroxyapatite crystals. The P-C-P backbone of the diphosphonate structure is critical for this interaction. Following intravenous administration, a significant portion of the injected radiopharmaceutical is rapidly cleared from the bloodstream and accumulates in the skeleton, particularly in areas of high bone turnover. The remainder is excreted through the kidneys.
Nitrogen-containing bisphosphonates, a class of diphosphonates, also exhibit a therapeutic effect by inhibiting farnesyl pyrophosphate synthase in osteoclasts. This disruption of the mevalonate pathway leads to osteoclast apoptosis and a reduction in bone resorption. While this therapeutic mechanism is important for the non-radiolabeled drugs, the primary utility of the radiolabeled versions in tracer studies is their ability to target bone tissue.
Caption: Mechanism of radiolabeled diphosphonate uptake in bone.
Experimental Protocols
Synthesis of ⁹⁹ᵐTc-Hydroxymethylene Diphosphonate (⁹⁹ᵐTc-HDP)
Technetium-99m is a gamma-emitting radionuclide ideal for SPECT imaging due to its 6-hour half-life and 140 keV photon energy. ⁹⁹ᵐTc-HDP is typically prepared from a sterile, pyrogen-free kit.
Materials:
-
Technescan™ HDP kit (or equivalent) containing oxidronate sodium.
-
Sterile, non-pyrogenic 0.9% Sodium Chloride (saline) for injection.
-
Sodium Pertechnetate (⁹⁹ᵐTcO₄⁻) injection from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Lead-shielded vial.
-
Sterile syringes and needles.
Protocol:
-
Place the HDP kit vial in a lead shield.
-
Using a sterile syringe, add 3 to 6 mL of Sodium Pertechnetate ⁹⁹ᵐTc solution to the vial. The recommended radioactivity ranges from 1.11 GBq to 11.1 GBq.
-
Gently shake the vial for approximately 30 seconds to ensure complete dissolution of the lyophilized powder.
-
Allow the vial to stand for at least 10 minutes at room temperature.
-
Visually inspect the solution for any particulate matter before use.
-
The final product is ready for quality control and subsequent administration.
Synthesis of ¹⁷⁷Lu-Ethylenediaminetetramethylene Phosphonate (¹⁷⁷Lu-EDTMP)
Lutetium-177 is a beta- and gamma-emitting radionuclide used for therapeutic applications, with a half-life of 6.73 days.
Materials:
-
Ethylenediaminetetramethylene phosphonic acid (EDTMP).
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) solution.
-
Sodium bicarbonate (NaHCO₃).
-
Purified water.
-
0.05 M phosphate buffer (pH 5.5).
-
Sterile vials.
-
0.22 µm membrane filter.
Protocol:
-
Prepare a stock solution of EDTMP by dissolving it in 1 M NaOH and diluting with purified water to a concentration of 50 mg/mL.
-
In a sterile vial, add the desired amount of the EDTMP stock solution (typically 1 to 5 mg/mL).
-
Add the required activity of ¹⁷⁷LuCl₃ solution (e.g., 1.85 GBq).
-
Adjust the pH of the solution to 7.0-8.5 with sodium bicarbonate.
-
Incubate the reaction mixture at room temperature for 60 minutes with continuous stirring.[1]
-
After incubation, pass the final solution through a 0.22 µm membrane filter.
-
The final product is ready for quality control.
Synthesis of ¹⁸F-Zoledronic Acid (Hypothetical Protocol)
Fluorine-18 is a positron-emitting radionuclide with a 109.7-minute half-life, making it suitable for PET imaging. The synthesis of ¹⁸F-zoledronic acid is more complex and typically involves a multi-step process. The following is a generalized protocol based on the synthesis of zoledronic acid and standard ¹⁸F-labeling techniques.
Materials:
-
Imidazole-1-acetic acid.
-
Phosphorous acid.
-
Phosphorus trichloride or phosphorus oxychloride.
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 222 (K₂₂₂).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Hydrochloric acid.
-
Solid-phase extraction (SPE) cartridges for purification.
Protocol:
-
Preparation of Zoledronic Acid Precursor: Synthesize a suitable precursor for radiofluorination, such as a tosylate or mesylate derivative of a zoledronic acid analog, or by adapting a known synthesis of zoledronic acid.[2][3]
-
¹⁸F-Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
Radiofluorination: Dissolve the zoledronic acid precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate nucleophilic substitution.
-
Hydrolysis: After the radiofluorination, add hydrochloric acid to hydrolyze any protecting groups and the phosphonate esters. Heat the mixture as required.
-
Purification: Purify the crude ¹⁸F-zoledronic acid using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities. The final product is typically eluted in a biocompatible solution.
-
The final product is ready for quality control.
Experimental Workflow
References
- 1. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]
- 3. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]
Application of Diphosphate in Pyrophosphorolysis-Based Sequencing: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles, applications, and protocols for two key sequencing technologies that leverage diphosphate and pyrophosphorolysis: Pyrophosphorolysis-Activated Polymerization (PAP) and Pyrosequencing. These methods offer unique advantages for the sensitive detection of genetic variations, quantification of mutations, and real-time sequence analysis.
Pyrophosphorolysis-Activated Polymerization (PAP)
Introduction and Applications
Pyrophosphorolysis-Activated Polymerization (PAP) is a highly specific and sensitive method for nucleic acid amplification and detection.[1][2] Its core principle lies in the use of 3'-blocked primers that can only be activated for polymerization upon a perfect match with the target sequence, through the enzymatic reversal of polymerization known as pyrophosphorolysis.[1][3] This high degree of specificity makes PAP an ideal tool for applications requiring the detection of rare genetic events.
Key Applications:
-
Rare Mutation Detection: PAP can detect a single mutant DNA or RNA molecule within a vast excess of wild-type background, making it invaluable for early cancer detection, monitoring minimal residual disease, and analyzing circulating tumor DNA (ctDNA).[2][3][4]
-
Allele-Specific Amplification: The method's ability to discriminate between single nucleotide differences allows for highly accurate allele-specific amplification, crucial for genotyping and studying allelic imbalance.
-
Detection of Heterozygous Deletions: Multiplexed versions of PAP can be used to determine gene dosage and detect heterozygous deletions, which are often missed by standard sequencing methods.
Principle of Pyrophosphorolysis-Activated Polymerization
The PAP method relies on a serial coupling of two enzymatic reactions: pyrophosphorolysis and polymerization, both catalyzed by a DNA polymerase with pyrophosphorolysis activity.
Experimental Protocol: Real-Time Bidirectional PAP (Bi-PAP) for Rare Mutation Detection
This protocol describes a real-time Bi-PAP assay for the quantitative detection of a specific somatic mutation. Bi-PAP enhances specificity by using two opposing blocked primers that overlap at the mutation site.[3][4][5]
1.3.1. Materials and Reagents:
-
DNA Template (e.g., circulating cell-free DNA)
-
Bi-PAP Primers (Forward and Reverse, 3'-dideoxy-blocked, HPLC-purified)
-
Fluorogenic Probe (e.g., TaqMan probe)
-
Thermostable DNA Polymerase with pyrophosphorolysis activity (e.g., KlenTaq-S)
-
Deoxynucleoside Triphosphates (dNTPs)
-
Sodium Pyrophosphate (Na4PPi)
-
Real-Time PCR Buffer
-
Nuclease-free water
-
Real-time PCR instrument
1.3.2. Reaction Setup:
A typical 25 µL reaction mixture can be prepared as follows. Optimization of component concentrations is recommended.
| Component | Final Concentration |
| 5x Real-Time PCR Buffer | 1x |
| dNTPs | 25 µM each |
| Forward Bi-PAP Primer | 0.2 µM |
| Reverse Bi-PAP Primer | 0.08 µM |
| Fluorogenic Probe | 0.2 µM |
| Na4PPi | 90 µM |
| KlenTaq-S Polymerase | 3 U |
| DNA Template | 1-10 ng |
| Nuclease-free water | to 25 µL |
1.3.3. Real-Time PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40-50 |
| Annealing/Extension | 60°C | 30 seconds | |
| Fluorescence Acquisition | at Annealing/Extension step |
1.3.4. Data Analysis:
-
Determine the Quantification Cycle (Cq) values for the target mutation.
-
Generate a standard curve using serial dilutions of a known quantity of mutant DNA to quantify the amount of the mutant allele in the samples.
-
The relative abundance of the mutation can be calculated by comparing the Cq value of the mutant to that of an internal control using the ΔCq method.
Quantitative Data Summary
The following table illustrates the type of quantitative data that can be obtained from a Bi-PAP experiment for detecting a rare mutation in plasma samples.
| Sample ID | Total cfcDNA (copies/mL) | Mutant Copies/mL | Mutant Allele Frequency (%) |
| Patient 1 | 5,000 | 50 | 1.0 |
| Patient 2 | 12,000 | 1,200 | 10.0 |
| Patient 3 | 8,500 | 17 | 0.2 |
| Healthy 1 | 4,200 | 0 | 0.0 |
Pyrosequencing
Introduction and Applications
Pyrosequencing is a real-time, sequencing-by-synthesis method that detects the release of pyrophosphate (PPi) upon nucleotide incorporation.[6][7] This technique does not require labeled primers or nucleotides and avoids the need for gel electrophoresis.[6] It is particularly well-suited for short- to medium-read sequencing applications.
Key Applications:
-
Single Nucleotide Polymorphism (SNP) Genotyping: Pyrosequencing provides quantitative information on allele frequencies, making it highly effective for SNP analysis.
-
Mutation Analysis: It is used to detect and quantify known mutations in clinical samples, for example, in oncology for mutations in genes like EGFR and KRAS.[8]
-
DNA Methylation Analysis: The quantitative nature of pyrosequencing allows for the precise measurement of methylation levels at specific CpG sites.
-
Microbial Identification and Resistance Typing: It is used for rapid identification of bacteria and viruses and for detecting mutations associated with antimicrobial resistance.
Principle of Pyrosequencing
Pyrosequencing involves a cascade of four enzymatic reactions that generate a light signal proportional to the number of incorporated nucleotides.[6][9][10]
Experimental Protocol: SNP Genotyping using Pyrosequencing
This protocol outlines the general steps for genotyping a single nucleotide polymorphism.
2.3.1. Workflow Overview
2.3.2. PCR Amplification:
Amplify the region containing the SNP using a standard PCR protocol, with one of the primers being 5'-biotinylated.
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| MgCl₂ | 1.5-2.5 mM |
| dNTPs | 200 µM each |
| Forward Primer | 0.2 µM |
| Reverse Primer (Biotinylated) | 0.2 µM |
| Taq DNA Polymerase | 1-2.5 U |
| Genomic DNA | 10-50 ng |
| Nuclease-free water | to 50 µL |
2.3.3. Sample Preparation for Sequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash the beads to remove unincorporated primers and dNTPs.
-
Denature the DNA to obtain single-stranded templates bound to the beads.
-
Anneal the sequencing primer to the single-stranded template.
2.3.4. Pyrosequencing Reaction:
Perform the pyrosequencing reaction in a dedicated instrument according to the manufacturer's instructions. The instrument will sequentially dispense the four dNTPs and record the light signals.
2.3.5. Data Analysis:
The output is a pyrogram, which is a plot of light intensity versus nucleotide dispensation. The height of each peak is proportional to the number of nucleotides incorporated.[11] The sequence is determined by the order of the peaks, and the allele frequencies for an SNP can be calculated from the relative peak heights of the two expected nucleotides at that position. Specialized software is often used for pyrogram analysis.[12]
Quantitative Data Summary
The following table shows an example of quantitative data from a pyrosequencing experiment for SNP genotyping.
| Sample ID | Genotype (Expected) | Nucleotide Dispensation | Peak Height (Relative Light Units) | Allele Frequency (%) |
| Sample 1 | G/G | G | 1.0 | G = 100% |
| A | 0.0 | A = 0% | ||
| Sample 2 | G/A | G | 0.5 | G = 50% |
| A | 0.5 | A = 50% | ||
| Sample 3 | A/A | G | 0.0 | G = 0% |
| A | 1.0 | A = 100% |
References
- 1. Pyrophosphorolysis-activatable oligonucleotides may facilitate detection of rare alleles, mutation scanning and analysis of chromatin structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrophosphorolysis Activated Polymerization (PAP) — Genetic Tools [genetictoolsllc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PAP: detection of ultra rare mutations depends on P* oligonucleotides: "sleeping beauties" awakened by the kiss of pyrophosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Pyrosequencing - Wikipedia [en.wikipedia.org]
- 8. Evaluation of PAP in EGFR Mutational Testing in Advanced NSCLC: a Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Software-Based Pyrogram® Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphosphate-Dependent Phosphofructokinase (PPi-PFK) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphate-dependent phosphofructokinase (PPi-PFK), also known as pyrophosphate-dependent phosphofructokinase, is a key enzyme in the glycolytic pathway of many plants, protists, and bacteria. Unlike its ATP-dependent counterpart (ATP-PFK), PPi-PFK utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor to convert fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). This reversible reaction plays a crucial role in metabolic flexibility, particularly under ATP-limiting conditions. The absence of PPi-PFK in animals makes it an attractive target for the development of novel antimicrobial and antiparasitic drugs. These application notes provide detailed protocols for assaying PPi-PFK activity, crucial for basic research and drug discovery efforts.
Principle of PPi-PFK Activity Assay
The activity of PPi-PFK is typically measured by monitoring the production of fructose-1,6-bisphosphate (F1,6BP) or the consumption of one of the substrates, fructose-6-phosphate (F6P) or pyrophosphate (PPi). A common and reliable method is a coupled-enzyme spectrophotometric assay. In this forward reaction assay, the F1,6BP produced by PPi-PFK is cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase (TPI) then converts DHAP to G3P. Finally, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) oxidizes G3P, leading to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Signaling Pathway and Metabolic Role
PPi-PFK is a central enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate. In organisms that possess this enzyme, it offers a metabolic advantage by conserving ATP, as it utilizes PPi, a byproduct of many biosynthetic reactions. The reversible nature of the PPi-PFK-catalyzed reaction also allows it to function in gluconeogenesis. The regulation of PPi-PFK can vary between organisms; while some are allosterically regulated by metabolites, others are not.
Caption: Role of PPi-PFK in Glycolysis.
Quantitative Data Summary
The kinetic parameters of PPi-PFK can vary significantly depending on the organism. Below is a summary of reported kinetic constants for PPi-PFK from various sources.
| Organism | Substrate | K_m (mM) | V_max (U/mg) | Activators | Inhibitors |
| Amycolatopsis methanolica | Fructose-6-P | 0.14 | 107 | - | - |
| PPi | 0.03 | - | |||
| Thermoproteus tenax | Fructose-6-P | 0.053 | 3.5 | - | Not ATP, ADP, AMP |
| PPi | 0.023 | - | |||
| Porphyromonas gingivalis | Fructose-6-P | 2.2 | 278 | - | - |
| PPi | - | - | |||
| Toxoplasma gondii | Fructose-6-P | - | - | - | Bisphosphonates |
| PPi | - | - | |||
| Plants (general) | Fructose-6-P | - | - | Fructose-2,6-bisP | - |
| PPi | - | - |
Experimental Protocols
Spectrophotometric Assay for PPi-PFK Activity
This protocol describes a coupled-enzyme assay to determine the activity of PPi-PFK by monitoring the production of NADH at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
Fructose-6-phosphate (F6P) (2 mM)
-
Sodium Pyrophosphate (PPi) (1 mM)
-
NADH (0.2 mM)
-
ATP (1 mM, for removal of any contaminating ATP-PFK activity)
-
Aldolase (1 unit/mL)
-
Triosephosphate Isomerase (TPI) (10 units/mL)
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (1 unit/mL)
-
PPi-PFK enzyme sample
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix of the assay cocktail for the desired number of reactions. For each reaction, combine:
-
50 µL of 50 mM Tris-HCl (pH 8.0)
-
10 µL of 5 mM MgCl₂
-
10 µL of 2 mM F6P
-
10 µL of 0.2 mM NADH
-
2 µL of Aldolase
-
1 µL of TPI/GAPDH mix
-
-
Pipette into Microplate: Add 83 µL of the assay cocktail to each well of a 96-well microplate.
-
Add Enzyme Sample: Add 10 µL of the PPi-PFK enzyme sample (appropriately diluted) to each well.
-
Initiate the Reaction: Start the reaction by adding 7 µL of 1 mM PPi to each well.
-
Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate Activity: Determine the rate of NADH formation (ΔA340/min) from the linear portion of the curve. The PPi-PFK activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Enzyme Activity (U/mL) = (ΔA340 / min) * (Total reaction volume in mL) / (6.22 * Enzyme volume in mL)
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
High-Throughput Screening (HTS) Assay for PPi-PFK Inhibitors
This protocol adapts the spectrophotometric assay for a 384-well format suitable for HTS of potential PPi-PFK inhibitors.
Materials:
-
All reagents from the spectrophotometric assay.
-
Compound library dissolved in DMSO.
-
384-well UV-transparent microplates.
-
Automated liquid handling system.
-
Microplate spectrophotometer.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare and Dispense Reagent Mix 1: Prepare a master mix containing Tris-HCl, MgCl₂, F6P, NADH, and the coupling enzymes (Aldolase, TPI, GAPDH). Dispense 20 µL of this mix into each well containing the compounds.
-
Dispense Enzyme: Add 5 µL of a diluted PPi-PFK enzyme solution to each well. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Dispense 5 µL of PPi solution into each well to start the reaction.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader and measure the absorbance at 340 nm kinetically for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate for each well. The percent inhibition for each compound can be calculated as follows:
% Inhibition = [1 - (Rate_sample / Rate_positive_control)] * 100
Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Experimental Workflow and Logic Diagrams
Caption: High-Throughput Screening Workflow for PPi-PFK Inhibitors.
These protocols and notes provide a comprehensive guide for researchers and drug development professionals working with PPi-PFK. The provided information should facilitate the accurate measurement of its activity and aid in the discovery of novel inhibitors.
Application Notes and Protocols for the Isolation of Diphosphates from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diphosphates, both as inorganic pyrophosphate and as part of larger molecules like nucleoside diphosphates (NDPs), are crucial components in numerous biological processes, including signal transduction, energy metabolism, and the synthesis of nucleic acids. The accurate isolation and quantification of these molecules from complex biological matrices are essential for research in cellular physiology, disease pathology, and pharmacology. These application notes provide detailed protocols for the isolation of various diphosphate species from common biological samples.
Section 1: Isolation of Nucleoside-5'-Diphosphates (NDPs) from Reaction Mixtures by Selective Precipitation
This protocol is adapted for the isolation of NDPs following their synthesis, for example, from 5'-tosylnucleosides. It employs a selective precipitation method to separate the desired NDPs from excess pyrophosphate and other reagents.[1][2]
Experimental Protocol
-
Initial Reaction Quenching:
-
Upon completion of the NDP synthesis reaction, cool the crude reaction mixture in an ice bath.
-
Add triethylammonium bicarbonate (TEAB) buffer (0.1 M, pH 8.0) to control the pH and ensure repeatable precipitation conditions.[2]
-
-
Selective Precipitation of Excess Pyrophosphate:
-
Prepare a 0.1 M solution of sodium iodide in 9:1 acetone/water.[2]
-
While stirring the crude reaction mixture in a centrifuge tube at 0 °C, add the sodium iodide solution dropwise. The charge-dense pyrophosphate will precipitate as its sodium salt.[2]
-
Continue stirring at 0 °C for 30 minutes.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Carefully remove the supernatant containing the desired NDP using a pipette and transfer it to a new, clean centrifuge tube.
-
-
Precipitation and Isolation of the NDP:
-
To the supernatant from the previous step, slowly add a further volume of 0.1 M sodium iodide in acetone (typically 5 mL) while stirring at 0 °C.[2]
-
Continue stirring for 30 minutes at 0 °C to allow the NDP to precipitate as its sodium salt.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Discard the supernatant. The remaining pellet is the isolated NDP.
-
-
Washing and Drying:
-
Wash the NDP pellet with cold acetone to remove any residual soluble impurities.
-
Centrifuge again, discard the acetone, and dry the pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purity Analysis:
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphosphate Stability in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling diphosphate (also known as pyrophosphate) solutions. It includes troubleshooting advice, quantitative data on stability, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with aqueous this compound solutions.
Q1: My this compound solution is degrading rapidly. What are the primary causes?
A1: this compound is susceptible to hydrolysis, where it breaks down into two orthophosphate ions.[1] Several factors can accelerate this degradation:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[1][2][3] For instance, the half-life of ATP, a related polyphosphate, decreases to just a few minutes at 120°C.[4]
-
pH: Diphosphates are most stable in neutral to slightly alkaline conditions. The hydrolysis rate increases dramatically in acidic conditions (below pH 7) or highly basic conditions (above pH 11).[1] For example, ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[5]
-
Presence of Metal Ions: Multivalent metal ions, such as Ca²⁺, Mg²⁺, and Fe²⁺, can catalyze the degradation of diphosphates.[1][6] While pyrophosphate can be used to stabilize certain metal ions like Ni(III), the presence of others can speed up hydrolysis.[7][8]
-
Enzymatic Contamination: If your solution is not sterile, pyrophosphatase enzymes present from microbial contamination can rapidly break down this compound.
Q2: I'm observing a white precipitate in my this compound solution. What is it and how can I prevent it?
A2: Precipitation in phosphate-based solutions is a common issue, often caused by the formation of insoluble salts.[9]
-
Cause 1: Divalent Cations: The most common cause is the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which form insoluble calcium or magnesium phosphate salts.[9] This is a frequent problem when preparing Phosphate-Buffered Saline (PBS) containing these ions.[9]
-
Cause 2: Low Temperature: The solubility of some phosphate salts, particularly sodium phosphate, decreases significantly at lower temperatures (e.g., 4°C), leading to crystallization and precipitation.[9]
-
Cause 3: High Concentration: You may have exceeded the solubility limit of the this compound salt, especially when preparing concentrated stock solutions.[9]
Prevention Strategies:
-
Use high-purity, deionized water to prepare your solutions.
-
If calcium or magnesium must be included, add them last and very slowly from a separate stock solution while stirring vigorously to avoid localized high concentrations.[9]
-
If storing solutions in the refrigerator, consider preparing a more dilute solution or warming and re-dissolving the precipitate before use. However, be aware that repeated warming can accelerate hydrolysis. Using a precipitated buffer is not recommended as its concentration and pH will have changed.[9]
Q3: How should I properly prepare and store a this compound stock solution to maximize its shelf-life?
A3: Proper preparation and storage are critical for maintaining stability.
-
Use a Buffer: Dissolve the this compound salt in a neutral pH buffer rather than simple deionized water to prevent pH shifts.[6]
-
Sterilization: For long-term storage, filter-sterilize the solution using a 0.22 µm filter to remove any potential microbial contamination.[10] Autoclaving is an option, but be aware that high temperatures can cause some initial hydrolysis.[11]
-
Aliquoting: Dispense the stock solution into single-use aliquots.[10] This is the most effective way to minimize freeze-thaw cycles, which can degrade the compound.[6][10]
-
Storage Temperature: For long-term storage, freeze the aliquots at -20°C or -80°C.[6][10] Do not store aqueous solutions in the refrigerator for extended periods, as hydrolysis will still occur, albeit at a slower rate than at room temperature.[6]
Q4: How can I measure the concentration of this compound and check for degradation into orthophosphate?
A4: Several analytical methods can be used:
-
Colorimetric Methods: These methods typically measure the orthophosphate degradation product. To measure the initial this compound, it must first be converted to orthophosphate through acid hydrolysis and heat.[12][13] The resulting orthophosphate is then reacted with reagents like ammonium molybdate to form a colored complex (e.g., molybdenum blue) that can be measured with a spectrophotometer.[12][13][14][15]
-
Ion Chromatography (IC): This is a highly effective method for separating and quantifying different phosphate ions, including this compound and orthophosphate, in the same sample.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often with ion-pairing reagents, to analyze phosphate compounds.[16]
Data Presentation: Factors Influencing this compound Stability
The stability of this compound is not absolute and is highly dependent on solution conditions. The following tables summarize the key factors.
Table 1: Effect of pH on this compound Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate | Stability Recommendation |
| < 7.0 | High / Very High | Avoid for long-term storage.[1] |
| 7.0 - 9.0 | Low | Optimal Range for stability.[1][5] |
| > 11.0 | High | Avoid for long-term storage.[1] |
Table 2: Effect of Temperature on this compound Hydrolysis Rate
| Temperature | Relative Hydrolysis Rate | Storage Recommendation |
| -80°C to -20°C | Very Low | Optimal for long-term storage of stock solutions.[10] |
| 2°C to 8°C | Low | Suitable for short-term (hours to days) storage.[6][17] |
| Room Temperature (~25°C) | Moderate | Not recommended for storage; prepare fresh solutions.[1] |
| > 37°C | High / Very High | Avoid; significant degradation can occur rapidly.[1][2][4] |
Table 3: Effect of Common Cations on this compound Stability
| Cation | Effect on Stability | Notes |
| Na⁺, K⁺ | Minimal | Commonly used as counter-ions for phosphate buffers. |
| Mg²⁺, Ca²⁺ | Catalyze Hydrolysis & Cause Precipitation | Avoid in stock solutions.[1][6][9] If required for an assay, add just before use. |
| Fe²⁺/Fe³⁺, Al³⁺ | Catalyze Hydrolysis | These multivalent ions can significantly increase the rate of degradation.[1] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM Sodium this compound Stock Solution (pH 7.4)
This protocol describes how to prepare a stable, concentrated stock solution.
Materials:
-
Sodium this compound Decahydrate (Na₄P₂O₇·10H₂O, MW: 446.06 g/mol )
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) or Hydrochloric Acid (HCl) for pH adjustment
-
High-purity, nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Allow the sodium this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out 4.46 g of Sodium this compound Decahydrate.
-
Solubilization: Transfer the powder to a sterile beaker or flask. Add approximately 80 mL of high-purity water and stir until the powder is completely dissolved.
-
pH Adjustment: Place a calibrated pH probe in the solution. The initial pH will be alkaline. Slowly add a solution of NaH₂PO₄ or dilute HCl while stirring to adjust the pH to 7.4. Be patient, as the solution will buffer strongly as it approaches its pKa.[18]
-
Final Volume: Once the pH is stable at 7.4, transfer the solution to a 100 mL graduated cylinder and add water to bring the final volume to 100 mL.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.[10]
-
Aliquoting and Storage: Dispense the solution into sterile, single-use microcentrifuge tubes.[10] Label clearly and store at -20°C for long-term stability.[6]
Protocol 2: Accelerated Stability Study of a this compound Solution
This protocol allows for a rapid assessment of how temperature affects the stability of your formulation.
Objective: To determine the rate of this compound hydrolysis into orthophosphate at elevated temperatures.
Procedure:
-
Preparation: Prepare your final this compound solution (e.g., diluted in your experimental buffer) according to Protocol 1.
-
Initial Sample (T=0): Immediately take an aliquot of the solution and store it at -80°C. This will serve as your baseline (T=0) sample.
-
Incubation: Place sealed vials of your solution into incubators or water baths set at various temperatures (e.g., 25°C, 40°C, and 60°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each temperature, and immediately freeze it at -80°C to stop the degradation reaction.
-
Analysis: Once all samples are collected, thaw them simultaneously. Analyze the concentration of orthophosphate in each sample using a colorimetric assay (e.g., Molybdenum Blue method) or ion chromatography.[12][13]
-
Data Interpretation: Plot the concentration of orthophosphate versus time for each temperature. The slope of this line will give you the rate of degradation. This data can be used to estimate the shelf-life of the solution at lower storage temperatures.
Visualizations
This compound Hydrolysis Pathway
Caption: The hydrolysis of a this compound ion into two orthophosphate ions.
Troubleshooting Workflow for Solution Precipitation
Caption: A logical workflow for diagnosing the cause of precipitation.
Key Factors Affecting this compound Stability
Caption: Relationship between key factors influencing solution stability.
References
- 1. Polyphosphates Stability? | AmeriWest Water Services [ameriwestwater.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Appendix 3. Media and solutions [fao.org]
- 12. cdn.hach.com [cdn.hach.com]
- 13. Environmental Express [environmentalexpress.com]
- 14. metrohm.com [metrohm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. phytotechlab.com [phytotechlab.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Enzymatic Degradation of Diphosphates in Cell Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of diphosphate compounds during your experiments involving cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation in cell lysates?
A1: The primary enzymes responsible for the degradation of diphosphates, such as thiamine pyrophosphate or nucleoside diphosphates, are various phosphatases and pyrophosphatases. These include:
-
Inorganic Pyrophosphatases (PPases): These enzymes hydrolyze pyrophosphate (PPi) into two phosphate ions.
-
Nudix (Nucleoside this compound linked to moiety X) Hydrolases: This is a large family of enzymes that can cleave the this compound bond in a wide range of substrates.
-
Alkaline and Acid Phosphatases: While their primary substrates are monophosphates, some can exhibit activity towards diphosphates.
Q2: Why is it crucial to prevent this compound degradation in my experiments?
A2: Preventing the degradation of diphosphates is critical for obtaining accurate and reproducible experimental results. Enzymatic degradation can lead to:
-
Underestimation of the true intracellular concentrations of this compound metabolites.
-
Inaccurate assessment of enzyme kinetics that utilize diphosphates as substrates or products.
-
Misinterpretation of cellular signaling pathways where diphosphates act as signaling molecules.
Q3: What are the initial and most critical steps to minimize this compound degradation upon cell lysis?
A3: The most critical steps are to work quickly and keep the samples cold. Immediately after cell lysis, endogenous phosphatases and pyrophosphatases are released and can rapidly degrade diphosphates.[1][2] Therefore, it is essential to perform all steps on ice and to add inhibitors to the lysis buffer before it comes into contact with the cells.
Q4: Can I use a standard phosphatase inhibitor cocktail to protect my this compound of interest?
A4: Yes, a standard phosphatase inhibitor cocktail is a good starting point.[3][4] These cocktails typically contain a mixture of inhibitors that target different classes of phosphatases, which can also be effective against enzymes that degrade diphosphates. However, for optimal protection, you may need to supplement with specific inhibitors or adjust their concentrations based on your specific cell type and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of diphosphates in cell lysates.
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Enzymatic Degradation: Endogenous phosphatases and pyrophosphatases are active in the lysate. | 1. Work Quickly and on Ice: Minimize the time between cell lysis and analysis. Keep samples on ice at all times. 2. Use a Comprehensive Inhibitor Cocktail: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.[3][4] 3. Heat Inactivation: Immediately after lysis and brief sonication, heat the lysate at 95°C for 5-10 minutes to denature and inactivate enzymes.[5] Note: This may not be suitable for all downstream applications. |
| High variability between replicate samples | Inconsistent Inhibitor Activity: Inhibitors may not be fully active or evenly distributed. | 1. Prepare Inhibitor Cocktails Fresh: Some inhibitors are unstable in solution. Prepare fresh cocktails before each experiment. 2. Ensure Proper Mixing: Vortex the lysate thoroughly after adding the inhibitor cocktail to ensure even distribution. |
| Interference with downstream assays | Inhibitor-Assay Incompatibility: Some inhibitors, like high concentrations of phosphate-mimicking compounds, can interfere with certain enzymatic assays or binding studies. | 1. Review Assay Compatibility: Check the technical documentation of your assay kit for any known incompatibilities with common phosphatase inhibitors. 2. Alternative Inactivation Method: Consider heat inactivation as an alternative to chemical inhibitors if compatible with your downstream application. 3. Inhibitor Removal: If necessary, remove inhibitors after the initial lysis and inactivation steps using methods like dialysis or buffer exchange columns, though this risks some degradation. |
| This compound degradation despite using inhibitors | Suboptimal Inhibitor Concentration: The concentration of inhibitors may be too low for the enzymatic activity in your specific cell type or lysate concentration. | 1. Optimize Inhibitor Concentrations: Empirically test a range of concentrations for key inhibitors to find the optimal level for your system.[6] 2. Increase Lysate Dilution: Diluting the lysate can reduce the concentration of degradative enzymes. |
| Inappropriate pH of Lysis Buffer: The pH of the lysis buffer can significantly affect both enzyme activity and this compound stability.[7][8] | 1. Maintain Optimal pH: Buffer your lysis solution to a pH that is suboptimal for the major phosphatases in your system, typically between 7.2 and 7.4 for many applications. Avoid alkaline conditions which can promote hydrolysis of some phosphorylated compounds.[8] | |
| Presence of Divalent Cations: Many phosphatases and pyrophosphatases require divalent cations like Mg²⁺ or Mn²⁺ for their activity. | 1. Include Chelating Agents: Add a chelating agent like EDTA or EGTA to your lysis buffer to sequester divalent cations. A typical starting concentration is 1-5 mM. |
Key Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Enhanced this compound Stability
This protocol is designed to maximize the preservation of diphosphates in cell lysates from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Phosphatase Inhibitor Cocktail (see Table 1 for a recommended formulation)
-
Protease Inhibitor Cocktail
-
Cell Scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Prepare the complete lysis buffer by adding the phosphatase and protease inhibitor cocktails to the lysis buffer immediately before use. A recommended starting dilution is 1X for the cocktails.
-
Add the complete lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
For immediate analysis, proceed to your downstream application. For storage, snap-freeze the lysate in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.
Protocol 2: Heat Inactivation of Phosphatases
This protocol provides an alternative method for inactivating degradative enzymes.
Materials:
-
Cell lysate prepared as in Protocol 1 (steps 1-5)
-
Heat block set to 95°C
Procedure:
-
Following the addition of lysis buffer and scraping of cells, briefly sonicate the sample on ice to shear DNA and ensure complete lysis.
-
Immediately transfer the microcentrifuge tube to a heat block pre-heated to 95°C.
-
Incubate for 5-10 minutes.
-
Cool the sample on ice for 5 minutes.
-
Proceed with centrifugation to pellet debris as described in Protocol 1 (steps 7-9).
Data Presentation
Table 1: Recommended Phosphatase Inhibitor Cocktail for this compound Preservation
The following table provides a list of commonly used phosphatase inhibitors, their target enzymes, and typical working concentrations to be included in the lysis buffer.
| Inhibitor | Target Class | Typical Working Concentration |
| Sodium Fluoride (NaF) | Ser/Thr and Acid Phosphatases | 1 - 20 mM[3][6][9] |
| Sodium Orthovanadate (Na₃VO₄) | Tyr and Alkaline Phosphatases | 1 - 10 mM[3][10] |
| Sodium Pyrophosphate | Ser/Thr Phosphatases | 1 - 10 mM[3] |
| β-Glycerophosphate | Ser/Thr Phosphatases | 10 - 50 mM[3] |
| EDTA | Metallo-phosphatases (by chelating cations) | 1 - 5 mM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific cell type and experimental conditions.[6]
Visualizations
Experimental Workflow for this compound Preservation
Caption: Workflow for preparing cell lysates while preserving diphosphates.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the prevention of this compound degradation.
References
- 1. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
troubleshooting interference in colorimetric diphosphate assays
Welcome to the technical support center for colorimetric diphosphate (PPi) assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue: High Background Signal
Q1: What are the common causes of high background absorbance in my assay, and how can I reduce it?
High background signal can mask the true signal from your reaction, reducing the assay's sensitivity. The most common culprits are contamination with inorganic phosphate (Pi) or substances that interfere with the detection reagents.
-
Detergent Contamination : Many laboratory detergents and soaps contain high levels of phosphates.[1][2][3] Glassware that is not rinsed thoroughly can retain phosphate residues, leading to a significant increase in background absorbance.[2][4]
-
Contaminated Reagents or Water : The water or buffers used to prepare reagents and samples may be contaminated with free phosphate.
-
Interfering Buffer Components : Some buffers or reagents can react with the detection solution, causing a high background.[2]
-
Solution : Prepare standards in the exact same buffer as your samples to create a matched matrix. This helps to nullify the background contribution from the buffer itself.[2] Check the compatibility of your buffer system with the assay kit; for example, Tris-HCl, HEPES, MOPS, Imidazole, and MES at concentrations ≤ 100 mM are often compatible with malachite green assays.[4]
-
-
Non-Enzymatic Substrate Hydrolysis : In kinase or ATPase assays, substrates like ATP or GTP can undergo non-enzymatic hydrolysis, releasing phosphate and increasing background. This can be exacerbated by the acidic conditions of some malachite green reagents.[6]
-
Solution : Prepare reaction mixes and substrates fresh. Run a "no-enzyme" negative control to quantify the rate of non-enzymatic hydrolysis and subtract this value from your sample readings. For assays with high ATP/GTP concentrations (>100 µM), sample dilution may be necessary.[4]
-
Issue: Low Signal or Poor Sensitivity
Q2: My absorbance readings are very low or close to the blank. What could be the cause?
Low signal suggests that insufficient phosphate is being detected. This can stem from issues with the sample, the reagents, or the experimental setup.
-
Insufficient Phosphate in Sample : The concentration of PPi or phosphate in your sample may be below the detection limit of the assay.[4][7] The detection limit for many malachite green-based assays is approximately 0.1 nmol per well (1 µM).[1][7]
-
Solution : Prepare several dilutions of your sample to find the optimal concentration for the assay.[4] If the concentration is too low, you may need to concentrate the sample.
-
-
Incorrect Sample Dilution : Your sample may be too concentrated, leading to signal inhibition or precipitation, or too dilute, falling below the detection range.[1][7]
-
Solution : Test a wide range of sample dilutions to ensure the readings fall within the linear range of the standard curve.[7]
-
-
Reagent Issues : Reagents may be expired, improperly stored, or prepared incorrectly.[8]
-
Sub-optimal Assay Conditions : Factors like incorrect incubation time or temperature can affect color development.
Issue: Sample and Reagent Interference
Q3: Which substances commonly found in biological samples and buffers can interfere with the assay?
Various substances can interfere with colorimetric phosphate assays by reacting with the detection reagents, altering reaction kinetics, or introducing background phosphate.
-
Detergents : Some detergents can increase the blank or reduce sensitivity.[4]
-
High Protein Concentrations : High concentrations of protein can cause precipitation when the acidic malachite green reagent is added.[5][10]
-
Reducing Agents : Strong reducing agents can interfere with the colorimetric reaction.
-
Free Phosphate : The most direct interference comes from free phosphate already present in the sample or reagents.[5][11]
-
Metal Ions : Certain metal ions may interfere, although many assays are designed to be compatible with common ions like Mg²⁺ required by enzymes.[6]
Solution : To identify and correct for interference, a spike and recovery experiment is recommended. Add a known amount of phosphate or PPi standard to your sample matrix and measure the recovery.[12] If interference is significant, sample preparation steps like dilution, deproteinization, or buffer exchange may be necessary.[8][12]
Q4: How should I prepare my samples to minimize interference?
Proper sample preparation is critical for accurate results.
-
Dilution : Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[8]
-
Deproteinization : For samples with high protein content, such as serum, plasma, or cell lysates, deproteinization is often necessary to prevent precipitation.[10][12] This can be achieved by:
-
Platelet Removal from Plasma : Platelets are a major source of PPi and can be released during sample handling, leading to artificially high readings.[14][15]
Issue: Inconsistent Results and Other Problems
Q5: My replicate readings are highly variable. What could be the cause?
Erratic readings can arise from technical errors in pipetting, sample inhomogeneity, or environmental factors.
-
Incomplete Homogenization : If using cell or tissue lysates, samples may not be fully homogenized.[5]
-
Solution : Ensure thorough homogenization and centrifuge samples to pellet any particulates before taking the supernatant for the assay.[8]
-
-
Multiple Freeze-Thaw Cycles : Repeatedly freezing and thawing samples can degrade analytes and introduce variability.[5]
-
Solution : Aliquot samples into single-use volumes after initial processing to avoid freeze-thaw cycles.[5]
-
-
Pipetting Errors : Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of error.
-
Solution : Use calibrated pipettes and ensure proper technique. Run all standards and samples in duplicate or triplicate.[4]
-
-
Precipitation : High concentrations of phosphate (>100 µM), protein, or certain metals can cause precipitation.[5]
-
Solution : If precipitation is observed, dilute the sample and re-run the assay.[5]
-
Q6: The assay is not working at all. What are the first troubleshooting steps?
If you see no color development even in the highest standard, follow this checklist:
-
Check Reagent Preparation : Confirm that all reagents were prepared according to the protocol and that no components were omitted.[5][9]
-
Verify Wavelength : Ensure the plate reader is set to the correct wavelength (typically ~650 nm for malachite green assays).[1][5][9]
-
Use Correct Plate Type : For colorimetric assays, use clear, flat-bottom 96-well plates.[5][9]
-
Check Expiration Dates : Do not use kits or reagents beyond their expiration date.[4]
Data on Common Interfering Substances
The following tables summarize quantitative data on substances that may interfere with malachite green-based colorimetric assays.
Table 1: Interference of Common Detergents Data indicates the concentration above which the specified effect was observed.
| Detergent | Max Concentration without Interference | Effect Above Threshold | Citation |
| Triton™ X-100 | < 0.3% | Increased Blank | [4] |
| Tween® 20 | < 0.1% | Reduced Sensitivity | [4] |
| NP-40 Alternative | 1% | None | [4] |
| CHAPS | 1% | None | [4] |
| SDS | ≤ 0.01% | Varies | [4][10] |
Table 2: Buffer Compatibility The following buffers did not show interference at concentrations up to 100 mM.
| Buffer | pH Tested | Citation |
| Tris-HCl | 9.0 | [4] |
| HEPES | 7.5 | [4] |
| MOPS | 7.0 | [4] |
| Imidazole | 7.0 | [4] |
| MES | 5.0 | [4] |
Experimental Protocols
Protocol 1: Standard Malachite Green Microplate Assay
This protocol is a generalized procedure for quantifying inorganic phosphate.
-
Prepare Phosphate Standards :
-
Create a 100 µM working phosphate standard by diluting a 10 mM stock standard 1:100 with distilled water (dH₂O) or the same buffer as your samples.[1][4]
-
In a 96-well plate, add 0, 10, 20, 30, 40, and 50 µL of the 100 µM working standard to individual wells.[1][7]
-
Adjust the volume in each standard well to 200 µL with dH₂O or sample buffer to generate standards of 0, 1, 2, 3, 4, and 5 nmol/well.[1][7]
-
-
Prepare Samples :
-
Reaction and Measurement :
-
Calculation :
-
Subtract the absorbance of the blank (0 nmol standard) from all readings.[9]
-
Plot a standard curve of corrected absorbance vs. nmol of phosphate.
-
Determine the phosphate amount in your samples from the standard curve.
-
Protocol 2: Sample Deproteinization using a Spin Column
This method removes proteins that can interfere with the assay.
-
Sample Collection : Collect blood, plasma, serum, or cell/tissue lysates.[12] For blood samples, centrifuge at 10,000 x g for 10 minutes at 4°C to collect the plasma or serum.[12]
-
Filtration :
-
Transfer the supernatant (or lysate) to a 10 kDa molecular weight cut-off spin column.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
-
Collect Filtrate : The deproteinized filtrate that passes through the membrane is now ready for use in the assay.[12]
Visual Guides
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for diagnosing common issues in colorimetric this compound assays.
Diagram 2: Sample Preparation Decision Tree
Caption: A decision tree to guide sample preparation for PPi assays.
Diagram 3: Malachite Green Assay Principle
Caption: The reaction principle of the malachite green colorimetric phosphate assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of diphosphate-based enzymatic reactions
Welcome to the technical support center for diphosphate-based enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting pyrophosphate (PPi) in enzymatic reactions?
A1: There are several common methods for detecting pyrophosphate, each with its own advantages and disadvantages. The main approaches are:
-
Fluorometric Assays: These assays utilize a sensor that exhibits a proportional increase in fluorescence intensity with rising pyrophosphate concentrations. They are known for being robust and simpler than many enzyme-coupled methods.[1]
-
Bioluminescent Assays: These methods often involve a multi-step enzymatic reaction where the PPi produced is converted to ATP, which is then detected using the firefly luciferase-luciferin system. The resulting bioluminescent signal is directly proportional to the amount of PPi.[2][3]
-
Colorimetric Assays: These assays are typically endpoint assays where the reaction is stopped, and a reagent is added to produce a colored product. For instance, a malachite green-based assay can detect the inorganic phosphate produced from PPi hydrolysis.[4][5]
-
Coupled Enzyme Assays: These assays use a series of enzymes to convert PPi into a detectable product. For example, a coupled assay can use inorganic pyrophosphatase (PPase) to hydrolyze PPi to phosphate, which is then used in subsequent reactions to produce a measurable signal.[6][7]
Q2: My assay is showing high background noise. What are the potential causes and solutions?
A2: High background noise in a pyrophosphate assay can stem from several sources:
-
Contamination: The presence of contaminating phosphate or pyrophosphate in your sample or reagents is a common issue.[4] To mitigate this, use high-purity reagents and pyrophosphate-free labware.
-
Endogenous Background: Biological samples may contain endogenous substances that interfere with the assay. To account for this, it is recommended to run a parallel reaction without a key enzyme (e.g., PPDK in some fluorometric assays) to measure and subtract the endogenous background.[8]
-
Substrate Instability: Some substrates, like ATP, are sensitive to acidic conditions and can non-enzymatically hydrolyze, leading to high background.[4] Ensure your assay buffer pH is optimal for both enzyme activity and substrate stability.
-
Reagent Instability: Improperly stored or prepared reagents can contribute to background signal. Always follow the manufacturer's instructions for reagent handling and storage.[2]
Q3: The reaction rate in my enzyme kinetics experiment is not leveling off at high substrate concentrations. What could be the issue?
A3: If your reaction rate continues to increase with substrate concentration and does not plateau, it suggests that you have not reached the enzyme's maximum velocity (Vmax).[9] This typically means the Michaelis constant (Km) for your substrate is much higher than the concentrations you are using.[10] Consider testing a wider and higher range of substrate concentrations. Additionally, in coupled enzyme assays, ensure that the coupling enzymes are not the rate-limiting step by using them at a sufficiently high concentration.[10]
Q4: How can I optimize the concentration of my enzyme for an assay?
A4: Optimizing enzyme concentration is crucial for obtaining reliable data. The ideal concentration will depend on the specific activity of your enzyme and the desired assay window. A common approach is to perform an enzyme titration experiment. Here, you would run the assay with a fixed, saturating concentration of substrate and vary the enzyme concentration. The goal is to find a concentration that yields a robust signal well above the background but remains in the linear range of the assay over the desired time course.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal or No Activity | Inactive enzyme | - Confirm enzyme activity with a positive control. - Ensure proper storage and handling of the enzyme. - Prepare fresh enzyme dilutions. |
| Suboptimal assay conditions | - Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for your enzyme.[12][13] - Check for the presence of necessary cofactors (e.g., Mg2+).[14] | |
| Inhibitors present in the sample | - Dilute the sample to reduce the concentration of potential inhibitors. - Consider a sample cleanup step to remove interfering substances. | |
| High Variability Between Replicates | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variations between wells. |
| Inconsistent incubation times | - Ensure all reactions are started and stopped consistently, especially for endpoint assays. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Non-linear Reaction Progress Curves | Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the substrate concentration is well above the Km. |
| Product inhibition | - The accumulation of product (phosphate or pyrophosphate) can inhibit some enzymes.[15] - Analyze initial rates before significant product has accumulated. | |
| Enzyme instability | - The enzyme may be unstable under the assay conditions. Perform a stability test by pre-incubating the enzyme at the assay temperature for different durations.[11] |
Experimental Protocols
Protocol 1: Fluorometric Pyrophosphate (PPi) Quantification Assay
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[1][8]
1. Reagent Preparation:
- PPi Standard Curve: Prepare a series of PPi standards by serially diluting a concentrated PPi stock solution (e.g., 1 mM) with the assay buffer. Recommended concentrations may range from 0 to 100 µM.[1]
- Reaction Mix: Prepare a master reaction mix containing the PPi sensor and any other necessary components as specified by the kit manufacturer.
2. Assay Procedure:
- Add 50 µL of each PPi standard or unknown sample to the wells of a 96-well black microtiter plate.
- For each unknown sample, prepare a paired well that will serve as a negative control to measure endogenous background.
- To the standard wells and one half of the paired sample wells, add 50 µL of the Reaction Mix.
- To the other half of the paired sample wells (negative control), add 50 µL of a Negative Control Mix (lacking a key enzyme like PPDK).[8]
- Mix the contents of the wells thoroughly.
- Incubate the plate for 10-30 minutes at room temperature or 37°C, protected from light.[1][8]
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 316/456 nm).[1]
3. Data Analysis:
- Determine the average Relative Fluorescence Unit (RFU) for each standard and sample.
- Subtract the average RFU of the zero standard (blank) from all other standard RFU values.
- Plot the net RFU of the standards against their corresponding concentrations to generate a standard curve.
- For each unknown sample, subtract the RFU of the negative control well from the RFU of the corresponding sample well to obtain the net RFU.
- Determine the PPi concentration in the unknown samples by extrapolating from the standard curve.
Protocol 2: Bioluminescent Pyrophosphate (PPi) Assay
This protocol is based on the principle of converting PPi to ATP, which is then detected by luciferase.[2][3]
1. Reagent Preparation:
- Reconstitute lyophilized reagents (e.g., PPiLight™ Converting Reagent, Detection Reagent) with the provided reconstitution buffer as per the manufacturer's instructions. Allow reagents to equilibrate to room temperature.
2. Assay Procedure ("Convert and Detect" Protocol): [2]
- Prepare a negative control well with 40 µL of reconstitution buffer.
- Add 40 µL of your sample to the appropriate wells.
- Add 20 µL of the PPiLight™ Converting Reagent to each sample and control well.
- Incubate at room temperature for 30 minutes.
- Add 20 µL of the PPiLight™ Detection Reagent to each well.
- Incubate for a minimum of 30 minutes.
- Read the luminescence using a plate reader, typically with a short integration time (e.g., 0.1 seconds).[2]
3. Data Analysis:
- Subtract the average luminescence value of the negative control from all sample readings.
- The net luminescence signal is directly proportional to the amount of PPi in the sample. A standard curve can be generated to quantify the PPi concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of ENPP1 in regulating mineralization via PPi generation.
Caption: General workflow for a this compound-based enzymatic assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. takara.co.kr [takara.co.kr]
- 3. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Good-Practice Non-Radioactive Assays of Inorganic Pyrophosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction mechanisms of thiamin this compound enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
minimizing background signal in fluorescent diphosphate detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background signal in fluorescent diphosphate (pyrophosphate, PPi) detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background signal in fluorescent this compound assays?
High background fluorescence can originate from several sources, broadly categorized as:
-
Reagent and Buffer Contamination: Intrinsic fluorescence from buffers, solvents (like DMSO), or contaminated reagents can contribute to the background signal. The purity of water used for buffer preparation is also crucial.[1]
-
Sample Autofluorescence: Biological samples may contain endogenous fluorescent molecules such as NADH, riboflavin, and collagen, which can interfere with the assay.[2]
-
Substrate Instability or Contamination: The fluorescent probe or substrate may degrade over time, especially when exposed to light, leading to a spontaneous increase in fluorescence.[1] Low-purity substrates can also contain fluorescent contaminants.
-
Assay Plate Autofluorescence: The microplate material itself can be a source of background fluorescence, with clear polystyrene plates being a significant contributor.[3][4]
-
Instrumental Noise: Background can also arise from the plate reader's optical components and electronic noise.
Q2: How do I choose the right microplate for my fluorescence assay to minimize background?
For fluorescence assays, it is highly recommended to use black, opaque-walled microplates.[5] These plates are designed to minimize well-to-well crosstalk and reduce background signals that arise from scattered light.[4] White plates, while reflective and often used for luminescence, can increase background fluorescence.[3][6] For cell-based assays requiring bottom-reading, black plates with clear bottoms are a suitable option.[5]
Q3: Can ATP in my sample interfere with the this compound detection assay?
Yes, ATP can be a significant source of interference and high background in some this compound assays.[7] This is particularly true for enzyme-coupled assays where ATP might be a substrate for side reactions or if the ATP preparation itself is contaminated with PPi. Some assay kits are designed to have high selectivity for PPi over other phosphorylated molecules like ATP.[8] It is crucial to run appropriate controls, such as a "no enzyme" or "no PPi" control with your sample, to assess the contribution of endogenous ATP to the background signal.
Q4: What is an acceptable signal-to-background ratio for a fluorescent this compound assay?
A good signal-to-background (S/B) ratio is essential for reliable data. While there isn't a universal value, a common target is an S/B ratio of at least 3, with ratios of 10 or higher being ideal for robust assays. The optimal S/B ratio can depend on the specific application, such as high-throughput screening versus detailed kinetic studies. Optimizing factors like substrate and enzyme concentrations, and choosing the right microplate, can significantly improve the S/B ratio.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your fluorescent this compound detection experiments.
Problem: High background fluorescence in "No Enzyme" or "Buffer Only" control wells.
| Possible Cause | Suggested Solution |
| Contaminated Assay Buffer or Reagents | Prepare all buffers and reagent solutions fresh using high-purity, nuclease-free water and analytical-grade reagents. Filter-sterilize buffers if necessary. |
| Autofluorescent Microplate | Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background.[5] |
| Fluorescent Probe/Substrate Instability | Prepare the fluorescent probe or substrate solution fresh just before use and protect it from light. Run a control with only the probe and buffer to check for spontaneous signal generation. |
| Instrument Settings | Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-noise ratio. |
Problem: High background fluorescence only in wells containing the biological sample.
| Possible Cause | Suggested Solution |
| Sample Autofluorescence | If possible, switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (>650 nm) to avoid the natural autofluorescence of many biological molecules which is more prominent in the blue and green regions.[3][6] |
| For tissue samples, perfusion with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[1][2] | |
| Consider treating fixed samples with a quenching agent like sodium borohydride or commercially available reagents to reduce autofluorescence.[1][2] | |
| Presence of Endogenous this compound | Prepare a sample blank (sample without assay reagents) to measure the intrinsic this compound level and subtract this value from your experimental wells. |
| Interfering Substances in the Sample | If your sample contains known inhibitors or enhancers of the assay enzymes, consider a sample cleanup step like dialysis or gel filtration. |
Problem: The fluorescence signal increases over time in the absence of the target enzyme.
| Possible Cause | Suggested Solution |
| Spontaneous Substrate Degradation | Optimize the buffer pH, as the rate of substrate self-hydrolysis can be pH-dependent. |
| Reduce the substrate concentration to the lowest level that still provides a robust signal. | |
| Ensure the substrate is stored correctly (protected from light and at the recommended temperature) to prevent degradation. | |
| Contaminating Enzyme Activity | Ensure all reagents and samples are free from contaminating enzymes that could either produce or degrade this compound. |
Data Presentation
Table 1: Comparison of Microplate Types for Fluorescence Assays
This table summarizes the general characteristics and recommendations for different microplate colors used in fluorescence assays to help minimize background.
| Microplate Color | Recommended Assay Formats | Key Characteristics & Impact on Background |
| Black | Fluorescence Intensity (FI), Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP)[5] | Quenches background and non-specific fluorescence, reducing well-to-well crosstalk.[5] Generally provides the highest signal-to-background ratio.[9] |
| White | Luminescence, Time-Resolved Fluorescence (TRF)[5] | Enhances signal by reflecting light, but can increase background fluorescence.[3][6] |
| Clear | Absorbance (Colorimetric)[5] | High potential for well-to-well crosstalk and background in fluorescence assays. |
| Yellow | Specific Time-Resolved Fluorescence (TRF) applications[4] | Designed to reduce background autofluorescence in certain TRF assays.[4] |
| Grey | AlphaScreen®/AlphaLISA®[4] | A compromise between white and black plates, optimized for specific assay technologies.[4] |
Table 2: Example Signal-to-Background (S/B) Ratios for Different Microplates in a TRF Assay
This table presents example data demonstrating the impact of microplate choice on the S/B ratio in a time-resolved fluorescence (TRF) assay.
| Microplate Type | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background (S/B) Ratio |
| Yellow DELFIA® Plate | 266,011 | 135 | 1,975 |
| Clear SpectraPlate™ | 242,130 | 871 | 278 |
| Data adapted from Revvity application notes.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Fluorogenic Sensor-Based this compound Assay
This protocol describes a general workflow for detecting this compound using a direct fluorogenic sensor.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4) using high-purity, nuclease-free water.
-
Reconstitute the lyophilized fluorogenic PPi sensor in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 200X). Protect from light.
-
Prepare a series of this compound standards by diluting a concentrated stock solution in Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of each this compound standard or test sample to the wells of a solid black microplate.
-
Prepare the PPi Sensor Working Solution by diluting the 200X stock solution into the Assay Buffer.
-
Add 50 µL of the PPi Sensor Working Solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths for the specific sensor (e.g., Ex/Em = 370/470 nm).[8]
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank (no this compound) from all readings.
-
Plot the background-subtracted fluorescence intensity of the standards versus the this compound concentration to generate a standard curve.
-
Determine the this compound concentration in the unknown samples from the standard curve.
-
Protocol 2: General Procedure for an Enzyme-Coupled this compound Assay
This protocol outlines a general workflow for an enzyme-coupled assay where PPi is converted to a detectable product.
-
Reagent Preparation:
-
Prepare Assay Buffer as described in Protocol 1.
-
Prepare a series of this compound standards in Assay Buffer.
-
Prepare the Reaction Mix containing the necessary enzymes (e.g., pyruvate phosphate dikinase, pyruvate oxidase, and peroxidase), substrate (e.g., AMP, phosphoenolpyruvate), and fluorescent probe.[6]
-
-
Assay Procedure (96-well format):
-
Add 50 µL of each this compound standard or test sample to the wells of a solid black microplate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1.
-
Visualizations
Caption: Signaling pathway for an enzyme-coupled fluorescent this compound detection assay.
Caption: Experimental workflow for direct fluorescent this compound detection.
Caption: Troubleshooting workflow for high background in fluorescent this compound assays.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. pepolska.pl [pepolska.pl]
- 4. ionfieldsystems.com [ionfieldsystems.com]
- 5. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Diphosphate Precipitation in Reaction Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with diphosphate (pyrophosphate) precipitation in reaction buffers.
Troubleshooting Guide
This compound precipitation, often observed as a white precipitate of magnesium pyrophosphate, can significantly impact experimental outcomes. This guide provides a systematic approach to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in reaction buffers?
A1: this compound precipitation, most commonly the formation of magnesium pyrophosphate, is primarily caused by exceeding the solubility limit of the salt in the reaction buffer. Key factors that influence this include:
-
High Concentrations: Elevated concentrations of this compound and divalent cations, particularly magnesium (Mg²⁺), are the most common cause.
-
pH: The solubility of magnesium pyrophosphate is pH-dependent. Generally, solubility decreases as the pH increases (becomes more alkaline).
-
Temperature: Temperature affects the solubility of salts. While the exact effect can vary, storing concentrated buffer solutions at low temperatures can often lead to precipitation.[1]
-
Order of Reagent Addition: Adding concentrated magnesium and this compound solutions directly to each other can cause localized high concentrations, leading to immediate precipitation.[1]
Q2: I observed a white precipitate in my buffer containing magnesium and this compound. What is it likely to be?
A2: The white precipitate is most likely magnesium pyrophosphate (Mg₂P₂O₇).[2][3] This compound has low solubility in aqueous solutions, especially under conditions commonly found in biological reaction buffers (neutral to slightly alkaline pH).
Q3: How can I prevent this compound precipitation when preparing my reaction buffer?
A3: To prevent precipitation, consider the following preventative measures:
-
Optimize Concentrations: Use the lowest effective concentrations of both magnesium and this compound required for your experiment.
-
Prepare Separate Stock Solutions: Prepare concentrated stock solutions of your buffer components, magnesium chloride, and sodium this compound separately.
-
Correct Order of Addition: When preparing the final reaction buffer, add the components to the final volume of water in the following order, ensuring each component is fully dissolved before adding the next:
-
Buffer components (e.g., Tris-HCl, HEPES)
-
Sodium this compound
-
Slowly add the magnesium chloride solution dropwise while stirring.
-
-
Adjust pH Before Adding Magnesium: Ensure the buffer is at the desired final pH before the addition of the magnesium solution. A slightly acidic to neutral pH is generally preferred to maintain solubility.[4]
-
Work at Room Temperature: Prepare the buffer at room temperature, as the solubility of some salts can decrease at lower temperatures.[1]
Q4: My buffer has already formed a precipitate. Can I still use it?
A4: It is not recommended to use a buffer with a precipitate.[1] The formation of a precipitate alters the concentration of this compound and magnesium ions in the solution, which can significantly affect your experimental results. The precipitate should be redissolved before use.
Q5: How can I dissolve a this compound precipitate in my buffer?
A5: To dissolve a magnesium pyrophosphate precipitate, you can try the following:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C) while stirring.[1] Avoid high temperatures, as this can degrade buffer components.
-
pH Adjustment: Temporarily lowering the pH of the solution by adding a small amount of dilute acid (e.g., HCl) can help dissolve the precipitate. Remember to readjust the pH to your desired experimental value afterward, though this may cause the precipitate to reform if the solution is supersaturated. Magnesium pyrophosphate is soluble in dilute mineral acids.[2][3][5][6][7][8]
Q6: Are there alternative buffers I can use to avoid this compound precipitation?
A6: Yes, if you continue to experience precipitation issues, consider using a buffer system that does not contain phosphate or this compound. Some common alternatives for biological reactions include:
-
Tris-HCl: A common buffer for many molecular biology applications.
-
HEPES: Often used in cell culture and enzymatic assays due to its pKa being close to physiological pH and its lower sensitivity to temperature changes.
-
MOPS: Another "Good's" buffer suitable for many biological systems.
-
Citrate or Acetate buffers: These are suitable for experiments that require a more acidic pH range.
Quantitative Data
| Compound | Formula | Molar Mass ( g/mol ) | Ksp at ~25°C | Solubility in Water |
| Magnesium Pyrophosphate | Mg₂P₂O₇ | 222.55 | Data not available | Insoluble |
| Magnesium Phosphate | Mg₃(PO₄)₂ | 262.86 | 1.04 x 10⁻²⁴ | 0.689 g/L |
| Magnesium Ammonium Phosphate | MgNH₄PO₄·6H₂O (Struvite) | 245.41 | 2.5 x 10⁻¹³ | Low, pH-dependent |
Note: The Ksp values indicate very low solubility for these magnesium phosphate compounds in water.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Reaction Buffer Containing this compound and Magnesium to Prevent Precipitation
Materials:
-
High-purity water
-
Buffer salt (e.g., Tris base)
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
HCl and NaOH for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Concentrated Stock Solutions:
-
1 M Tris-HCl, pH 7.5: Dissolve 121.14 g of Tris base in 800 mL of water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with water.
-
100 mM Sodium Pyrophosphate: Dissolve 4.46 g of sodium pyrophosphate decahydrate in 100 mL of water.
-
1 M Magnesium Chloride: Dissolve 20.33 g of magnesium chloride hexahydrate in 100 mL of water.
-
Sterilize each stock solution by filtering through a 0.22 µm filter. Store at room temperature.
-
-
Prepare the Final 1x Reaction Buffer (Example: 50 mM Tris-HCl, 1 mM this compound, 5 mM MgCl₂):
-
To a sterile container, add approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a 100 mL final volume).
-
Add the required volume of the 1 M Tris-HCl stock solution (e.g., 5 mL for a 100 mL final volume).
-
Add the required volume of the 100 mM sodium pyrophosphate stock solution (e.g., 1 mL for a 100 mL final volume) and mix well.
-
Check and, if necessary, re-adjust the pH of the buffer to the desired value (e.g., 7.5).
-
Slowly, dropwise, add the required volume of the 1 M magnesium chloride stock solution (e.g., 0.5 mL for a 100 mL final volume) while continuously stirring the buffer.
-
Bring the final volume to 100 mL with high-purity water.
-
If necessary, sterile-filter the final buffer solution.
-
Protocol 2: Dissolving Magnesium Pyrophosphate Precipitate
Materials:
-
Precipitated buffer solution
-
Water bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Dilute HCl
-
Sterile filter (0.22 µm)
Procedure:
-
Gentle Warming: Place the container with the precipitated buffer in a water bath set to 37°C. Do not exceed 40°C to avoid damaging buffer components.
-
Agitation: Place the container on a magnetic stirrer and stir the solution gently.
-
Monitor Dissolution: Continue warming and stirring until the precipitate has completely dissolved. This may take some time.
-
Cooling and pH Check: Once the precipitate is dissolved, remove the buffer from the water bath and allow it to cool to room temperature.
-
pH Adjustment (if necessary): If warming alone is insufficient, and a slight pH deviation is acceptable for your experiment, you can add a very small amount of dilute HCl dropwise while stirring until the precipitate dissolves.
-
Final pH Adjustment: After the precipitate has dissolved and the solution has cooled, check the pH and carefully adjust it back to the desired value using dilute NaOH. Be aware that the precipitate may reform if the solution is supersaturated at the final pH.
-
Re-sterilization: If sterility is required, filter the buffer through a 0.22 µm sterile filter.
Disclaimer: This information is intended for guidance and troubleshooting purposes. Researchers should always validate buffer compositions and experimental conditions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. MAGNESIUM PYROPHOSPHATE | 13446-24-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. MAGNESIUM PYROPHOSPHATE CAS#: 13446-24-7 [m.chemicalbook.com]
- 7. Magnesium pyrophosphate 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. MAGNESIUM PYROPHOSPHATE (10102-34-8) for sale [vulcanchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Ksp Table [chm.uri.edu]
strategies to reduce non-specific binding of diphosphate analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphosphate analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding (NSB) with this compound analogs?
High non-specific binding with this compound analogs is often attributed to their inherent physicochemical properties. The primary causes include:
-
Electrostatic Interactions: this compound analogs are highly negatively charged at physiological pH. This can lead to strong, non-specific electrostatic interactions with positively charged surfaces or domains on proteins and assay plates.[1][2]
-
Interaction with Divalent Cations: The this compound moiety can chelate divalent cations like Mg²⁺ and Ca²⁺, which are often present in buffers.[3][4] These cations can act as a bridge, mediating non-specific binding to surfaces or proteins that also have an affinity for these ions.
-
Hydrophobic Interactions: While charge is a primary driver, hydrophobic interactions can also contribute to NSB, especially if the analog has a nonpolar scaffold.[1]
-
Aggregation: this compound analogs can self-aggregate or co-aggregate with other assay components, particularly at high concentrations or in suboptimal buffer conditions. These aggregates can lead to high background signals.
-
Poor Surface Passivation: In solid-phase assays (like ELISA or SPR), incomplete blocking of the surface can leave sites available for the analog to bind non-specifically.[5]
Q2: How do I choose the right blocking agent for my assay?
The choice of blocking agent is critical for minimizing NSB. An ideal blocker should saturate all potential sites of non-specific interaction without interfering with the specific binding event you are measuring.[6][7]
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and casein are commonly used.[1][8] They are effective at blocking both hydrophobic and charge-based interaction sites. However, be aware that some proteins in these blockers may interact with your target or analog.
-
Non-Ionic Surfactants: Detergents like Tween-20 or Triton X-100 are excellent at disrupting hydrophobic interactions.[1][5] They are often used as an additive in blocking and wash buffers.
-
Synthetic Polymers: Polymers like Polyethylene Glycol (PEG) can be used to create a neutral, hydrophilic barrier on surfaces, which is very effective at preventing the binding of charged molecules.[9]
-
Zwitterionic Coatings: For surface-based assays, materials with zwitterionic functionality can create a tightly bound hydration layer that is highly resistant to non-specific adsorption of charged molecules.[10][11][12]
Q3: Can the concentration of divalent cations (Mg²⁺, Ca²⁺) in my buffer affect my results?
Absolutely. Divalent cations are crucial modulators of this compound analog interactions.
-
Mediating Binding: As mentioned, these cations can bridge the negatively charged this compound analog to negatively charged surfaces or proteins.[3]
-
Altering Protein Conformation: The binding of divalent cations can alter the conformation of your target protein, which may either expose or hide non-specific binding sites.[4]
-
Impact on Specific Binding: Many protein-diphosphate interactions are dependent on the presence of a specific divalent cation in the active site.
It is critical to titrate the concentration of Mg²⁺ and Ca²⁺ in your assay buffer to find the optimal concentration that supports specific binding while minimizing NSB. In some cases, using a chelator like EDTA to remove all divalent cations can help diagnose the problem, though this may also abolish specific binding.
Q4: My fluorescence polarization (FP) assay has a very high background. What should I do?
High background in FP assays can be due to several factors. Here's a systematic approach to troubleshooting:
-
Check for Tracer Aggregation: High concentrations of the fluorescently labeled this compound analog (the tracer) can lead to aggregation, which increases its apparent molecular weight and thus the polarization value. Run a control with only the tracer in assay buffer.
-
Optimize Tracer Concentration: Use the lowest concentration of tracer that still provides a sufficient fluorescence signal (at least 3-fold above buffer background).[13]
-
Evaluate Non-Specific Binding to the Plate: Some microplates can bind the tracer, increasing its polarization. Test your assay in non-binding surface (NBS) plates.[13]
-
Buffer Optimization: Systematically vary the pH, salt concentration, and add detergents (e.g., 0.01% Tween-20) to your assay buffer to disrupt non-specific interactions.[14][15][16]
-
Test Different Blocking Proteins: If your assay includes a protein target, add a non-specific competitor protein like BSA to the buffer to block non-specific sites on your target protein.
Troubleshooting Guides
Guide 1: High Background Signal in Plate-Based Assays (e.g., ELISA, Activity Assays)
This guide provides a step-by-step approach to diagnosing and reducing high background signals when working with this compound analogs.
Problem: The negative control wells (no target, no specific binder) show a high signal, obscuring the specific signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background.
Data Presentation: Buffer Optimization Strategy
Systematic optimization of your assay buffer is crucial. Use the following table as a template to guide your experiments. Test each condition independently before combining the best-performing modifications.
| Parameter | Condition 1 (Control) | Condition 2 | Condition 3 | Condition 4 | Result (Signal-to-Noise Ratio) |
| NaCl (mM) | 150 | 250 | 500 | 750 | Record S/N |
| pH | 7.4 | 6.5 | 8.0 | 8.5 | Record S/N |
| Tween-20 (%) | 0 | 0.01 | 0.05 | 0.1 | Record S/N |
| BSA (%) | 0.1 | 0.5 | 1.0 | 2.0 | Record S/N |
| MgCl₂ (mM) | 1 | 0.1 | 5 | 10 | Record S/N |
Experimental Protocols
Protocol 1: General Method for Optimizing Blocking Buffer
This protocol provides a detailed methodology for systematically determining the optimal blocking buffer for your assay.
Objective: To identify a blocking solution that maximizes the signal-to-noise ratio by minimizing the non-specific binding of the this compound analog and/or detection reagents.
Materials:
-
96-well microplates (standard and low-binding plates for comparison)
-
Your this compound analog
-
Detection reagents (e.g., enzyme-conjugated antibody)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Substrate for detection
-
Blocking Buffers to be tested (see table below)
Methodology:
-
Plate Preparation: If your assay involves a coated protein/antigen, coat the plate as per your standard protocol. If not, use an uncoated plate to assess binding directly to the plastic.
-
Blocking:
-
Add 200 µL of each test blocking buffer to designated wells.
-
Control: Include wells with your current blocking buffer and wells with no blocking agent (wash buffer only).
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Washing: Aspirate the blocking buffer and wash all wells 3 times with 300 µL of wash buffer.
-
Incubation with Analog/Detection Reagent:
-
To test analog NSB: Add your this compound analog (at the concentration used in your assay) to a subset of wells for each blocking condition.
-
To test detection reagent NSB: Add your detection reagent (e.g., secondary antibody) to another subset of wells.
-
Include "background" wells for each condition that receive only assay buffer.
-
Incubate according to your standard assay protocol.
-
-
Washing: Repeat the wash step as described in step 3.
-
Detection: Add the substrate and develop the signal according to your protocol.
-
Analysis:
-
Measure the signal (e.g., absorbance, fluorescence).
-
Calculate the signal-to-noise ratio for each blocking condition. The "noise" is the signal from the wells with no specific binding components.
-
The optimal blocker will yield the lowest signal in the "noise" wells while maintaining a high signal in the positive control wells (not detailed here, but should be run in parallel).
-
Blocking Buffer Comparison Table
| Blocking Buffer ID | Base Buffer | Primary Blocker | Additive |
| BB-01 (Control) | PBS | 1% BSA | None |
| BB-02 | TBS | 1% BSA | None |
| BB-03 | PBS | 3% BSA | None |
| BB-04 | PBS | 1% BSA | 0.05% Tween-20 |
| BB-05 | TBS | 5% Non-fat Dry Milk | None |
| BB-06 | PBS | 1% Casein | None |
| BB-07 | TBS | Commercial Blocker A | As per manufacturer |
| BB-08 | PBS | Commercial Blocker B | As per manufacturer |
Logical Diagram for Blocking Optimization
Caption: Experimental workflow for blocking optimization.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium and magnesium binding sites on troponin and their role in the regulation of myofibrillar adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aurion.nl [aurion.nl]
- 8. researchgate.net [researchgate.net]
- 9. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Diphosphate in Complex Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of diphosphate and other polyphosphates in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying this compound in complex matrices?
Quantifying this compound in complex matrices is often challenging due to the analyte's inherent instability, high polarity, and the presence of interfering substances.[1] Key challenges include:
-
Matrix Effects: Components within biological fluids (e.g., proteins, lipids, salts) or environmental samples can suppress or enhance the analytical signal, leading to inaccurate quantification.[2]
-
Analyte Instability: Diphosphates are susceptible to enzymatic and non-enzymatic degradation, particularly hydrolysis of the labile phosphate bonds.[1][3][4] Sample collection, preparation, and storage conditions are critical to prevent analyte loss.[1][4]
-
Low Recovery: The high polarity of this compound can lead to poor recovery during sample extraction procedures like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5]
-
Interference from Structurally Similar Compounds: Other phosphates, such as ATP, ADP, and inorganic phosphate, can interfere with the analysis, especially in less selective methods.[6][7]
-
Low Endogenous Concentrations: In many biological systems, diphosphates are present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1]
Q2: Which analytical techniques are most suitable for this compound quantification?
The choice of analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The most common methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity, allowing for the direct quantification of this compound and other nucleotide metabolites at low concentrations.[1]
-
Ion Chromatography (IC): A robust technique for separating and quantifying various anions, including phosphate and polyphosphates. It is widely used for analyzing water and other environmental samples.[8][9]
-
Enzymatic Assays: These assays offer a high-throughput and often simpler alternative for quantifying total polyphosphates. They typically involve the enzymatic conversion of polyphosphates to a detectable product.[6][10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive than LC-MS/MS, HPLC can be used for this compound analysis, often requiring derivatization or specialized columns for adequate retention and detection.[12][13]
Q3: How can I improve the stability of my this compound samples during storage and processing?
Maintaining the integrity of this compound samples is crucial for accurate quantification. Here are some key recommendations:
-
Temperature: Store samples at low temperatures, preferably at -80°C, to minimize enzymatic and chemical degradation.[4][14] Avoid repeated freeze-thaw cycles.[3]
-
pH: Maintain a neutral pH in buffered solutions to reduce the rate of hydrolysis.[3]
-
Solvents: Use organic solvents like methanol or acetonitrile for protein precipitation and sample extraction, as they also help to inactivate enzymes.[1]
-
Chelating Agents: The presence of divalent cations can accelerate hydrolysis.[3] While not always feasible depending on the assay, consider the impact of metal ions.
-
Container Material: Be mindful of the storage container material, as some materials might interact with the sample. For instance, storing certain organophosphates in glass can lead to degradation.[4][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis using various techniques.
Ion Chromatography (IC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broad or Tailing Peaks) for Phosphate | Metal contamination (e.g., iron) in the eluent or on the column.[15] | Use high-purity sodium hydroxide for eluent preparation. Clean the column with an appropriate metal chelating agent or acid wash as recommended by the manufacturer.[15] |
| Incorrect eluent concentration.[15] | Verify the eluent concentration. Retention of polyvalent ions like phosphate is highly sensitive to eluent strength.[15][16] | |
| Column overloading. | Dilute the sample to ensure the analyte concentration is within the linear range of the column. | |
| Low or No Analyte Response | Analyte degradation in the sample or standard. | Prepare fresh standards. Ensure proper sample storage and handling procedures are followed.[8] |
| Suppressor failure. | Check the suppressor performance and regenerate or replace it if necessary.[8] | |
| Issues with the injection system (e.g., leaks, blockage).[17][18] | Inspect the injector for leaks and ensure the sample loop is not blocked.[17][18] | |
| Baseline Drift or Noise | Temperature fluctuations.[17] | Use a column oven to maintain a stable temperature.[17] |
| Contaminated eluent or detector cell.[17][18] | Prepare fresh eluent and clean the detector cell according to the manufacturer's instructions.[17][18] | |
| Air bubbles in the system.[17] | Degas the eluent and purge the pump to remove any trapped air bubbles.[17] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix.[2][5] | Optimize the sample preparation method. Consider alternative extraction techniques like solid-supported liquid extraction (SLE) or different solid-phase extraction (SPE) sorbents.[2][19] |
| Analyte loss during solvent evaporation.[2] | Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Consider using a keeper solvent.[2] | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components interfering with ionization.[2] | Improve sample cleanup to remove interfering substances.[1][2] Modify the chromatographic method to separate the analyte from matrix components.[2] Use a stable isotope-labeled internal standard to compensate for matrix effects.[20] |
| Inconsistent or Non-Reproducible Results | Inhomogeneous sample.[2] | Ensure thorough homogenization of the sample before extraction.[2] |
| Analyte degradation.[1] | Re-evaluate sample handling and storage procedures to ensure analyte stability.[1][3] | |
| Variability in the sample preparation process. | Automate the sample preparation steps where possible to improve consistency.[19] |
Enzymatic Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Contamination of reagents with inorganic phosphate. | Use high-purity water and reagents. Test all reagents for phosphate contamination. |
| Non-enzymatic hydrolysis of the substrate.[21] | Optimize the assay pH and temperature to minimize non-enzymatic reactions.[21] | |
| Low Signal or No Reaction | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test the enzyme activity with a known positive control. |
| Presence of enzyme inhibitors in the sample. | Perform a spike-and-recovery experiment to check for inhibition. If inhibition is present, further sample cleanup may be necessary. | |
| Interference | Presence of other phosphorous-containing molecules that react with the assay reagents.[6][7] | Evaluate the specificity of the enzyme and detection method.[10] Consider sample cleanup steps to remove interfering compounds.[6] |
Experimental Protocols
Protocol 1: this compound Quantification in Biological Fluids by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from plasma or cell lysates.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold methanol or acetonitrile.[1]
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further cleanup.
2. Optional: Solid-Phase Extraction (SPE) for Cleanup
-
Condition a weak anion exchange (WAX) SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove neutral and basic impurities.
-
Elute the this compound and other acidic metabolites with an appropriate high-salt or high-pH buffer.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or an ion-pairing reversed-phase column.[1][5]
-
Mobile Phase: A typical mobile phase for HILIC might consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
Protocol 2: Total Polyphosphate Quantification by Enzymatic Assay
This protocol describes a general method for determining total polyphosphate concentration using enzymatic hydrolysis followed by colorimetric detection of the resulting orthophosphate.
1. Enzymatic Hydrolysis
-
Prepare a reaction mixture containing the sample, an appropriate buffer (e.g., Tris-HCl, pH 7.5), and an exopolyphosphatase enzyme that hydrolyzes polyphosphate to orthophosphate.[10][11]
-
To account for short-chain polyphosphates, a combination of exopolyphosphatase and inorganic pyrophosphatase can be used.[10]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete hydrolysis.
2. Orthophosphate Detection (Malachite Green Assay)
-
Prepare a Malachite Green reagent solution containing malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.
-
Add the Malachite Green reagent to the reaction mixture from the hydrolysis step.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[21]
-
Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).
3. Quantification
-
Prepare a standard curve using known concentrations of a phosphate standard.
-
Determine the concentration of phosphate in the samples by comparing their absorbance to the standard curve.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | ng/mL to pg/mL range.[1][5] | High sensitivity and selectivity.[1] | High instrument cost, potential for matrix effects.[2][20] |
| Ion Chromatography (IC) | Ion exchange separation with conductivity detection.[8] | µg/mL to ng/mL range.[9] | Robust, can analyze multiple anions simultaneously. | Lower sensitivity than LC-MS/MS, potential for interference from co-eluting ions.[8][22] |
| Enzymatic Assays | Enzymatic conversion of this compound to a detectable product.[6][10] | µM range.[6] | High throughput, relatively low cost. | Indirect measurement, potential for interference from other phosphates or enzyme inhibitors.[6][7] |
| HPLC-UV | Chromatographic separation with UV detection.[12] | µg/mL range. | Widely available instrumentation. | Lower sensitivity and selectivity compared to MS detection, may require derivatization.[13] |
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: A logical approach to troubleshooting inaccurate results.
References
- 1. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic quantification and length determination of polyphosphate down to a chain length of two - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC analysis of uridine this compound sugars: decreased concentrations of uridine this compound galactose in erythrocytes and cultured skin fibroblasts from classical galactosemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Analysis of Amorphous Phosphates Using HighPerformance Liquid Chromatography | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. poor phosphate peaks-Ion chromatography with suppression - Chromatography Forum [chromforum.org]
- 16. nestgrp.com [nestgrp.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Ion Chromatograph Common problems [en.sheng-han.com]
- 19. biotage.com [biotage.com]
- 20. Chemical QuantArray: A Quantitative Tool for Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing buffer conditions in studies involving diphosphate-related enzymes, such as pyrophosphatases, kinases, and polymerases.
Frequently Asked Questions (FAQs)
Q1: Why is buffer pH so critical for my this compound-related enzyme assay?
The pH of the reaction buffer is a critical factor that directly influences enzyme activity.[1][2] Every enzyme has a specific, narrow pH range at which it exhibits maximum activity, known as the optimal pH.[2] Deviations from this optimum can lead to a significant reduction in reaction velocity or even irreversible denaturation of the enzyme.[1] For this compound-related enzymes, pH can affect the ionization state of amino acid residues in the active site, the charge of the this compound substrate, and the binding of essential metal cofactors.[2][3]
Q2: How do I determine the optimal pH for my specific enzyme?
The optimal pH for an enzyme must be determined experimentally.[4] This is typically done by measuring the enzyme's activity across a wide range of pH values while keeping all other conditions (e.g., temperature, substrate concentration, ionic strength) constant.[4][5] A series of buffers with overlapping pH ranges should be used to create a pH-rate profile. Plotting the reaction rate against pH will reveal a curve, with the peak indicating the optimal pH for the enzyme under those conditions.[4][6]
Q3: Which buffer should I choose for my experiment?
The choice of buffer is crucial and depends on several factors:
-
Optimal pH: Select a buffer whose pKa is as close as possible (ideally within 1 pH unit) to your target experimental pH.[7]
-
Metal Ion Chelation: Many this compound-related enzymes require divalent metal ions like Mg²⁺ or Zn²⁺ for activity.[3][8] Buffers like phosphate and citrate can chelate these ions, potentially inhibiting the reaction.[9][10] Tris buffers can also interfere with some metal ions.[11][12]
-
Biochemical Inertness: "Good's buffers," such as HEPES, MOPS, and PIPES, are zwitterionic buffers designed to be biochemically inert, with minimal metal binding and membrane permeability, making them excellent choices for many biological assays.[7][13][14]
-
Assay Method: Ensure the buffer does not interfere with your detection method. For example, some buffers have high absorbance in the UV range, which can interfere with spectrophotometric assays.[13][14]
Q4: My enzyme is a known metalloenzyme, but activity is low. Could the buffer be the issue?
Yes. If your enzyme requires metal ions, your buffer choice is a likely culprit.
-
Phosphate Buffers: These are known to be inhibitory for some metalloenzymes and phosphatases as phosphate can chelate divalent cations or act as a product inhibitor.[10]
-
Citrate Buffers: Citrate is a strong chelator of metal ions and should be used with caution.[9]
-
Tris Buffers: While widely used, Tris can also interact with certain metal ions.[11][12]
Consider switching to a "Good's buffer" like HEPES or MOPS, which are specifically designed to have low metal-binding capabilities.[7][12]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing buffer pH for enzyme assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect pH: The buffer pH may be outside the enzyme's optimal range.[15] | Verify the pH of your buffer solution with a calibrated pH meter at the experimental temperature.[16] Perform a pH-rate profile to determine the optimal pH. |
| Buffer Interference: The buffer itself may be inhibiting the enzyme (e.g., phosphate inhibiting a kinase) or chelating essential metal cofactors.[10][11] | Switch to an alternative buffer system, such as a "Good's buffer" (e.g., HEPES, MOPS), known for being biochemically inert.[9][10] | |
| Improper Reagent Temperature: Using ice-cold buffers can significantly slow down or stop enzyme activity.[16][17] | Ensure all assay components, especially the buffer, are pre-warmed to the correct reaction temperature before starting the experiment.[15][17] | |
| Inconsistent Results Between Replicates | Poor Pipetting Technique: Inaccurate or inconsistent pipetting leads to variations in component concentrations. | Use calibrated pipettes, ensure solutions are homogenous before aliquoting, and avoid introducing air bubbles.[17] |
| Temperature Fluctuations: Inconsistent temperature across wells or during the assay can alter enzyme activity.[16] | Use a water bath or incubator to maintain a constant temperature. For microplate assays, be aware of "edge effects" where evaporation can alter concentrations.[15] | |
| pH Shifts During the Assay | Insufficient Buffering Capacity: The buffer concentration may be too low to resist pH changes caused by the reaction itself (e.g., release of protons). | Increase the buffer concentration. Ensure your chosen buffer has a pKa close to the assay pH for maximum buffering capacity. |
| Temperature Effects on Buffer pKa: The pKa of some buffers, like Tris, is highly sensitive to temperature changes.[18] | Select a buffer with a low change in pKa with temperature (e.g., HEPES) or prepare and pH the buffer at the final assay temperature.[11][18] |
Data Summary
Optimal pH for Various this compound-Related Enzymes
The optimal pH for an enzyme can vary based on its source, substrate, and assay conditions. The table below provides a summary of reported pH optima for several inorganic pyrophosphatases.
| Enzyme | Source Organism | Optimal pH | Divalent Cation | Reference |
| Inorganic Pyrophosphatase | Thermococcus onnurineus NA1 | 9.0 | Mg²⁺ | [19] |
| Inorganic Pyrophosphatase | Thermococcus onnurineus NA1 | 6.0 | Ni²⁺ | [19] |
| Inorganic Pyrophosphatase | Sulfolobus islandicus | 6.0 | Mg²⁺ | [19] |
| Inorganic Pyrophosphatase | Pyrococcus horikoshii OT3 | 7.5 | Mg²⁺ | [20] |
| Inorganic Pyrophosphatase | Sulfolobus acidocaldarius | 6.5 | - | [21] |
| Alkaline Phosphatase (PPase activity) | Bovine Pulp | 8.5 | Mg²⁺ | [22] |
| Inorganic Pyrophosphatase | E. coli | 6.0 - 10.0 (range studied) | Mg²⁺ | [3][23] |
| Thermostable Inorganic Pyrophosphatase | Thermococcus litoralis | 8.5 (assay condition) | Mg²⁺ | [24] |
Visualizations & Workflows
Diagram 1: Workflow for Determining Optimal Buffer pH
Caption: A generalized workflow for the experimental determination of an enzyme's optimal pH.
Diagram 2: Troubleshooting Low Enzyme Activity
Caption: A decision tree to guide troubleshooting efforts for low enzyme activity.
Experimental Protocols
Protocol 1: Determination of an Enzyme's pH Optimum
This protocol outlines a general method for determining the pH at which an enzyme exhibits maximum activity.
1. Materials:
-
Enzyme of interest (purified)
-
Substrate (e.g., inorganic pyrophosphate)
-
Divalent cation cofactor solution (if required, e.g., 100 mM MgCl₂)
-
A series of 1 M buffer stocks with overlapping pH ranges (e.g., Citrate pH 4-6, MES pH 5.5-7, HEPES pH 7-8.5, Tris-HCl pH 7.5-9, AMPSO pH 8.5-10).
-
Assay stop solution (if required, e.g., strong acid or base).
-
Detection reagent (e.g., malachite green for phosphate detection).
-
Spectrophotometer or plate reader.
2. Procedure:
-
Buffer Preparation: Prepare a series of reaction buffers at your desired final concentration (e.g., 50 mM) across the desired pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). Use the appropriate buffer stock for each pH range.
-
pH Verification: Crucially, measure and adjust the pH of each buffer at the temperature you will perform the assay at, as buffer pKa can be temperature-dependent.[18]
-
Reaction Mix Preparation: For each pH point, prepare a master mix containing the reaction buffer, substrate, and any necessary cofactors.
-
Initiate Reaction: Pre-warm the reaction mixes to the assay temperature. Initiate the reaction by adding a fixed amount of enzyme to each tube or well. Mix gently.
-
Incubation: Incubate the reactions for a fixed period of time, ensuring the reaction remains in the linear range (initial velocity).
-
Stop Reaction: Terminate the reaction by adding the stop solution (if applicable).
-
Detection: Add the detection reagent and allow color to develop as per the reagent protocol.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Convert absorbance readings to product concentration using a standard curve. Plot the rate of reaction (product formed per unit time) against the pH. The peak of this curve represents the enzyme's optimal pH under these specific conditions.[6]
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Good's buffers - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Buffers for Biochemical Reactions [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the Family I inorganic pyrophosphatase from Pyrococcus horikoshii OT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An extremely stable inorganic pyrophosphatase purified from the cytosol of a thermoacidophilic archaebacterium, Sulfolobus acidocaldarius strain 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inorganic pyrophosphatase activity of purified bovine pulp alkaline phosphatase at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Catalysis by Escherichia coli inorganic pyrophosphatase: pH and Mg2+ dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to Phosphate Donors in Kinase Assays: ATP vs. Diphosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling and drug discovery, kinase assays are a cornerstone for understanding enzyme function and identifying novel therapeutics. The vast majority of these assays rely on adenosine triphosphate (ATP) as the universal phosphate donor. However, a select group of kinases can utilize alternative phosphate donors, such as inorganic pyrophosphate (PPi) and adenosine diphosphate (ADP). This guide provides an objective comparison of ATP, PPi, and ADP as phosphate donors in kinase assays, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate assay conditions for their specific kinase of interest.
ATP: The Canonical Phosphate Donor
Adenosine triphosphate (ATP) is the primary energy currency of the cell and the most common phosphate donor for the vast majority of the kinome.[1][2] Its high phosphoryl transfer potential makes it an efficient substrate for kinases, driving the phosphorylation of a wide array of proteins, lipids, and other molecules.[3]
This compound Donors: Niche Players with Unique Characteristics
While less common, some kinases have evolved to utilize this compound molecules like inorganic pyrophosphate (PPi) or adenosine this compound (ADP) as their phosphate donor. This variation is often observed in specific metabolic pathways and in certain organisms, including some bacteria, archaea, and protists.[4][5]
Inorganic Pyrophosphate (PPi)
Several kinases, most notably PPi-dependent phosphofructokinase (PPi-PFK) and certain members of the ribokinase family, utilize PPi.[4][6] The use of PPi is particularly interesting from a bioenergetic perspective, as PPi is a byproduct of many biosynthetic reactions.[6]
Adenosine this compound (ADP)
ADP-dependent kinases, such as ADP-dependent glucokinase (ADPGK), represent another class of enzymes that deviate from the ATP-centric paradigm.[1] These enzymes catalyze the transfer of the terminal phosphate from ADP to their substrates.
Quantitative Comparison of Phosphate Donors
The choice of phosphate donor can significantly impact the kinetic parameters of a kinase reaction. The following table summarizes a comparison of ATP and PPi for phosphofructokinase (PFK) from Clostridium thermocellum, and presents data for a PPi-specific ribokinase family member (TM0415) and an ADP-dependent glucokinase (ADPGK).
| Phosphate Donor | Kinase | Substrate | Km / K0.5 (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| ATP | ATP-dependent Phosphofructokinase (C. thermocellum) | Fructose-6-Phosphate | 9.26 | 14.5 | 1.57 | [7][8] |
| PPi | PPi-dependent Phosphofructokinase (C. thermocellum) | Fructose-6-Phosphate | < 0.62 | > 156 | > 251.6 | [7][8] |
| PPi | Ribokinase family member (TM0415) | myo-inositol | < 0.015 | ~0.178 (9.5 s-1) | > 11.87 | [4] |
| ATP | Ribokinase family member (TM0415) | myo-inositol | No Activity | No Activity | No Activity | [4] |
| ADP | Ribokinase family member (TM0415) | myo-inositol | No Activity | No Activity | No Activity | [4] |
| ADP | ADP-dependent Glucokinase (human, recombinant) | Glucose | High Affinity | - | - | [1] |
| ATP | ADP-dependent Glucokinase (human, recombinant) | Glucose | No Activity | No Activity | No Activity | [1] |
Note: The data for ADP-dependent glucokinase indicates high affinity but does not provide specific Km and Vmax values in the cited source.
Experimental Protocols
Accurate comparison of phosphate donors requires robust and well-defined experimental protocols. Below are methodologies for assessing kinase activity with different phosphate donors.
General In Vitro Kinase Assay (Radiometric)
This traditional and highly sensitive method can be adapted to compare different phosphate donors by replacing [γ-32P]ATP with the appropriate labeled donor, if available, or by using a coupled assay to detect the product.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate (protein or peptide), a buffer with appropriate pH and cofactors (e.g., Mg2+), and the phosphate donor (ATP, PPi, or ADP). For radiometric assays, [γ-32P]ATP is commonly used.[9]
-
Initiation and Incubation: Initiate the reaction by adding the kinase or the phosphate donor. Incubate the mixture at the optimal temperature for a defined period.
-
Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.[10]
-
Detection: For radiometric assays, the phosphorylated substrate is separated from the unreacted radiolabeled donor (e.g., by washing the membrane) and the amount of incorporated radioactivity is quantified using a scintillation counter.[11] For non-radiometric assays, product formation can be detected using various methods, such as luminescence-based ATP depletion assays (for ATP donors) or antibody-based detection of the phosphorylated product.[2][12]
Comparative Kinase Assay using LC-MS for PPi-dependent Kinase
This method allows for the direct measurement of product formation and is particularly useful for confirming the specificity of kinases for non-canonical phosphate donors.
Protocol Outline (adapted from a study on a PPi-dependent ribokinase): [4]
-
Reaction Mixture Preparation: Prepare separate reaction mixtures for each phosphate donor to be tested (e.g., ATP, ADP, PPi). Each mixture (100 µL) should contain:
-
Purified kinase (e.g., 5 µg of TM0415)
-
Substrate (e.g., 6 mM myo-inositol)
-
Phosphate donor (5 mM ATP, 5 mM ADP, or 5 mM PPi)
-
MgCl2 (10 mM)
-
Buffer (e.g., 100 mM ammonium acetate, pH 6.65)
-
-
Reaction Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 85°C for TM0415) for a specific time (e.g., 5 minutes).
-
Product Analysis by LC-MS: Analyze the reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the phosphorylated product. The product can be identified by its specific mass-to-charge ratio (m/z).[4]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Current status and progress of research on the ADP-dependent glucokinase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.br [promega.com.br]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Identification of a pyrophosphate-dependent kinase and its donor selectivity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolysis - Wikipedia [en.wikipedia.org]
- 6. Essential role of pyrophosphate homeostasis mediated by the pyrophosphate-dependent phosphofructokinase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrophosphate as allosteric regulator of ATP-phosphofructokinase in Clostridium thermocellum and other bacteria with ATP- and PPi-phosphofructokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Diphosphate as a Biomarker for Metabolic Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic stress, a state of cellular imbalance resulting from conditions such as hypoxia, nutrient deprivation, or intense physical exertion, triggers a cascade of physiological responses. The identification of reliable biomarkers to monitor this state is crucial for disease diagnosis, prognosis, and the development of effective therapeutic interventions. While lactate, the lactate-to-pyruvate ratio, and the cellular ATP/ADP ratio are established indicators of metabolic stress, emerging evidence suggests that diphosphate (inorganic pyrophosphate or PPi) may also serve as a valuable biomarker. This guide provides a comprehensive comparison of this compound with other key metabolic stress biomarkers, supported by experimental data and detailed methodologies.
This compound: A Regulator of Metabolism and Mineralization
Inorganic pyrophosphate (PPi) is a molecule central to numerous cellular processes. It is produced in vast quantities as a byproduct of biosynthetic reactions, including the synthesis of DNA, RNA, and proteins. While not a direct energy currency in the same way as ATP, the hydrolysis of PPi into two phosphate molecules (Pi) by pyrophosphatases is a highly exergonic reaction. This process provides a strong thermodynamic driving force, ensuring that many essential biosynthetic pathways proceed to completion.
Beyond its role in driving anabolic reactions, extracellular PPi is a potent inhibitor of soft tissue calcification, a pathological process that can be exacerbated by metabolic stress. Dysregulation of PPi homeostasis has been linked to several metabolic and genetic disorders, suggesting its potential as a systemic biomarker of metabolic dysregulation.
Comparative Analysis of Metabolic Stress Biomarkers
The following table summarizes the quantitative data for this compound and other commonly used biomarkers of metabolic stress. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from various studies under different experimental conditions.
| Biomarker | Normal Physiological Range (Plasma/Blood) | Conditions Associated with Altered Levels | Key Advantages | Key Limitations |
| This compound (PPi) | 1.4 - 7.4 µM[1][2] | Ectopic calcification disorders (e.g., PXE, GACI), potentially diabetes and exercise-induced stress.[3][4][5] | Stable molecule, reflects both biosynthetic activity and mineralization potential. | Less established for general metabolic stress; primary association is with calcification disorders. |
| Lactate | 0.5 - 2.2 mM | Hypoxia, sepsis, intense exercise, mitochondrial dysfunction, diabetes.[6][7][8] | Widely used and well-established, rapid to measure. | Can be elevated due to non-hypoxic causes (e.g., increased glycolysis).[6] |
| Lactate/Pyruvate Ratio | < 15-25 | Tissue hypoxia, impaired mitochondrial metabolism.[6] | More specific for anaerobic metabolism than lactate alone.[6] | Pyruvate is less stable and more difficult to measure accurately. |
| ATP/ADP Ratio (Cellular) | Typically >10 in healthy cells[9] | Hypoxia, ischemia, mitochondrial dysfunction, apoptosis.[9][10] | Direct indicator of cellular energy status.[9][11][12][13] | Requires invasive tissue sampling or specialized cellular assays; not routinely measured in plasma. |
| Oxidative Stress Markers (e.g., 8-iso-PGF2α, MDA) | Variable depending on the marker | Metabolic syndrome, diabetes, inflammation, neurodegenerative diseases.[14][15][16][17][18] | Reflects cellular damage from reactive oxygen species. | Can be influenced by diet and other lifestyle factors; less specific to a single metabolic pathway. |
Signaling Pathways and Experimental Workflows
This compound Metabolism and its Role in Metabolic Homeostasis
Extracellular this compound levels are tightly regulated by a balance between its production from ATP by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and its degradation into phosphate by tissue-nonspecific alkaline phosphatase (TNAP). This pathway is crucial for preventing pathological calcification and is influenced by systemic metabolic conditions.
Experimental Workflow for this compound Quantification
The enzymatic determination of plasma this compound is a sensitive and specific method. The following workflow outlines the key steps in this process.
Comparison of Metabolic Stress Pathways
Metabolic stress leads to distinct shifts in cellular energy metabolism. The interplay between glycolysis, the TCA cycle, and oxidative phosphorylation determines the levels of key biomarkers.
Experimental Protocols
Enzymatic Quantification of Plasma this compound (PPi)
This protocol is adapted from methods utilizing UDPG pyrophosphorylase.
Materials:
-
Plasma collected in EDTA tubes.
-
Perchloric acid (PCA), 0.6 M.
-
Potassium carbonate (K2CO3), 2 M.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Uridine-5'-triphosphate (UTP).
-
Glucose-1-phosphate.
-
UDPG pyrophosphorylase.
-
Phosphoglucomutase.
-
Glucose-6-phosphate dehydrogenase.
-
NADP+.
-
PPi standard solutions.
-
Fluorometer or spectrophotometer.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of ice-cold 0.6 M PCA.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is between 7.0 and 7.5.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing assay buffer, UTP, glucose-1-phosphate, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Add the prepared sample or PPi standard to the reaction mixture.
-
Initiate the reaction by adding UDPG pyrophosphorylase.
-
The reaction cascade leads to the reduction of NADP+ to NADPH.
-
-
Detection:
-
Measure the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance (at 340 nm) due to NADPH formation.
-
-
Quantification:
-
Calculate the PPi concentration in the sample by comparing the rate of NADPH formation to a standard curve generated with known PPi concentrations.
-
Determination of Plasma Lactate and Pyruvate
This protocol outlines a common enzymatic method for lactate and pyruvate measurement.
Materials:
-
Plasma collected in sodium fluoride/potassium oxalate tubes.
-
Perchloric acid (PCA), 0.6 M.
-
Potassium carbonate (K2CO3), 2 M.
-
For Lactate: Glycine-hydrazine buffer, NAD+, Lactate Dehydrogenase (LDH).
-
For Pyruvate: Tris buffer, NADH, Lactate Dehydrogenase (LDH).
-
Lactate and pyruvate standard solutions.
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Deproteinize plasma samples with PCA and neutralize with K2CO3 as described for PPi quantification.
-
-
Lactate Assay:
-
In a glycine-hydrazine buffer containing NAD+, add the prepared sample.
-
Measure the baseline absorbance at 340 nm.
-
Add LDH to initiate the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.
-
Measure the change in absorbance at 340 nm.
-
-
Pyruvate Assay:
-
In a Tris buffer containing NADH, add the prepared sample.
-
Measure the baseline absorbance at 340 nm.
-
Add LDH to initiate the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.
-
Measure the decrease in absorbance at 340 nm.
-
-
Quantification:
-
Calculate lactate and pyruvate concentrations based on the change in absorbance compared to standard curves.
-
Quantification of the ATP/ADP Ratio in Cell Lysates
This protocol is based on a commercially available luciferase-based assay.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
ATP and ADP standard solutions.
-
Luciferase-based ATP/ADP ratio assay kit (containing cell lysis buffer, luciferase, luciferin, and ADP-converting enzyme).
-
Luminometer.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells under desired experimental conditions.
-
Wash cells with PBS.
-
Lyse the cells using the buffer provided in the kit to release ATP and ADP.
-
-
ATP Measurement:
-
Add the luciferase/luciferin reagent to the cell lysate.
-
Immediately measure the luminescence (RLU A), which is proportional to the ATP concentration.
-
-
ADP Measurement:
-
To the same well, add the ADP-converting enzyme, which converts ADP to ATP.
-
After a short incubation, measure the luminescence again (RLU B).
-
-
Calculation:
-
The ADP concentration is proportional to (RLU B - RLU A).
-
Calculate the ATP/ADP ratio.
-
Conclusion
This compound holds promise as a biomarker of metabolic stress, particularly in conditions involving altered biosynthetic activity and mineralization. While established biomarkers such as lactate, the lactate/pyruvate ratio, and the ATP/ADP ratio provide critical insights into cellular energy status, PPi offers a unique perspective on the interplay between metabolism and tissue homeostasis. Further research, especially direct comparative studies, is needed to fully validate the utility of this compound as a routine biomarker for a broader range of metabolic stress conditions in research and drug development. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to incorporate the analysis of this compound and other key metabolic biomarkers into their studies.
References
- 1. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of food, fasting, and exercise on plasma pyrophosphate levels and ENPP1 activity in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Lactate metabolism in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Imaging changes in the cytosolic ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mohsinalsaleh.com [mohsinalsaleh.com]
- 16. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Systemic markers of oxidative stress in relation to metabolic syndrome components - PMC [pmc.ncbi.nlm.nih.gov]
Diphosphate vs. Bisphosphate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biochemistry and pharmacology, the distinction between diphosphate and bisphosphate moieties is fundamental, dictating the biological activity and therapeutic potential of numerous essential molecules. While both terms denote the presence of two phosphate groups, their specific arrangement leads to vastly different chemical properties and, consequently, distinct roles in biological systems. This guide provides an objective comparison of the biological activities of this compound and bisphosphate compounds, supported by experimental data, to illuminate their unique functions and therapeutic applications.
Chemical Distinction: The Pyrophosphate Bridge
The core difference between a this compound and a bisphosphate lies in the connectivity of the phosphate groups.
-
This compound: In a this compound, two phosphate groups are linked together by a phosphoanhydride bond, forming a pyrophosphate group (-P-O-P-). A prime example is Adenosine this compound (ADP), a key player in cellular energy metabolism.[1] This high-energy bond is central to the role of diphosphates in energy transfer.[2]
-
Bisphosphate: In a bisphosphate, two separate phosphate groups are attached to different atoms within the same molecule.[1] A classic example from biochemistry is Fructose-1,6-bisphosphate, an intermediate in the glycolysis pathway.[3] In the realm of therapeutics, bisphosphonates are a major class of drugs used to treat bone disorders.[4]
Comparative Biological Activity
The structural variance between diphosphates and bisphosphates translates into profoundly different biological activities. Diphosphates are typically involved in dynamic energy transfer and signaling cascades, while the stability of the bisphosphate structure lends itself to roles as metabolic intermediates and potent enzyme inhibitors.
The Role of Diphosphates in Cellular Energetics and Signaling
Adenosine this compound (ADP): The Currency of Cellular Energy
ADP is central to the cell's energy economy through the ATP-ADP cycle. The hydrolysis of Adenosine Triphosphate (ATP) to ADP and inorganic phosphate (Pi) releases energy that powers a vast array of cellular processes.[5][6] Conversely, ADP is re-phosphorylated to ATP during cellular respiration and photosynthesis, thus storing energy for future use.[5]
Beyond its role in energy metabolism, ADP also functions as an important signaling molecule, particularly in platelet activation. Upon vascular injury, ADP is released from dense granules of platelets and binds to P2Y receptors on the surface of other platelets, initiating a signaling cascade that leads to platelet aggregation and blood clot formation.
Diphosphoinositol Polyphosphates (PP-InsPs): Novel Signaling Messengers
Diphosphoinositol polyphosphates are a class of signaling molecules characterized by one or more pyrophosphate groups attached to an inositol ring.[7] These molecules are involved in a wide range of cellular processes, including apoptosis, vesicle trafficking, and the cellular stress response.[7] One of their proposed mechanisms of action is the non-enzymatic pyrophosphorylation of proteins, a novel post-translational modification.[7]
The Potent Inhibitory Activity of Bisphosphonates
Bisphosphonates are synthetic analogs of pyrophosphate where a central oxygen atom is replaced by a carbon atom, creating a non-hydrolyzable P-C-P backbone.[8] This structural stability is key to their therapeutic efficacy, particularly in the treatment of bone diseases such as osteoporosis and Paget's disease.[4]
Mechanism of Action: Inhibition of Farnesyl this compound Synthase (FPPS)
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of farnesyl this compound synthase (FPPS), a key enzyme in the mevalonate pathway.[4][9] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[9] By inhibiting FPPS, N-BPs disrupt the prenylation of these proteins in osteoclasts, the cells responsible for bone resorption. This disruption leads to osteoclast inactivation and apoptosis, thereby reducing bone loss.[9]
Quantitative Analysis of FPPS Inhibition
The potency of various nitrogen-containing bisphosphonates as inhibitors of human FPPS has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) values provide a clear measure of their comparative efficacy.
| Bisphosphonate | Initial IC₅₀ (nM) | Final IC₅₀ (nM) (after 10 min preincubation) |
| Zoledronate | 40.0 | 4.1 |
| Risedronate | 18.0 | 5.7 |
| Ibandronate | 1000 | 25 |
| Alendronate | 2250 | 260 |
| Pamidronate | 1900 | 353 |
Data sourced from Dunford, J. E., et al. (2001). Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242 and Kavanagh, K. L., et al. (2006). Proteins: Structure, Function, and Bioinformatics, 64(4), 1017-1024.[9][10]
Experimental Protocols
Farnesyl this compound Synthase (FPPS) Activity Assay
A common method to determine the inhibitory activity of bisphosphonates on FPPS is a radiochemical assay.
Principle: This assay measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl this compound (FPP) in the presence of the allylic substrate geranyl this compound (GPP) and the enzyme FPPS. The amount of radioactivity incorporated into the FPP product is inversely proportional to the inhibitory activity of the tested compound.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), recombinant human FPPS, and the bisphosphonate inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific time (e.g., 10 minutes) to allow for potential time-dependent inhibition.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates, [¹⁴C]-IPP and GPP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Product Extraction: The reaction is stopped by the addition of a quenching solution (e.g., a saturated NaCl solution). The lipid products, including the radiolabeled FPP, are extracted using an organic solvent (e.g., butanol or a chloroform:methanol mixture).
-
Quantification: The organic phase containing the radiolabeled FPP is transferred to a scintillation vial, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To further illustrate the distinct roles of diphosphates and bisphosphates, the following diagrams depict their involvement in key biological pathways.
Caption: The ATP-ADP cycle illustrating the central role of diphosphates in cellular energy transfer.
Caption: Inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.
Conclusion
The distinction between this compound and bisphosphate structures is a clear determinant of their biological function. Diphosphates, with their high-energy pyrophosphate bond, are integral to the dynamic processes of energy transfer and cellular signaling. In contrast, the stable, non-hydrolyzable nature of the bisphosphonate backbone makes it an ideal scaffold for potent enzyme inhibitors, as exemplified by the clinical success of bisphosphonate drugs in treating bone disorders. For researchers and drug development professionals, a thorough understanding of these structural and functional differences is paramount for the rational design of novel therapeutics that target phosphate-binding proteins and enzymes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. study.com [study.com]
- 3. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine this compound - Wikipedia [en.wikipedia.org]
- 6. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 7. Diphosphoinositol Polyphosphates: What are the Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Diphosphate Detection Kits for Researchers and Drug Development Professionals
An essential guide to selecting the optimal diphosphate (PPi) detection assay for your research needs, this document provides a detailed comparison of commercially available kits. We objectively evaluate key performance metrics, outline experimental protocols, and visualize the underlying detection mechanisms to empower informed decision-making in your scientific endeavors.
Inorganic pyrophosphate (PPi) is a pivotal molecule in numerous biological processes, including DNA replication, protein synthesis, and bone metabolism. Consequently, the accurate quantification of PPi is critical in various fields of research and drug development. A diverse array of commercial kits is available, each employing distinct detection technologies with inherent advantages and limitations. This guide provides a comparative analysis of prominent this compound detection kits, focusing on their underlying principles, performance characteristics, and experimental workflows.
Performance Characteristics of this compound Detection Kits
The selection of an appropriate PPi detection kit is contingent on experimental requirements such as sensitivity, sample throughput, and the presence of interfering substances. The following table summarizes the key quantitative data for a selection of commercially available kits, categorized by their detection method.
| Kit Name (Manufacturer) | Detection Method | Detection Limit | Dynamic Range | Assay Time | Signal Output |
| Bioluminescent Assays | |||||
| PPiLight™ Inorganic Pyrophosphate Assay (Lonza) | ATP Sulfurylase/Luciferase | 0.02 µM[1] | Up to 10 µM[1] | ~60 minutes[2][3] | Luminescence |
| Fluorometric Assays | |||||
| Pyrophosphate Assay Kit (Fluorometric) (Abcam, ab112155) | Proprietary PPi Sensor | ~1 µM | 0.1 µM - 100 µM | 10 - 30 minutes | Fluorescence (Ex/Em = 316/456 nm) |
| PiPer™ Pyrophosphate Assay Kit (Invitrogen) | Enzyme-coupled (Amplex® Red) | 0.4 µM[4] | Not specified | ~30 minutes or longer[5] | Fluorescence (Ex/Em = 563/587 nm)[4] |
| Pyrophosphate Assay Kit (MAK168) (Sigma-Aldrich) | Fluorogenic PPi Sensor | Not specified | 0.1 µM - 100 µM | 10 - 30 minutes[6] | Fluorescence (Ex/Em = 316/456 nm)[6] |
| Pyrophosphate Assay Kit (Cell Biolabs, MET-5159) | Enzyme-coupled (Fluorometric Probe) | 4 µM[7] | Not specified | 30 minutes[7] | Fluorescence |
| Colorimetric Assays | |||||
| PiPer™ Pyrophosphate Assay Kit (Invitrogen) | Enzyme-coupled (Resorufin) | 2 µM[4] | Not specified | ~30 minutes or longer[5] | Absorbance (576 nm)[5] |
| QuantiChrom™ Pyrophosphatase Assay Kit (BioAssay Systems, DPPT-100) | Malachite Green | Not specified | 1.0 - 20 U/L (enzyme activity) | 60 minutes[8] | Absorbance (620 nm)[8] |
Signaling Pathways and Experimental Workflows
The underlying biochemical reactions and procedural steps vary significantly between different types of PPi detection assays. Understanding these differences is crucial for troubleshooting and optimizing experimental outcomes.
Bioluminescent Detection: ATP Sulfurylase/Luciferase Pathway
Bioluminescent assays, such as the PPiLight™ kit from Lonza, offer high sensitivity. The detection principle is a two-step enzymatic reaction. First, ATP sulfurylase catalyzes the conversion of PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). The newly synthesized ATP then acts as a substrate for firefly luciferase, which, in the presence of luciferin and oxygen, produces a quantifiable light signal directly proportional to the initial PPi concentration.[2][3][9]
Fluorometric Detection: Enzyme-Coupled Pathway
The Invitrogen PiPer™ Pyrophosphate Assay Kit is an example of an enzyme-coupled fluorometric assay. In this multi-step pathway, inorganic pyrophosphatase first hydrolyzes PPi into two molecules of inorganic phosphate (Pi). Subsequently, in the presence of maltose, maltose phosphorylase converts Pi into glucose-1-phosphate and glucose. The glucose is then oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂). Finally, the H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.[5][10]
Direct Fluorometric Detection with a Proprietary Sensor
Certain kits, such as those from Abcam (ab112155) and Sigma-Aldrich (MAK168), utilize a proprietary fluorogenic sensor that directly interacts with PPi. This interaction leads to a proportional increase in fluorescence intensity, offering a more direct and potentially faster detection method compared to multi-step enzyme-coupled assays.
Experimental Protocols
The following sections provide a generalized overview of the experimental procedures for each class of PPi detection assay. For detailed, step-by-step instructions, always refer to the manufacturer's product manual.
General Protocol for Bioluminescent Assays
-
Reagent Preparation: Reconstitute the lyophilized PPiLight™ converting and detection reagents with the provided reconstitution buffer. Allow the reagents to equilibrate to room temperature for at least 15 minutes.[2]
-
Sample Preparation: Prepare samples and PPi standards in a 96-well plate. Include a negative control (blank).
-
Reaction Incubation: Add the PPiLight™ converting reagent to each well and incubate at room temperature for 30 minutes. This step converts PPi to ATP.[2]
-
Signal Generation: Add the PPiLight™ detection reagent to each well and incubate for an additional 30 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence using a luminometer.
General Protocol for Enzyme-Coupled Fluorometric Assays
-
Reagent Preparation: Prepare a 1X reaction buffer and working solutions of the various enzymes and substrates as per the kit manual. A key step is the preparation of the Amplex® Red reagent working solution, which should be protected from light.[5]
-
Sample and Standard Preparation: Prepare a standard curve of PPi in 1X reaction buffer. Add samples and standards to a 96-well plate.
-
Reaction Initiation: Add the working solution containing the enzyme cascade and Amplex® Red reagent to each well to start the reaction.
-
Incubation: Incubate the plate for 30 minutes or longer at 37°C, protected from light. The assay is continuous, allowing for kinetic measurements.[5]
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 563/587 nm) or absorbance (e.g., 576 nm) using a microplate reader.[4][5]
General Protocol for Direct Fluorometric Assays
-
Reagent Preparation: Thaw all kit components to room temperature. Prepare the PPi sensor stock solution by dissolving the sensor in DMSO. Then, prepare the final assay solution by diluting the sensor stock solution in the provided assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the PPi standard in the assay buffer to create a standard curve.
-
Assay Reaction: Add the PPi standards and test samples to a 96-well plate. Add the assay solution to all wells and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 10 to 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 316/456 nm).
Concluding Remarks
The choice of a this compound detection kit should be guided by the specific demands of the research application. For high-sensitivity applications, bioluminescent assays are an excellent choice. Fluorometric assays, particularly those with direct detection mechanisms, offer a balance of sensitivity and speed, making them suitable for high-throughput screening. Colorimetric assays, while generally less sensitive, provide a cost-effective option for applications where PPi concentrations are relatively high. By carefully considering the data presented in this guide, researchers, scientists, and drug development professionals can select the most appropriate tool to advance their scientific investigations.
References
- 1. Lonza PPiLight Inorganic Pyrophosphate Assay, 500 Test 500 Tests | Buy Online | Lonza™ | Fisher Scientific [fishersci.co.uk]
- 2. takara.co.kr [takara.co.kr]
- 3. ecsci.co.kr [ecsci.co.kr]
- 4. Invitrogen™ PiPer™ Pyrophosphate or Phosphate Assay Kit | Fisher Scientific [fishersci.ca]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective pyrophosphate detection via metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Pyrophosphate Detection: A Guide to Assay Cross-Reactivity with Diphosphates
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic pyrophosphate (PPi) is crucial for a myriad of biological studies. However, the presence of structurally similar diphosphate-containing molecules, such as adenosine this compound (ADP) and guanosine this compound (GDP), raises a critical question: how specific are commercially available pyrophosphate assays? This guide provides an objective comparison of common PPi assay methodologies, supported by experimental data, to elucidate the potential for cross-reactivity and aid in the selection of the most appropriate assay for your research needs.
Inorganic pyrophosphate, a product of numerous enzymatic reactions including ATP hydrolysis and DNA and RNA polymerization, is a key analyte in various fields of life science research. Its detection is often accomplished through enzyme-coupled assays that produce a colorimetric or fluorometric signal, or through bioluminescent reactions. While manufacturers often claim high specificity for their PPi detection kits, the potential for interference from other this compound-containing molecules is a valid concern for researchers striving for accurate and reliable data.
Understanding the Landscape of Pyrophosphate Assays
Several principles are employed for the detection of PPi. The most common commercially available kits are based on one of two strategies:
-
Enzyme-Coupled Assays: These assays typically involve a series of enzymatic reactions. In a common setup, pyrophosphate is used by an enzyme such as pyruvate phosphate dikinase to generate a product that can be further converted in a cascade of reactions, ultimately producing a detectable signal (e.g., color, fluorescence). The specificity of these assays hinges on the substrate specificity of the enzymes used in the reaction cascade.
-
Bioluminescent Assays: These methods often utilize the enzyme ATP sulfurylase to convert PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). The newly formed ATP is then detected using the firefly luciferase-luciferin system, which produces light in direct proportion to the amount of PPi. The specificity here is largely dependent on the ability of ATP sulfurylase to exclusively use PPi as a substrate.
Cross-Reactivity with Other Diphosphates: An Experimental Overview
While many commercial kits assert high specificity for PPi, independent studies and a closer examination of the underlying biochemistry suggest that the potential for cross-reactivity with other diphosphates like ADP and GDP should not be overlooked. The structural similarity between the pyrophosphate moiety in inorganic pyrophosphate and the this compound groups in nucleotides like ADP and GDP is the root cause of this potential interference.
To provide a clearer picture, this guide summarizes findings from both manufacturer's literature and independent research on the selectivity of PPi assays.
Quantitative Comparison of Assay Signal
The following table summarizes the relative signal generated by inorganic pyrophosphate (PPi) compared to other this compound-containing molecules in a representative fluorometric pyrophosphate assay. The data is presented as a percentage of the signal obtained with an equimolar concentration of PPi.
| Analyte | Concentration (µM) | Relative Signal (%) |
| Pyrophosphate (PPi) | 10 | 100 |
| Adenosine this compound (ADP) | 10 | < 5 |
| Guanosine this compound (GDP) | 10 | < 5 |
| Adenosine Triphosphate (ATP) | 10 | < 2 |
| Inorganic Phosphate (Pi) | 10 | < 1 |
Note: This data is a composite representation from various sources and may not reflect the performance of all commercially available kits. It is crucial to consult the specific product literature and, if necessary, perform in-house validation.
The data suggests that while there is a high degree of selectivity for PPi in many modern assays, a low level of cross-reactivity with other diphosphates can occur. For most applications, this level of interference may be negligible. However, in experimental systems with high concentrations of ADP or GDP and low levels of PPi, this cross-reactivity could lead to an overestimation of the PPi concentration.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the accuracy of PPi measurements in a specific experimental context, it is advisable to perform a cross-reactivity test. Below is a detailed protocol for a key experiment to assess the specificity of a fluorometric pyrophosphate assay.
Protocol: Specificity Assessment of a Fluorometric Pyrophosphate Assay
Objective: To determine the degree of cross-reactivity of a fluorometric pyrophosphate assay with other this compound-containing molecules (ADP and GDP).
Materials:
-
Fluorometric Pyrophosphate Assay Kit (including assay buffer, enzyme mix, and fluorescent probe)
-
Pyrophosphate (PPi) standard solution (e.g., 1 mM)
-
Adenosine this compound (ADP) solution (e.g., 1 mM)
-
Guanosine this compound (GDP) solution (e.g., 1 mM)
-
96-well black, clear-bottom microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)
-
Nuclease-free water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of dilutions for the PPi standard in assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Prepare solutions of ADP and GDP in assay buffer at a concentration equivalent to the highest concentration of the PPi standard (e.g., 10 µM). Also, prepare a blank control with only the assay buffer.
-
-
Assay Reaction Setup:
-
To the wells of the 96-well plate, add 50 µL of each PPi standard dilution, ADP solution, GDP solution, and the blank control. Prepare each condition in triplicate.
-
-
Initiation of the Reaction:
-
Prepare the reaction mix according to the manufacturer's instructions, typically by combining the assay buffer, enzyme mix, and fluorescent probe.
-
Add 50 µL of the reaction mix to each well containing the standards and test compounds.
-
-
Incubation:
-
Incubate the plate at the temperature and for the duration specified in the kit's protocol (e.g., 30-60 minutes at 37°C), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all other readings.
-
Plot the fluorescence intensity of the PPi standards against their concentrations to generate a standard curve.
-
Compare the fluorescence intensity of the ADP and GDP samples to the fluorescence intensity of the equimolar PPi standard.
-
Calculate the percentage of cross-reactivity for ADP and GDP using the following formula: (Signal of this compound / Signal of PPi) * 100
-
Visualizing the Assay Principle and Workflow
To better understand the processes involved, the following diagrams illustrate a typical enzyme-coupled pyrophosphate assay and the experimental workflow for assessing cross-reactivity.
Conclusion and Recommendations
The specificity of pyrophosphate assays is a critical consideration for obtaining accurate and reliable data. While many commercially available kits demonstrate a high degree of selectivity for PPi, the potential for low-level cross-reactivity with other this compound-containing molecules like ADP and GDP exists.
For researchers working with samples containing high concentrations of these potential interferents, it is highly recommended to:
-
Consult the manufacturer's technical data sheets for any available information on cross-reactivity.
-
Perform in-house validation experiments , such as the one described in this guide, to quantify the level of interference under your specific experimental conditions.
-
Consider alternative assay formats if significant cross-reactivity is observed. For instance, assays based on different enzymatic principles or those employing highly specific synthetic probes may offer better selectivity.
A Researcher's Guide to Validating Diphosphate-Binding Protein Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical techniques used to validate the binding specificity of proteins to diphosphate-containing ligands. Understanding the affinity and kinetics of these interactions is crucial for elucidating biological function and for the development of targeted therapeutics. We present summaries of experimental data, detailed protocols for cornerstone techniques, and visual representations of relevant biological and experimental workflows.
Comparing the Techniques: A Quantitative Overview
The choice of method for validating binding specificity depends on the specific research question, the properties of the protein and ligand, and the desired throughput. The following table summarizes key quantitative parameters obtained from different techniques for various phosphate and pyrophosphate-binding proteins. The dissociation constant (Kd) is a common measure of binding affinity, where a smaller Kd value indicates a tighter binding interaction.[1]
| Protein/Enzyme | Ligand | Technique | Parameter | Value | Reference |
| E. coli Phosphate-Binding Protein (PBP) | Phosphate | Fluorescence Spectroscopy | Kd | 0.18 µM | [2] |
| Pyrophosphate-dependent Kinase | Pyrophosphate (PPi) | Enzyme Kinetics | Km | <15 µM | [3] |
| Helicobacter pylori Pyrophosphatase | Pyrophosphate (PPi) | Enzyme Kinetics | Km | 214.4 µM | [4] |
| Protein Ligand M1 (Example) | Protein Analyte | Surface Plasmon Resonance | Kd | 5.7 nM | [5] |
| Protein Ligand M2 (Example) | Protein Analyte | Surface Plasmon Resonance | Kd | 0.54 nM | [5] |
Key Experimental Protocols for Specificity Validation
Here, we provide detailed methodologies for three widely-used techniques to assess protein-diphosphate interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the this compound-binding protein to >95% homogeneity.
-
Prepare the this compound ligand at a high concentration and purity.
-
Crucially, both protein and ligand solutions must be in an identical, well-matched buffer to minimize heats of dilution.[6] Note: Avoid using phosphate-based buffers as this will create competitive binding. Good alternatives include HEPES or Tris buffers.
-
Degas all solutions thoroughly before use to prevent air bubbles in the calorimeter.[6]
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and ligand solutions. Protein concentration can be measured by UV-Vis spectroscopy (A280) or a protein assay like BCA. Ligand concentration should be determined by weight or a suitable analytical method.
-
As a starting point, the protein concentration in the sample cell is typically 10-50 µM.[6] The ligand concentration in the syringe should be 10-20 times that of the protein.[7]
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection to account for diffusion across the syringe tip upon insertion.
-
Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the protein-ligand binding data.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[8] It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the Kd can be calculated.
Experimental Protocol:
-
Sample and Chip Preparation:
-
Prepare highly pure protein (ligand) and this compound (analyte).
-
Select a suitable sensor chip. For proteins, a CM5 chip is common for amine coupling.
-
Prepare running buffer (e.g., HBS-EP buffer) and ensure it is degassed.
-
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for amine coupling).
-
Inject the protein solution over the activated surface to achieve the desired immobilization level. The protein will covalently bind to the chip surface.
-
Deactivate any remaining active sites on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the this compound ligand in the running buffer. A typical concentration range spans at least 10-fold below and 10-fold above the expected Kd.[8]
-
Inject the this compound solutions sequentially over both the ligand and reference flow cells, starting with the lowest concentration.
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the complex is monitored.
-
-
Include a buffer-only injection (zero analyte concentration) for double referencing.
-
-
Surface Regeneration (if necessary):
-
If the ligand does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be required to strip the bound analyte and prepare the surface for the next injection. This step must be optimized to ensure it doesn't denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the experimental sensorgrams.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the kinetic constants kon and koff. The dissociation constant is calculated as Kd = koff / kon.
-
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method that measures a protein's thermal stability in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the purified protein at a suitable concentration (e.g., 2-5 µM).
-
Prepare a stock solution of the this compound ligand.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Prepare the assay buffer. The buffer choice is flexible, but consistency is key.
-
-
Assay Setup (96-well or 384-well plate):
-
In each well of a qPCR plate, add the protein solution, the assay buffer, and the fluorescent dye.
-
Add the this compound ligand at varying concentrations to different wells. Include a "no ligand" control.
-
The final reaction volume is typically small (e.g., 20-25 µL).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well. This generates a series of melting curves.
-
The midpoint of the sharp increase in fluorescence corresponds to the protein's melting temperature (Tm).
-
Calculate the Tm for each ligand concentration. The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the ligand.
-
A significant positive ΔTm indicates ligand binding and stabilization. The data can be fitted to a dose-response curve to estimate the Kd.[7]
-
Signaling Pathways Involving this compound-Binding Proteins
This compound-containing molecules like ATP and inorganic phosphate (Pi) are central to cellular signaling. Extracellular phosphate can act as a signaling molecule, triggering intracellular cascades that regulate gene expression and cellular function.
The diagram below illustrates a generalized signaling pathway initiated by extracellular phosphate. The binding of phosphate to a membrane receptor complex (which can involve type III sodium-phosphate cotransporters) can lead to the activation of the Fibroblast Growth Factor Receptor (FGFR). This, in turn, initiates the Ras-Raf-MEK-ERK kinase cascade, a common pathway in signal transduction. Activated ERK translocates to the nucleus and phosphorylates transcription factors, altering the expression of phosphate-responsive genes.
References
- 1. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the interactions of two forms of inorganic pyrophosphatase of heart mitochondria with physiological ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Effects of Diphosphate and its Non-Hydrolyzable Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of diphosphate (also known as pyrophosphate or PPi) and its non-hydrolyzable analogs, namely imidothis compound and methylenebisphosphonate. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to be an essential resource for researchers investigating phosphate metabolism, cellular signaling, and therapeutic development.
Introduction: this compound and its Stable Mimics
This compound is a simple yet crucial molecule involved in a multitude of cellular processes, from energy metabolism to cell signaling and biomineralization. Its central P-O-P phosphoanhydride bond, however, is readily cleaved by enzymes such as pyrophosphatases, making it challenging to study its direct effects. To overcome this, researchers utilize non-hydrolyzable analogs that mimic the structure of this compound but are resistant to enzymatic degradation.
This guide focuses on two primary classes of non-hydrolyzable this compound analogs:
-
Imidodiphosphates: These analogs feature a P-N-P bond, where a nitrogen atom replaces the bridging oxygen of the phosphoanhydride bond. This substitution significantly increases resistance to hydrolysis.
-
Methylenebisphosphonates: In these compounds, a carbon atom replaces the bridging oxygen, forming a P-C-P bond that is highly resistant to enzymatic cleavage.
Understanding the differential effects of this compound and its stable analogs is critical for dissecting their roles in various biological pathways and for the rational design of therapeutic agents.
Comparative Biochemical Data
The following tables summarize key quantitative data on the interaction of this compound and its non-hydrolyzable analogs with various enzymes. This data highlights the differences in their binding affinities and enzymatic processing.
Table 1: Inhibition Constants (Ki) for Family II Pyrophosphatases
| Compound | Enzyme Source | Ki | Reference |
| Imidothis compound | Streptococcus mutans | ~10 µM | [1] |
| Imidothis compound | Streptococcus gordonii | ~10 µM | [1] |
| Diphosphonates | Streptococcus mutans & gordonii | 1 - 6 mM | [1] |
Table 2: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for Pyrophosphatases
| Substrate | Enzyme Source | Km | kcat | Reference |
| Pyrophosphate (PPi) | Bovine Liver Inorganic Pyrophosphatase | 0.14 mM | 2.1 µmol Pi/min/mg | [2] |
| Imidothis compound | Bovine Liver Inorganic Pyrophosphatase | 0.12 mM | 2.2 µmol Pi/min/mg | [2] |
| Imidothis compound | Family II Pyrophosphatases | - | ~1 min-1 | [1] |
| Pyrophosphate (PPi) | Family II Pyrophosphatases | - | up to 104 s-1 | [3] |
Cellular and Physiological Effects
This compound and its analogs exert a range of effects on cellular processes, including differentiation, proliferation, and signaling.
Table 3: Effects on Osteoblast Differentiation
| Compound | Cell Type | Effect | Concentration | Reference |
| Pyrophosphate | MC3T3 pre-osteoblast | Stimulated alkaline phosphatase activity | 0.1 µM and 100 µM | [4] |
| Pyrophosphate | SAOS-2 osteosarcoma | Stimulated alkaline phosphatase activity | 100 µM | [4] |
| Pyrophosphate | MC3T3 pre-osteoblast | Increased expression of differentiation markers (COL1, ALP, OPN, OCN) | 100 µM | [4] |
While extensive quantitative data on the IC50 values for the effects of this compound analogs on cancer cell lines are still emerging, preliminary studies suggest their potential as anti-proliferative agents. Further research is needed to establish clear dose-response relationships.
Signaling Pathways
This compound and its analogs can influence several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the general mechanisms of purinergic and cAMP signaling, which are potential targets for these molecules.
Caption: General overview of the P2Y receptor signaling pathway.
References
- 1. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Urinary Diphosphate Levels: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of urinary diphosphate (pyrophosphate, PPi) as a clinical biomarker against other relevant markers for specific metabolic disorders. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons, detailed experimental data, and standardized protocols.
Urinary this compound in the Diagnosis of Kidney Stones
Inorganic pyrophosphate (PPi) is a key endogenous inhibitor of urinary crystal formation and aggregation. Consequently, its urinary concentration is a critical factor in the pathophysiology of nephrolithiasis, particularly calcium-containing stones.
Comparison with Alternative Biomarkers for Kidney Stone Risk
Urinary PPi levels are often assessed alongside other urinary analytes to evaluate the risk of kidney stone formation. The primary alternative biomarkers include urinary citrate and oxalate.
| Biomarker | Clinical Relevance in Kidney Stones | Normal Range (24-hour urine) | Pathological Range (Kidney Stone Formers) |
| Urinary this compound (PPi) | Inhibitor of calcium oxalate and calcium phosphate crystallization. Lower levels are associated with an increased risk of stone formation.[1][2] | 39 ± 19 μmol/day[3] | Some studies show similar levels to normal subjects, while others report lower excretion in certain patient subgroups.[1] For instance, one study noted a mean of 144 ± 90 μmol/day in healthy subjects versus lower levels in specific stone-forming populations.[3] |
| Urinary Citrate | A potent inhibitor of calcium stone formation by forming a soluble complex with calcium.[4][5][6] Low urinary citrate (hypocitraturia) is a significant risk factor.[4][6][7] | > 320 mg/day (often considered the lower limit of normal).[6] Optimal levels are suggested to be at least 640 mg/day.[7] | < 320 mg/day.[6] Severe hypocitraturia is defined as < 100 mg/day.[6] |
| Urinary Oxalate | A key component of the most common type of kidney stones (calcium oxalate).[2][8] High urinary oxalate (hyperoxaluria) is a strong promoter of stone formation.[8] | < 40-50 mg/day.[8][9] An increased risk is observed at levels > 25 mg/day.[9][10] | > 40-50 mg/day.[8][9] |
Experimental Protocols
This method relies on the PPi-dependent phosphorylation of a substrate, with the product being measured spectrophotometrically.
-
Sample Preparation: Centrifuge urine samples to remove sediment.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2.
-
Enzyme Mix: A solution containing ATP-sulfurylase, inorganic pyrophosphatase, and a suitable substrate (e.g., adenosine 5'-phosphosulfate).
-
Detection Reagent: A reagent that reacts with the product of the enzymatic reaction to produce a colored or fluorescent signal.
-
-
Assay Procedure:
-
Add a specific volume of the urine sample to a microplate well.
-
Add the assay buffer and enzyme mix.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Quantification: Calculate the PPi concentration based on a standard curve generated with known PPi concentrations.
This protocol utilizes citrate lyase to convert citrate into oxaloacetate and acetate. The oxaloacetate is then reduced to malate in a reaction involving malate dehydrogenase and NADH. The decrease in NADH is measured spectrophotometrically.
-
Sample Preparation: Adjust the pH of the urine sample to >7.0 with NaOH.
-
Reagent Preparation:
-
Assay Buffer: Triethanolamine buffer (pH 7.6).
-
Enzyme Mix: Containing L-malate dehydrogenase and L-lactate dehydrogenase.
-
NADH solution.
-
Citrate lyase solution.
-
-
Assay Procedure:
-
Pipette the urine sample, assay buffer, and enzyme mix into a cuvette.
-
Add the NADH solution and mix.
-
Read the initial absorbance at 340 nm.
-
Start the reaction by adding citrate lyase.
-
Incubate and read the final absorbance after the reaction is complete.
-
-
Quantification: The change in absorbance is proportional to the citrate concentration.
Urinary this compound in the Diagnosis of Hypophosphatasia
Hypophosphatasia (HPP) is a rare genetic disorder characterized by defective bone and tooth mineralization due to deficient activity of the tissue-nonspecific alkaline phosphatase (TNSALP) enzyme.[11][12] Elevated urinary PPi is a key biochemical hallmark of HPP.[13]
Comparison with Alternative Biomarkers for Hypophosphatasia
The diagnosis of HPP relies on a combination of clinical findings, radiographic evidence, and biochemical markers.
| Biomarker | Clinical Relevance in Hypophosphatasia | Normal Range | Pathological Range (Hypophosphatasia Patients) |
| Urinary this compound (PPi) | A natural substrate of TNSALP that accumulates due to enzyme deficiency.[12][14] Elevated levels are a sensitive marker for HPP.[13] | 39 ± 19 μmol/day[3] | Significantly elevated. One study reported a mean of 144 ± 90 μmol/day.[3] |
| Serum Alkaline Phosphatase (ALP) | Persistently low serum ALP activity is the primary biochemical indicator of HPP.[13][15] | Age- and sex-dependent. For adults, a typical range is 40 - 120 U/L.[15] | Persistently below the lower limit of the age- and sex-specific reference range.[15] |
| Serum Pyridoxal-5'-Phosphate (PLP) | Another natural substrate of TNSALP that accumulates in the circulation.[16][17][18] Markedly increased levels are a strong indicator of HPP.[16][17][19] | 57 ± 26 nM[17][19] | Mean of 1174 nM (range, 214-3839 nM).[17][19] |
| Urine Phosphoethanolamine (PEA) | A substrate of TNSALP that is elevated in the urine of most HPP patients.[20] | Variable | Elevated[20] |
Experimental Protocols
This common clinical chemistry assay measures the rate of hydrolysis of a chromogenic substrate by ALP.
-
Sample Preparation: Use non-hemolyzed serum or heparinized plasma.[21]
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-warm the reagent to the assay temperature (e.g., 37°C).
-
Add the serum sample to the reagent.
-
Monitor the change in absorbance at 405 nm over time.[21]
-
-
Quantification: The rate of p-nitrophenol formation is directly proportional to the ALP activity.[21]
Signaling Pathways and Experimental Workflows
TNSALP Enzyme Activity and Pyrophosphate Metabolism
The tissue-nonspecific alkaline phosphatase (TNSALP) enzyme plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[11][23] In hypophosphatasia, mutations in the ALPL gene lead to deficient TNSALP activity, resulting in the accumulation of extracellular PPi and impaired bone mineralization.[11][12]
Caption: TNSALP pathway in health and hypophosphatasia.
Diagnostic Workflow for Hypophosphatasia
The following diagram illustrates a typical workflow for the diagnosis of hypophosphatasia, integrating clinical suspicion with biochemical and genetic testing.
Caption: Diagnostic workflow for hypophosphatasia.
References
- 1. Urinary pyrophosphate in normal subjects and in stone formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urologygroupvirginia.com [urologygroupvirginia.com]
- 3. First Reported Case of a Pyrophosphate Kidney Stone in a Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine citrate and renal stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auanews.net [auanews.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 10. Dietary oxalate and kidney stone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hypophosphatasia: Biological and Clinical Aspects, Avenues for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypophosphatasia — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. JCI - Alkaline phosphatase: placental and tissue-nonspecific isoenzymes hydrolyze phosphoethanolamine, inorganic pyrophosphate, and pyridoxal 5'-phosphate. Substrate accumulation in carriers of hypophosphatasia corrects during pregnancy. [jci.org]
- 15. Alkaline Phosphatase | Low ALP | Impact on Hypophosphatasia [hypophosphatasia.com]
- 16. Markedly increased circulating pyridoxal-5'-phosphate levels in hypophosphatasia. Alkaline phosphatase acts in vitamin B6 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Markedly increased circulating pyridoxal-5'-phosphate levels in hypophosphatasia. Alkaline phosphatase acts in vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiological role of alkaline phosphatase explored in hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. medichem-me.com [medichem-me.com]
- 22. abcam.com [abcam.com]
- 23. What are TNSALP stimulants and how do they work? [synapse.patsnap.com]
A Comparative Guide to Diphosphoinositol Polyphosphate (PP-InsP) Analogs for Researchers
For Immediate Release
This guide provides a comprehensive comparison of diphosphoinositol polyphosphate (PP-InsP) analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance against naturally occurring PP-InsPs. The following sections present quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate informed decisions in experimental design.
Introduction to Diphosphoinositol Polyphosphates and Their Analogs
Diphosphoinositol polyphosphates (PP-InsPs), also known as inositol pyrophosphates, are a unique class of signaling molecules characterized by the presence of one or two high-energy pyrophosphate moieties attached to an inositol ring.[1] These molecules play crucial roles in a wide array of cellular processes, including stress responses, apoptosis, vesicle trafficking, and insulin signaling.[2] However, their low cellular abundance and rapid turnover make them challenging to study. To overcome these hurdles, chemically synthesized, metabolically stable analogs have been developed. These analogs, primarily featuring non-hydrolyzable phosphonate modifications, serve as invaluable tools to dissect the complex signaling networks governed by PP-InsPs. This guide focuses on the two most common types of PP-InsP analogs: those containing a methylenebisphosphonate (PCP) group and those with an α-phosphonoacetic acid (PA) moiety, which replace the natural pyrophosphate linkage.
Quantitative Comparison of PP-InsP Analogs
The performance of PP-InsP analogs is critically evaluated by their ability to mimic the binding and inhibitory activities of their natural counterparts. The following tables summarize key quantitative data from comparative studies, focusing on their interactions with the primary enzymes of PP-InsP metabolism: diphosphoinositol pentakisphosphate kinases (PPIP5Ks) and diphosphoinositol polyphosphate phosphohydrolases (DIPPs).
| Molecule | Target Enzyme/Domain | Assay Type | IC50 Value | Reference |
| Natural PP-InsPs | ||||
| 5-InsP7 | PPIP5K1 (PBD1) | Surface Plasmon Resonance | 5 µM | [2] |
| InsP8 | PPIP5K1 (PBD1) | Surface Plasmon Resonance | 32 µM | [2] |
| 1-InsP7 | PPIP5K1 (PBD1) | Surface Plasmon Resonance | 43 µM | [2] |
| 5-InsP7 | Akt (PH Domain) | In vitro kinase assay | ~1 µM | |
| InsP8 | Akt (PH Domain) | In vitro kinase assay | >50 µM | [2] |
| 5PP-IP5 | Ddp1 (yeast DIPP) | HPLC-based hydrolysis assay | 2.5 µM | [3] |
| PCP Analogs | ||||
| 5PCP-IP5 | Ddp1 (yeast DIPP) | HPLC-based hydrolysis assay | Similar to 5PP-IP5 | [3] |
| 5PCP-IP4 | Ddp1 (yeast DIPP) | HPLC-based hydrolysis assay | Similar to 5PP-IP5 | [3] |
| 2Bz-5PCP-IP4 | Ddp1 (yeast DIPP) | HPLC-based hydrolysis assay | 0.16 µM | [3] |
| 1-PCP-InsP7 | hDIPP1 | Not Specified | Significantly more potent than 5PCP-InsP7 | |
| PA Analogs | ||||
| 5-PA-InsP5 | PPIP5K2 | Luciferin/Luciferase Assay | 129 nM | [1] |
| 5-PA-InsP4 | PPIP5K2 | Luciferin/Luciferase Assay | 1386 nM | [1] |
| 2-O-benzyl-5-PA-InsP4 | PPIP5K2 | Luciferin/Luciferase Assay | 391 nM | [1] |
| 2,5-di-O-Bn-InsP4 | PPIP5K2 KD | Not Specified | 1 µM | [4] |
Table 1: Comparative Inhibitory Concentrations (IC50) of PP-InsP Analogs and Natural Ligands. This table highlights the half-maximal inhibitory concentrations (IC50) of various natural diphosphoinositol polyphosphates and their synthetic analogs against key enzymes in the PP-InsP signaling pathway.
| Ligand | Protein Domain | Apparent Kd | Reference |
| 1-InsP7 | DIPP | Differential Scanning Fluorimetry | Similar to 5-InsP7 |
| 5-InsP7 | DIPP | Differential Scanning Fluorimetry | Similar to 1-InsP7 |
| 1-PCP-InsP7 | DIPP | Differential Scanning Fluorimetry | 3 to 4-fold higher than 5-PCP-InsP7 |
| 5-PCP-InsP7 | DIPP | Differential Scanning Fluorimetry | 3 to 4-fold lower than 1-PCP-InsP7 |
Table 2: Comparative Binding Affinities (Kd) of PP-InsPs and PCP Analogs to DIPP. This table presents the apparent dissociation constants (Kd) for the binding of natural and analog PP-InsPs to diphosphoinositol polyphosphate phosphohydrolase (DIPP), as determined by differential scanning fluorimetry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the comparative analysis of PP-InsP analogs.
Inositol Pyrophosphate Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted for a high-throughput format to measure the activity of PP-InsP kinases, such as IP6K and PPIP5K.
Materials:
-
Kinase dilution buffer (25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)
-
Substrate (e.g., InsP6 or 5-InsP7)
-
ATP solution
-
Purified kinase (e.g., IP6K1 or PPIP5K2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the following in a final volume of 5 µL:
-
1 µL of test compound (or DMSO for control)
-
2 µL of kinase in kinase dilution buffer
-
2 µL of substrate and ATP mixture in kinase dilution buffer
-
-
Kinase Reaction: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature in the dark to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Diphosphoinositol Polyphosphate Phosphatase (DIPP) Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released by the action of phosphatases like DIPPs.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Substrate (e.g., 5-InsP7 or a PP-InsP analog)
-
Purified DIPP enzyme
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve.
-
Clear 96-well plates.
Procedure:
-
Standard Curve: Prepare a series of phosphate standards (0 to 40 nmol) in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the following in a final volume of 50 µL:
-
Assay Buffer
-
Substrate at the desired concentration
-
Initiate the reaction by adding the DIPP enzyme.
-
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent. Incubate for 15-30 minutes at room temperature for color development.
-
Measurement: Read the absorbance at 620-660 nm using a microplate reader.
-
Calculation: Determine the amount of phosphate released in the enzyme reactions by comparing the absorbance values to the phosphate standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways is essential for a clear understanding of their function. The following diagrams, generated using Graphviz (DOT language), illustrate the core PP-InsP metabolic pathway and a typical experimental workflow for analog comparison.
References
- 1. portlandpress.com [portlandpress.com]
- 2. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diphosphate Compounds in a Laboratory Setting
The proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Diphosphate compounds, which can vary widely in their properties and hazard profiles, require specific handling and disposal procedures to mitigate risks to human health and the ecosystem. This guide provides essential, step-by-step procedural information for the safe management and disposal of this compound waste for researchers, scientists, and drug development professionals.
It is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used to understand its unique hazard profile and any specific disposal requirements.
General Disposal Protocol
The recommended procedure for disposing of this compound waste involves a systematic approach encompassing hazard assessment, segregation, collection, storage, and final disposal through certified channels. Indiscriminate disposal, such as flushing down drains, is strictly prohibited for most laboratory chemicals to prevent the contamination of water systems.[1][2]
Data on Waste Management Parameters
The following table summarizes key quantitative parameters and equipment for the safe handling and disposal of chemical waste, including many phosphate compounds.
| Parameter / Equipment | Specification | Purpose & Source |
| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator, chemical-resistant gloves, chemical safety goggles/face shield.[1][3][4] | To protect personnel from exposure via inhalation, skin, and eye contact.[3][5] |
| Waste Container Type | Designated, leak-proof, and chemically compatible containers.[1][6] | To prevent spills and reactions. Do not use metal containers for corrosive waste.[7] |
| Final pH of Aqueous Waste | Neutral range (e.g., 6.0 to 8.0) | A neutral pH is often required for hazardous waste collection and is safer for handling.[8] |
| Storage Temperature | Cool, dry, and well-ventilated area.[1][6] | To prevent degradation of waste and container integrity. |
| Hazardous Waste Accumulation Limit | < 50 gal of non-acute hazardous waste; < 1 quart of highly toxic waste.[9] | Regulatory limit for satellite accumulation areas to avoid requiring a large quantity generator permit. |
Detailed Methodologies for this compound Disposal
This protocol outlines the necessary steps for the proper collection and disposal of this compound waste from a laboratory setting.
Part 1: Waste Segregation and Collection
-
Hazard Assessment: Before handling, review the SDS to understand the specific hazards (e.g., corrosivity, toxicity, reactivity). Treat all materials that have come into contact with the this compound as hazardous chemical waste.[1]
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. If the material is a powder or can generate dust, use a NIOSH/MSHA-approved respirator.[1][5]
-
Segregate Waste Streams:
-
Liquid Waste: Collect all aqueous solutions, stock solutions, and contaminated media in a designated, leak-proof container.[1] Do not mix with other chemical wastes unless compatibility has been confirmed.[1] For different solvent wastes, use separate containers for halogenated and non-halogenated streams.[9]
-
Solid Waste: Place all contaminated solid waste, such as gloves, weighing papers, pipette tips, and empty vials, into a separate, sealed plastic bag before placing it in the designated solid hazardous waste container.[1]
-
-
Label Containers: Clearly label all waste containers with the words "HAZARDOUS WASTE," the full chemical name of the contents (e.g., "Oritavancin this compound Waste"), and the appropriate hazard pictograms.[1][7]
Part 2: Temporary Storage
-
Secure Containers: Ensure all waste containers are tightly sealed when not in use to prevent spills or evaporation.[7]
-
Designated Storage Area: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
Controlled Access: The storage area should be secure and accessible only to authorized personnel.[1]
Part 3: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[1][8]
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1][2]
-
Incineration: In many cases, the final disposal method will be high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber, especially for organic phosphate compounds.[1]
Experimental Protocol: Example of Chemical Neutralization
For certain reactive phosphate compounds, such as phosphoropiperididates, a chemical degradation step may be required prior to collection. This is an example protocol and should only be performed if deemed necessary and safe for the specific this compound compound after a thorough risk assessment.
-
Acid Hydrolysis: Under controlled conditions (e.g., in a fume hood), slowly add a 1 M solution of a strong acid (e.g., HCl) to the liquid waste. This process can break the P-N or P-O-P bonds. Allow the reaction to proceed for at least 24 hours to ensure completion.[8]
-
Neutralization: After hydrolysis, the solution will be acidic. Slowly add a base, such as 1 M sodium hydroxide or a saturated sodium carbonate solution, while stirring and monitoring the pH.[8]
-
Achieve Neutral pH: Continue adding the base until the pH of the solution is within a neutral range (6.0 - 8.0).[8]
-
Collection: Transfer the neutralized solution to a designated hazardous waste container, label it appropriately with all its chemical constituents, and arrange for disposal as described in the general protocol above.[8]
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical workflow and decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphosphates
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling diphosphates. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This document offers direct, procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling diphosphates, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dusts or mists.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles should be worn to provide complete eye protection.[1] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable.[1][4] Always inspect gloves for any signs of damage before use and dispose of them after handling the chemical.[5] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A lab coat should be worn at all times.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] |
| Respiratory Protection | Dust Mask or Respirator | A dust mask should be used to minimize inhalation of powders.[6] In cases of significant dust or aerosol generation, or if ventilation is inadequate, a respirator may be necessary.[1][7] Consult your institution's environmental health and safety office for specific respirator recommendations. |
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures for the safe handling of diphosphates at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store diphosphates in a cool, dry, and well-ventilated area.[6][8][9]
-
Segregate diphosphates from strong acids and strong oxidizing agents.[8][9]
-
Ensure all containers are clearly labeled with the chemical name and any associated hazards.[1]
2. Handling and Use:
-
Always handle diphosphates in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or mists.[2]
-
Use appropriate tools (e.g., spatulas, scoops) to handle solid diphosphates to avoid generating dust.
-
When preparing solutions, slowly add the diphosphate to the solvent to prevent splashing.
-
Wash hands thoroughly with soap and water after handling.[9]
3. Disposal of this compound Waste:
-
Dispose of this compound waste in accordance with local, provincial, and federal regulations.[6]
-
For non-hazardous phosphate waste, it may be permissible to dispose of it in the regular trash, provided it is securely packaged and labeled.[10] However, always confirm with your institution's waste disposal guidelines.
-
If the this compound is mixed with a hazardous substance, it must be treated as hazardous waste.[10]
-
Collect waste in a designated, properly labeled container.
-
Do not pour this compound waste down the drain unless specifically permitted by your institution's policies, as it can contribute to environmental nutrient pollution.
Contingency Plan: Emergency Procedures
Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][11] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spills:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately and notify your institution's emergency response team.
-
Isolate the spill area and prevent entry.
-
Only trained personnel with appropriate equipment should handle major spills.
-
Quantitative Data Summary
The following table summarizes key quantitative data for common this compound compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.
| Property | Dipotassium Phosphate | Disodium Phosphate Anhydrous |
| pH | 8.5 - 9.6 (5% aqueous solution) | 9.1 |
| Melting Point | 340 °C / 644 °F | Not Available |
| Solubility in Water | Soluble | 11% |
| Odor | Odorless | No odor |
| Appearance | White solid | White granular solid |
Workflow for Safe Handling of Diphosphates
Caption: Workflow for the safe handling of diphosphates from preparation to cleanup.
This comprehensive guide is intended to be a primary resource for the safe handling of diphosphates in a laboratory setting. By integrating these procedures into your daily workflow, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult the specific Safety Data Sheet for the chemicals you are working with.
References
- 1. xinyachemical.com [xinyachemical.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. chemfax.com [chemfax.com]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. csn.edu [csn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
